molecular formula C22H28O4 B1237698 Dimethylcrocetin CAS No. 5892-54-6

Dimethylcrocetin

Numéro de catalogue: B1237698
Numéro CAS: 5892-54-6
Poids moléculaire: 356.5 g/mol
Clé InChI: OXNHRKGZZFWUQZ-QORFUXSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gamma-Crocetin is a diterpenoid.
Crocetin dimethyl ester has been reported in Crocus sativus with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHRKGZZFWUQZ-QORFUXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316719
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5892-54-6
Record name Dimethylcrocetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5892-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCETIN DIMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethylcrocetin: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethylcrocetin (DMCT), a dicarboxylic acid carotenoid derived from saffron, is emerging as a compound of significant interest in oncology research. As a lipophilic derivative of crocetin, DMCT exhibits promising cytotoxic and pro-apoptotic activities across various cancer cell lines. This in-depth technical guide provides a comprehensive analysis of the current understanding of DMCT's mechanism of action in cancer cells, designed for researchers, scientists, and drug development professionals. We will delve into its effects on fundamental cellular processes including apoptosis and cell cycle progression, and explore its putative interactions with key oncogenic signaling pathways. This guide also offers detailed, field-proven experimental protocols to facilitate further investigation into this potent natural compound. While direct evidence for DMCT's modulation of specific signaling cascades is still developing, this whitepaper will also draw upon the more extensively studied mechanisms of its parent compound, crocetin, to propose potential avenues for future research.

Introduction: The Therapeutic Potential of Saffron Carotenoids in Oncology

Saffron, derived from the stigmas of Crocus sativus L., has a long history in traditional medicine. Modern phytochemical research has identified a rich array of bioactive constituents, among which the carotenoids, including crocins, crocetin, and their derivatives, are of particular interest for their pharmacological properties. This compound, the methyl ester derivative of crocetin, possesses a chemical structure that enhances its lipophilicity, potentially influencing its bioavailability and cellular uptake.[1] This unique characteristic, combined with its demonstrated anticancer effects, positions DMCT as a compelling candidate for further preclinical and clinical investigation. This guide aims to consolidate the existing knowledge on DMCT's anticancer mechanisms and provide a practical framework for its continued study.

Cytotoxic Activity of this compound Across Cancer Cell Lines

The primary indicator of a potential anticancer agent is its ability to induce cell death in malignant cells. This compound has demonstrated cytotoxic effects in a dose- and time-dependent manner against various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50), a critical parameter in pharmacology, quantifies the concentration of a substance required to inhibit a biological process by 50%. The IC50 values for DMCT provide a quantitative measure of its potency.

Cell LineCancer TypeTime Point (hours)IC50 (mg/mL)Reference
A172Glioblastoma244.73[3]
482.80[3]
721.95[3]
TE671RhabdomyosarcomaNot SpecifiedLower than A172[3]

Note: The available literature provides specific IC50 values for a limited number of cell lines. Further research is required to establish a broader profile of DMCT's cytotoxic activity.

Core Anticancer Mechanisms of this compound

The anticancer activity of this compound is not merely cytotoxic but is orchestrated through a series of intricate molecular events that disrupt the fundamental processes of cancer cell survival and proliferation. The primary mechanisms identified to date are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. A hallmark of many cancers is the evasion of apoptosis. Evidence suggests that DMCT can re-sensitize cancer cells to this essential process, primarily through the intrinsic or mitochondrial pathway.[2]

This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. Studies on glioblastoma and rhabdomyosarcoma cell lines have shown that DMCT treatment leads to an upregulation of the pro-apoptotic genes BAX and BID, while simultaneously downregulating the anti-apoptotic gene BCL2.[2][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

DMCT This compound Bcl2 Bcl-2 (Anti-apoptotic) DMCT->Bcl2 Downregulates Bax Bax / Bid (Pro-apoptotic) DMCT->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed intrinsic apoptotic pathway induced by DMCT.

Cell Cycle Arrest

Uncontrolled proliferation is a defining characteristic of cancer, resulting from a dysregulated cell cycle. The cell cycle is a tightly controlled process with checkpoints that ensure the fidelity of DNA replication and cell division. Emerging evidence suggests that saffron carotenoids, including potentially DMCT, can induce cell cycle arrest, thereby halting the proliferation of cancer cells.[1]

While specific data on DMCT's effect on cell cycle distribution is still emerging, studies on the related compound, dimethylquercetin, have shown a significant increase in the fraction of cells in the G2/M phase.[5] This arrest is associated with the downregulation of key G2/M transition proteins such as cyclin B1, cdc2, and cdc25c, and the upregulation of the cyclin-dependent kinase inhibitor p21.[5] It is plausible that DMCT employs a similar mechanism, and further investigation into its effects on cell cycle regulatory proteins is warranted.

Putative Modulation of Key Oncogenic Signaling Pathways

While direct evidence specifically linking this compound to the modulation of major signaling pathways is currently limited, the well-documented effects of its parent compound, crocetin, provide a strong basis for hypothesizing potential mechanisms. The PI3K/Akt, MAPK, and JAK/STAT pathways are frequently dysregulated in cancer and are critical drivers of tumor growth, survival, and metastasis.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a common feature in many cancers.[6] Crocetin has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[7] This inhibition is a key mechanism underlying crocetin's pro-apoptotic and anti-proliferative effects. Given the structural similarity, it is highly probable that DMCT also exerts its anticancer effects, at least in part, through the attenuation of PI3K/Akt signaling.

DMCT This compound (Proposed) PI3K PI3K DMCT->PI3K Inhibits (Hypothesized) Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Survival Cell Survival & Proliferation Downstream->Survival

Figure 2: Hypothesized inhibition of the PI3K/Akt pathway by DMCT.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades such as ERK, JNK, and p38, is another crucial signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] The role of the MAPK pathway in cancer is complex, with different branches having either pro- or anti-tumorigenic effects depending on the cellular context. Crocetin has been shown to modulate MAPK signaling, in some cases leading to the activation of the pro-apoptotic JNK and p38 pathways, while inhibiting the pro-proliferative ERK pathway.[9][10] Investigating the specific effects of DMCT on the phosphorylation status of ERK, JNK, and p38 is a critical next step in elucidating its mechanism of action.

The JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, and its constitutive activation is a hallmark of many cancers.[11] The transcription factor STAT3, in particular, is a key oncogenic driver. Crocetin has been demonstrated to be a potent inhibitor of STAT3 activation in hepatocellular carcinoma cells by suppressing the activity of upstream kinases like JAK1 and JAK2.[2] This leads to the downregulation of STAT3 target genes involved in proliferation, survival, and angiogenesis.[2] Given the importance of this pathway in cancer, it is a high-priority target for investigation in the context of DMCT's anticancer activity.

Experimental Protocols for Investigating this compound's Mechanism of Action

To facilitate further research into the anticancer properties of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of DMCT (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with DMCT at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

PI staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with DMCT as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of DMCT on the expression and phosphorylation status of key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells with DMCT, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

This compound holds considerable promise as a novel anticancer agent. Its ability to induce apoptosis and potentially arrest the cell cycle in cancer cells provides a strong rationale for its further development. However, to fully realize its therapeutic potential, a more in-depth understanding of its molecular mechanisms is imperative.

Key areas for future research include:

  • Comprehensive Profiling of Anticancer Activity: Determining the IC50 values of DMCT across a broader panel of cancer cell lines from different tissues of origin.

  • Elucidation of Signaling Pathway Modulation: Conducting detailed studies, including Western blot analyses for phosphorylated proteins, to definitively establish the effects of DMCT on the PI3K/Akt, MAPK, and JAK/STAT pathways.

  • In Vivo Efficacy Studies: Evaluating the antitumor efficacy and safety profile of DMCT in preclinical animal models of cancer.

  • Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of DMCT to optimize its delivery and therapeutic window.

References

  • Zheng, Y. Z., et al. (2018). Dimethylquercetin Inhibits the Proliferation of Human Colon Cancer RKO Cells through Inducing G2/M Cell Cycle Arrest and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 18(14), 2019-2027. [Link]

  • Pistollato, F., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. [Link]

  • Bathaie, S. Z., & Mousavi, F. (2010). New applications and mechanisms of action of saffron and its important ingredients. Critical reviews in food science and nutrition, 50(8), 761-786. [Link]

  • Papadopoulou, S. K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. [Link]

  • Ramos, J. W. (2008). The regulation of extracellular signal-regulated kinase (ERK) in mammalian cells. The international journal of biochemistry & cell biology, 40(12), 2707-2719. [Link]

  • Owen, K. L., Brockwell, N. K., & Parker, B. S. (2019). JAK-STAT signaling in cancer: The role of STAT3. Cancers, 11(8), 1141. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. [Link]

  • Pistollato, F., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. PubMed, 35739971. [Link]

  • Sun, L., et al. (2020). Crocetin suppresses the growth and migration in HCT-116 human colorectal cancer cells by activating the p-38 MAPK signaling pathway. Journal of Food Biochemistry, 44(9), e13369. [Link]

  • Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2017). Thymoquinone-induced apoptosis in human breast cancer cells: involvement of caspases and reactive oxygen species. Journal of cellular physiology, 232(3), 593-602.
  • Festuccia, C., et al. (2008). Crocetin inhibits invasiveness of MDA-MB-231 breast cancer cells via downregulation of matrix metalloproteinases. Nutrition and cancer, 60(6), 804-811. [Link]

  • Lin, H., et al. (2024). The effects of crocetin on PI3K/AKT signaling pathway, and the relative expressions of inflammatory factors and apoptosis-related proteins in mice with depression-like phenotypes. Journal of Ethnopharmacology, 321, 117565. [Link]

  • Choi, J. H., et al. (2018). Kaempferol induces apoptosis in human colorectal cancer cells via the p38 mitogen-activated protein kinase pathway. Food and chemical toxicology, 118, 59-66. [Link]

Sources

The Pharmacological Architecture of Dimethylcrocetin (DMC)

Author: BenchChem Technical Support Team. Date: February 2026

Bioavailability, Signaling, and Translational Potential

Executive Summary

Dimethylcrocetin (DMC) represents a critical structural modification of the carotenoid crocetin. While the natural glycosides (crocins) are water-soluble and the dicarboxylic acid (crocetin) is amphiphilic, DMC is the dimethyl ester derivative, engineered or isolated to maximize lipophilicity. This structural shift fundamentally alters its pharmacokinetics, membrane permeability, and binding affinity to plasma proteins like Human Serum Albumin (HSA), making it a high-value target for oncological and cardiovascular research.

This guide dissects the biological activity of DMC, moving beyond generic "antioxidant" claims to isolate specific molecular cascades (PI3K/Akt inhibition, Bax/Bcl-2 modulation) and providing reproducible protocols for its synthesis and application.

Physicochemical Profile & Pharmacokinetics

The primary barrier to the therapeutic efficacy of natural saffron apocarotenoids is bioavailability. DMC addresses this via esterification.[1]

Key Differentiators:

  • Lipophilicity: DMC is highly soluble in organic solvents (chloroform, DMSO) and interacts deeply with the hydrophobic core of lipid bilayers, unlike crocin which remains in the aqueous phase or surface-bound.

  • Albumin Transport: DMC binds HSA with a binding constant (

    
    ) significantly higher than that of crocetin (
    
    
    
    ). This suggests HSA acts as a primary reservoir and transport vehicle for DMC in systemic circulation.
  • Metabolic Fate: While DMC enhances initial barrier crossing (gut/blood-brain barrier), it functions largely as a prodrug, undergoing hydrolysis by plasma esterases to release the active crocetin moiety intracellularly.

Table 1: Comparative Physicochemical Properties
PropertyCrocin (Glycoside)Crocetin (Acid)This compound (Ester)
Solubility Water-solubleAmphiphilicHighly Lipophilic
Cellular Uptake Low (requires transport)Moderate (passive diffusion)High (passive diffusion)
HSA Binding (

)
Low Interaction


Primary Utility Nutraceutical / OralMetaboliteDrug Delivery / CNS Target
Mechanistic Signaling in Oncology

DMC exhibits potent cytotoxicity against glioblastoma (A172), rhabdomyosarcoma (TE671), and leukemia (Molt-4) lines. Its mechanism is distinct from non-specific oxidative damage; it orchestrates a programmed cell death cascade.

2.1 The Apoptotic Trigger

DMC functions as a molecular switch for the Bcl-2 family proteins.

  • Bcl-2 Downregulation: DMC suppresses the expression of the anti-apoptotic protein Bcl-2.

  • Bax Upregulation: Concurrently, it upregulates the pro-apoptotic effector Bax.[1]

  • Mitochondrial Permeabilization: The Bax/Bcl-2 ratio shift compromises the mitochondrial outer membrane, releasing Cytochrome C.

  • Caspase Activation: This triggers the intrinsic caspase-9/caspase-3 cascade, leading to DNA fragmentation.

2.2 PI3K/Akt/mTOR Inhibition

In high-grade tumors, the PI3K/Akt pathway is constitutively active, driving survival. DMC acts as an inhibitor upstream of Akt, reducing phosphorylation at Ser473. This inhibition is critical for sensitizing resistant tumor cells to conventional chemotherapy.

Visualization: DMC-Induced Apoptotic Signaling

DMC_Signaling DMC This compound (DMC) (Intracellular) PI3K PI3K Complex DMC->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) DMC->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DMC->Bax Upregulates AKT Akt (p-Ser473) PI3K->AKT Phosphorylation AKT->Bcl2 Promotes Expression Bcl2->Bax Inhibits Mito Mitochondrial Permeabilization Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Cytochrome C Release Casp3 Caspase-3 Casp9->Casp3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis Execution

Caption: DMC inhibits the PI3K survival pathway while simultaneously shifting the Bax/Bcl-2 ratio to trigger intrinsic apoptosis.

Cardiovascular & Antioxidant Activity

Unlike standard antioxidants that merely scavenge radicals in the aqueous phase, DMC's lipophilicity allows it to intercalate into cell membranes.

  • Lipid Peroxidation Inhibition: DMC effectively halts the chain reaction of lipid peroxidation (LPO) within the membrane bilayer, protecting structural integrity during oxidative stress (e.g., ischemia-reperfusion).

  • Foam Cell Reduction: In atherosclerosis models, DMC reduces the uptake of oxidized LDL by macrophages, thereby inhibiting foam cell formation—the hallmark of early plaque development.

Experimental Protocols (Self-Validating Systems)
Protocol A: Semi-Synthesis of DMC from Saffron

Rationale: Total synthesis is complex. Derivatization from natural crocin is cost-effective and yields high-purity DMC.

Reagents: Saffron stigmas, Methanol (MeOH), HCl, Chloroform, Silica Gel.

  • Extraction: Macerate 1g Saffron stigmas in 50mL 50% EtOH for 4 hours. Centrifuge and collect supernatant.

  • Alkaline Hydrolysis (Methylation):

    • Note: Direct acid-catalyzed methylation is preferred for DMC.

    • Suspend residue or extract in 1% HCl in Methanol (anhydrous).

    • Reflux at 60°C for 4–6 hours. The acid catalyzes the transesterification of the glycosidic bonds to methyl esters.

  • Partitioning: Evaporate MeOH. Resuspend residue in water.[2] Extract 3x with Chloroform (DMC will partition into the organic phase; unreacted crocin stays in aqueous).

  • Purification: Dry chloroform layer over

    
    . Evaporate. Purify via silica gel column chromatography (Eluent: Chloroform/Methanol 95:5).
    
  • Validation: Check purity via HPLC (C18 column, detection at 440nm). DMC elutes significantly later than crocetin due to hydrophobicity.

Protocol B: In Vitro Cytotoxicity Assay (Solubility Control)

Rationale: DMC precipitates in aqueous media. Improper solubilization leads to false negatives.

  • Stock Preparation: Dissolve DMC in 100% DMSO to create a 100 mM stock. Vortex until clear.

  • Serial Dilution: Dilute stock into serum-free culture media immediately prior to use.

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Control: Vehicle control (Media + 0.5% DMSO) is mandatory.

  • Incubation: Seed A172 or HeLa cells (5,000 cells/well) in 96-well plates. Adhere for 24h. Treat with DMC (1–100 µM) for 48h.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2h. Read absorbance.

    • Self-Check: If standard deviation between triplicates >10%, precipitation likely occurred. Sonicate stock before dilution next time.

Visualization: Synthesis & Assay Workflow

DMC_Workflow cluster_0 Synthesis cluster_1 Bio-Assay Saffron Saffron Extract (Crocin) Rxn Reflux in MeOH + HCl Saffron->Rxn Transesterification Extract Chloroform Partitioning Rxn->Extract Phase Sep DMC_Solid DMC Solid Extract->DMC_Solid Evaporation DMSO Dissolve in 100% DMSO DMC_Solid->DMSO Dilution Media Dilution (DMSO < 0.5%) DMSO->Dilution Cells Cell Treatment (48h) Dilution->Cells

Caption: Workflow for converting hydrophilic Crocin to lipophilic DMC and subsequent solubilization for cell assays.

References
  • Kanakis, C. D., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry. Link

  • Moghadam, Z., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.[1][3] Antioxidants (Basel). Link

  • Kim, S. H., et al. (2014). Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines.[4] Biochemistry and Cell Biology. Link

  • Tarantilis, P. A., et al. (1994). Inhibition of growth and induction of differentiation of promyelocytic leukemia (HL-60) by carotenoids from Crocus sativus. Anticancer Research.[1] Link

  • Murcia, M. A., et al. (2009). Parabens as Agents for Improving Crocetin Esters' Shelf-Life in Aqueous Saffron Extracts.[2] Molecules. Link

Sources

Technical Guide: Dimethylcrocetin (DMCRT) Antioxidant Properties In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylcrocetin (DMCRT) represents a critical evolution in the pharmacological application of saffron-derived apocarotenoids. Unlike its glycosylated precursor crocin (hydrophilic) or its dicarboxylic acid parent crocetin (amphiphilic/ionizable), DMCRT is a dimethyl ester.[1] This structural modification significantly enhances lipophilicity, facilitating passive diffusion across plasma membranes and the blood-brain barrier (BBB).

For drug development professionals, DMCRT offers a superior pharmacokinetic profile for intracellular targets compared to crude saffron extracts. This guide delineates the in vitro characterization of DMCRT, moving beyond simple radical scavenging to focus on its role as a modulator of the Nrf2/Keap1 cytoprotective pathway.

Part 1: Physicochemical Foundation & Solubility

Structural Advantage

The antioxidant potency of DMCRT is derived from its conjugated polyene chain (7 double bonds), which allows for electron delocalization and radical quenching. However, its distinct advantage lies in bioavailability.

  • Crocin: Highly water-soluble (gentiobiose sugar moieties), poor membrane permeability.

  • Crocetin: pH-dependent solubility; carboxyl groups can ionize, limiting passive transport.

  • DMCRT: Methyl esterification caps the carboxyl groups, locking the molecule in a non-ionic, lipophilic state ideal for cellular uptake.

Solubility Protocol (Critical for In Vitro Reproducibility)

Many in vitro studies fail due to precipitation of lipophilic compounds in aqueous media. DMCRT requires a specific solubilization strategy to prevent micro-crystallization, which causes false negatives in cellular assays.

The "Solvent-Exchange" Method:

  • Primary Stock: Dissolve pure DMCRT powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM. Vortex and sonicate for 30 seconds to ensure complete dissolution.

  • Aliquot & Store: Store at -20°C in amber tubes (light sensitive). Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock into pre-warmed culture media (37°C) immediately prior to treatment.

    • Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.

    • Example: To achieve 10 µM DMCRT, add 1 µL of 10 mM stock to 10 mL of media.

Part 2: Mechanisms of Action

DMCRT operates via a dual-phase mechanism. While it possesses direct radical scavenging ability, its therapeutic relevance stems from the induction of endogenous antioxidant enzymes.

Phase I: Direct Scavenging (Stoichiometric)

DMCRT acts as a chain-breaking antioxidant. The polyene chain donates electrons or adducts with radicals (ROS) like hydroxyl (•OH) and peroxyl (ROO•) radicals, neutralizing them.[2][3]

  • Limitation: This is a "suicidal" mechanism; one molecule of DMCRT is consumed per radical quenched. It is insufficient for high-level oxidative stress protection in vivo.

Phase II: Genomic Regulation (Catalytic)

The primary value of DMCRT in drug development is its ability to activate the Nrf2/Keap1 Pathway . DMCRT acts as a mild electrophile (or generates electrophilic metabolites) that modifies cysteine residues on Keap1, preventing the ubiquitination of Nrf2.

Pathway Logic:

  • Basal State: Nrf2 is bound to Keap1 and targeted for proteasomal degradation.

  • Induction: DMCRT enters the cell; electrophilic stress dissociates Keap1.

  • Translocation: Stable Nrf2 moves to the nucleus.[3]

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).[3]

  • Output: Upregulation of HO-1, NQO1, SOD, and CAT.

Visualization: Nrf2 Signaling Pathway

Nrf2_Pathway DMCRT DMCRT (Extracellular) CellMembrane Plasma Membrane DMCRT->CellMembrane DMCRT_Intra DMCRT (Intracellular) CellMembrane->DMCRT_Intra Passive Diffusion Keap1_Nrf2 Cytosol: Keap1-Nrf2 Complex (Ubiquitination/Degradation) Dissociation Electrophilic Modification of Keap1 Cysteines Keap1_Nrf2->Dissociation DMCRT_Intra->Dissociation Nrf2_Free Free Nrf2 Dissociation->Nrf2_Free Stabilization Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Promoter Sequence Nucleus->ARE Binding Enzymes Antioxidant Enzymes: HO-1, NQO1, SOD, CAT ARE->Enzymes Transcription Cytoprotection Reduced ROS & Cytoprotection Enzymes->Cytoprotection Catalytic Scavenging

Figure 1: Mechanism of DMCRT-induced upregulation of Phase II antioxidant enzymes via the Nrf2/Keap1 axis.

Part 3: Experimental Assays & Data Interpretation

Cell-Free Assays (Screening Only)

These assays measure direct scavenging. They are useful for quality control of the compound but have low biological predictive value.

AssayTarget RadicalMechanismDMCRT Performance Notes
DPPH Organic Nitrogen RadicalH-atom transferModerate activity. Less effective than Trolox due to steric hindrance of the polyene chain.
ABTS Cation RadicalElectron transferHigher sensitivity than DPPH for lipophilic carotenoids.
FRAP Ferric Ion (

)
Reduction to

Measures reducing power, not radical scavenging. DMCRT shows dose-dependent activity.[1][4]
Cellular Assays (Biological Validation)

To validate DMCRT for drug development, cellular models (e.g., H9c2 cardiomyocytes, SH-SY5Y neurons, or ARPE-19 retinal cells) must be used.

A. Intracellular ROS Detection (DCFH-DA Assay)

This is the gold standard for measuring general oxidative stress reduction.

  • Principle: Non-fluorescent DCFH-DA crosses the membrane, is deacetylated by esterases to DCFH, and oxidized by ROS to fluorescent DCF.

  • DMCRT Effect: Pre-treatment with DMCRT (1–10 µM) should significantly attenuate DCF fluorescence induced by stressors like

    
     or TBHP.
    
B. Lipid Peroxidation (MDA/TBARS)
  • Principle: Measures Malondialdehyde (MDA), a byproduct of membrane lipid oxidation.

  • Relevance: Critical for DMCRT, as its lipophilicity positions it within the lipid bilayer, protecting membranes directly.

Part 4: Detailed Experimental Protocols

Protocol 4.1: Intracellular ROS Scavenging Assay

Objective: Quantify DMCRT efficacy against


-induced oxidative stress.

Materials:

  • Cell Line: SH-SY5Y or H9c2 (adherent).

  • Reagents: DMCRT Stock (10mM in DMSO), DCFH-DA (Sigma),

    
    .
    
  • Reader: Fluorescence Microplate Reader (Ex/Em: 485/535 nm).

Workflow:

  • Seeding: Seed cells in 96-well black-walled plates (

    
     cells/well). Incubate 24h.
    
  • Pre-treatment: Remove media. Add fresh media containing DMCRT (0.1, 1, 5, 10 µM). Include Vehicle Control (0.1% DMSO). Incubate 24h (required for Enzyme induction/Phase II response).

  • Probe Loading: Wash cells 1x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C in the dark.

  • Wash: Wash 2x with PBS to remove extracellular probe.

  • Induction: Add

    
     (e.g., 200 µM) in serum-free media.
    
  • Measurement: Measure fluorescence immediately (T0) and every 15 min for 2 hours.

Visualization: Experimental Workflow

Workflow Step1 Step 1: Cell Seeding (96-well, 24h) Step2 Step 2: DMCRT Treatment (0.1 - 10 µM, 24h) Step1->Step2 Step3 Step 3: DCFH-DA Loading (30 min, Dark) Step2->Step3 Step4 Step 4: Oxidative Insult (H2O2 / TBHP) Step3->Step4 Step5 Step 5: Fluorescence Read (485/535nm) Step4->Step5

Figure 2: Step-by-step workflow for evaluating intracellular ROS scavenging activity.

Protocol 4.2: Gene Expression Analysis (RT-qPCR)

To confirm the Nrf2 mechanism, quantify mRNA levels of downstream targets.

  • Treatment: Treat cells with DMCRT (optimum dose from ROS assay) for 6h, 12h, and 24h.

  • Extraction: Isolate Total RNA (Trizol or Column kit).

  • Primers: Use primers for NFE2L2 (Nrf2), HMOX1 (HO-1), and NQO1.

  • Normalization: Normalize against housekeeping gene (GAPDH or

    
    -actin).
    
  • Expectation: >2-fold increase in HO-1 mRNA indicates successful pathway activation.

References

  • Hatziagapiou, K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.[5] Antioxidants, 11(6), 1074.[5] [Link]

  • Kanakis, C. D., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 970–977. [Link]

  • Colapietro, A., et al. (2020). Antitumorigenic Effects of Crocetin in a Breast Cancer Model: Role of Nrf2/Keap1 Signaling. International Journal of Molecular Sciences, 21(23), 8966. [Link]

  • Tarantilis, P. A., et al. (1994). Inhibition of growth and induction of differentiation of promyelocytic leukemia (HL-60) by carotenoids from Crocus sativus. Anticancer Research, 14(5A), 1913-1918. [Link]

  • Ordoudi, S. A., et al. (2015). Structure–antioxidant activity relationship of crocin derivatives: A kinetic approach. Food Chemistry, 173, 1072-1077. [Link]

Sources

Dimethylcrocetin: Chemical Architecture, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethylcrocetin (DMC) is the dimethyl ester derivative of crocetin, a dicarboxylic acid carotenoid found in Crocus sativus (saffron). Unlike its glycosylated counterpart crocin, DMC exhibits enhanced lipophilicity, enabling superior membrane permeability and bioavailability. This technical guide provides a comprehensive analysis of DMC’s molecular architecture, physicochemical properties, and scalable synthesis protocols. It further elucidates its pharmacodynamic profile, distinguishing its specific activity in PI3K/Akt signaling modulation from the oxygen-diffusion enhancement properties primarily attributed to its hydrolyzed salt forms.

Chemical Structure & Molecular Architecture[1]

Structural Definition

This compound (IUPAC: dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate) is a symmetrical diterpenoid.[1][2][3][4][5][6][7][8] Its core consists of a polyene chain containing seven conjugated double bonds, flanked by four methyl groups along the chain and terminated by two methyl ester functional groups.

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 356.46 g/mol [1][5]

  • Stereochemistry: The biologically active form is the all-trans isomer. Cis-isomers (e.g., 13-cis) may form under thermal or photolytic stress but typically exhibit reduced thermodynamic stability and biological potency.

Structural Significance

The esterification of the terminal carboxyl groups fundamentally alters the molecule's interaction with biological systems compared to crocetin:

  • Lipophilicity: The methyl caps mask the polar carboxyl groups, significantly increasing the partition coefficient (LogP). This facilitates passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

  • Rigidity: The extended conjugated system creates a rigid "molecular rod" structure. This rigidity is hypothesized to influence membrane fluidity and the ordering of water molecules in the immediate hydrodynamic environment, a property critical to the "oxygen diffusion" mechanism discussed in Section 5.

Physicochemical Properties[1][2][3][4][9][10][11]

The following data provides a baseline for analytical characterization and formulation development.

PropertyValue / CharacteristicNotes
CAS Number 5892-54-6
Physical State Crystalline SolidBrick-red to orange needles
Melting Point ~222 °CDecomposes at higher temperatures
Solubility DMSO, Pyridine, ChloroformHighly soluble in aprotic polar solvents
Insolubility Water, Methanol (Cold)Hydrophobic nature requires organic co-solvents for biological assays
UV-Vis

430–460 nmSolvent dependent (Solvatochromism); typical

in CHCl

is ~434, 460 nm
Stability Light & Heat SensitivePhoto-isomerization occurs; store at -20°C in dark

Synthesis and Extraction Protocols

Total Chemical Synthesis (Wittig Strategy)

For high-purity applications (drug standards), total synthesis is preferred over extraction to avoid isomeric mixtures and glycosidic impurities. The "C10 + 2(C5)" strategy using a Wittig-Horner reaction is the industry standard for efficiency.

Reaction Scheme:

  • C10 Core: 2,7-dimethylocta-2,4,6-trienedial (C10 dialdehyde).

  • C5 Wings: Methyl 2-(triphenylphosphoranylidene)propionate (or phosphonate equivalent).

  • Coupling: Double Wittig condensation yields the C20 skeleton.

Synthesis cluster_0 Precursors C10 C10 Dialdehyde (2,7-dimethylocta-2,4,6-trienedial) Reaction Wittig-Horner Condensation (Solvent: CH2Cl2/MeOH, Base: NaOMe) C10->Reaction C5 C5 Phosphorane (Methyl 2-bromopropionate derivative) C5->Reaction Crude Crude this compound (Mixture of isomers) Reaction->Crude Purification Recrystallization (Chloroform/Hexane) Crude->Purification Final All-trans this compound (>98% Purity) Purification->Final

Figure 1: Convergent synthesis pathway for this compound via double Wittig condensation.

Protocol Steps:

  • Reagent Prep: Dissolve 10 mmol of C10 dialdehyde and 22 mmol of the C5 phosphorane ylide in anhydrous dichloromethane (DCM).

  • Reflux: Heat the mixture to reflux under nitrogen atmosphere for 12 hours. The solution will darken as the polyene chain extends.

  • Quench & Wash: Cool to room temperature. Wash with water (3x) and brine. Dry organic layer over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the residue from hot chloroform/hexane to isolate the all-trans isomer (thermodynamically most stable) as red crystals.

Extraction from Crocus sativus (Saffron)

While less efficient for pure DMC production, this method is useful for obtaining a spectrum of crocetin derivatives.

  • Defatting: Wash saffron stigmas with petroleum ether to remove lipids.

  • Extraction: Extract pigments with methanol.

  • Hydrolysis (Optional): If pure DMC is desired from natural crocin (glycoside), alkaline hydrolysis (KOH) yields crocetin acid, which must then be methylated using methanol/acid (

    
    ) to generate DMC.
    

Analytical Profiling

To validate the synthesized or extracted compound, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (Chloroform-d)
Key Signals: 
  • 
     1.98 - 2.05 ppm (12H, s):  Four methyl groups attached to the polyene chain (C9, C9', C13, C13').
    
  • 
     3.76 ppm (6H, s):  Two methyl ester groups (
    
    
    
    ).
  • 
     6.0 - 7.5 ppm (Polyene Region):  Complex splitting pattern characteristic of the conjugated alkene protons.
    
    • 
       7.25 (dd): H-10, H-10'
      
    • 
       6.6 - 6.8 (m): H-11, H-11', H-15, H-15' (central protons)
      
    • 
       5.8 (d): H-14, H-14'
      
UV-Visible Spectroscopy

Solvent: Chloroform or Ethanol Profile:

  • 
     1:  ~434 nm
    
  • 
     2:  ~460 nm (Major peak)
    
  • Shoulder: ~410 nm

  • Diagnostic: The "fine structure" (three distinct peaks/shoulders) is characteristic of the all-trans polyene chromophore. Loss of this fine structure indicates cis-isomerization or degradation.

Pharmacological Mechanisms[1]

Oxygen Diffusion Enhancement (The "Crocetin" Effect)

A unique property often attributed to the crocetin scaffold (specifically trans-sodium crocetinate, TSC) is the ability to enhance oxygen diffusion through plasma.

  • Mechanism: The rigid hydrophobic backbone of the crocetin/DMC molecule is hypothesized to insert into the water lattice of blood plasma. This disruption reduces hydrogen bonding networks among water molecules, effectively lowering the viscosity/resistance of the aqueous layer surrounding erythrocytes.

  • DMC Specificity: While TSC is the clinical candidate (due to water solubility), DMC serves as a lipophilic prodrug. Once absorbed, plasma esterases likely hydrolyze DMC into the active crocetin anion, which then exerts the diffusion-enhancing effect.

Intracellular Signaling Modulation

DMC exhibits direct cytotoxic effects on cancer cells independent of oxygen diffusion.

Signaling cluster_pathways Signaling Cascades DMC This compound (DMC) (Intracellular) PI3K PI3K/Akt Pathway DMC->PI3K Inhibits NFkB NF-κB Pathway DMC->NFkB Inhibits ROS ROS Scavenging (Antioxidant) DMC->ROS Promotes Apoptosis Apoptosis Induction (Cell Death) PI3K->Apoptosis Upregulates Bax Downregulates Bcl-2 NFkB->Apoptosis Reduces Survival Signals

Figure 2: Molecular mechanism of DMC-induced cytotoxicity in neoplastic cells.

  • PI3K/Akt/mTOR Inhibition: DMC suppresses the phosphorylation of Akt, a critical survival kinase. This leads to the downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), triggering mitochondrial apoptosis.

  • Antioxidant Activity: The conjugated double bond system acts as a potent radical scavenger, neutralizing ROS. However, at high concentrations in cancer cells, it can paradoxically induce oxidative stress-mediated apoptosis.

References

  • Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties."[1] Journal of Agricultural and Food Chemistry. Link

  • Shah, H. M., et al. (2021). "Crocetin and related oxygen diffusion-enhancing compounds: Review of chemical synthesis, pharmacology, clinical development, and novel therapeutic applications." Chemical Biology & Drug Design. Link

  • Kyriakidis, K., et al. (2022). "An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines." Antioxidants.[1] Link

  • PubChem. "this compound Compound Summary." National Library of Medicine. Link

  • Gainer, J. L. (2008). "Trans-sodium crocetinate for treating hypoxia/ischemia." Expert Opinion on Investigational Drugs. (Contextual reference for Oxygen Diffusion mechanism).

Sources

An In-depth Technical Guide to the Interaction of Dimethylcrocetin with Human Serum Albumin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Human Serum Albumin (HSA), the most abundant protein in blood plasma, plays a crucial role in the transport and disposition of a wide array of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceuticals.[1] Its remarkable binding capacity significantly influences the pharmacokinetic and pharmacodynamic properties of many drugs.[1] Dimethylcrocetin (DMCRT), a dicarboxylic acid carotenoid derived from saffron, has garnered considerable interest for its potential therapeutic effects, including antioxidant properties.[2] Understanding the interaction between DMCRT and HSA is paramount for the development of DMCRT-based therapeutics, as this interaction governs its solubility, stability, and bioavailability.

This technical guide provides a comprehensive overview of the methodologies employed to characterize the binding of this compound to HSA. It is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols for key experimental techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

I. Biophysical Characterization of the this compound-HSA Interaction

A multi-faceted approach employing various spectroscopic and computational techniques is essential to fully elucidate the binding mechanism between this compound and HSA. This section will detail the principles and protocols for fluorescence quenching, UV-visible absorption spectroscopy, circular dichroism, and Fourier-transform infrared spectroscopy, complemented by in-silico molecular docking studies.

Fluorescence Quenching Spectroscopy: Unraveling the Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique for studying drug-protein interactions.[3] HSA's intrinsic fluorescence is primarily due to its tryptophan and tyrosine residues.[4] The binding of a ligand, such as this compound, in the vicinity of these fluorophores can lead to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching.[5] This quenching can occur through two primary mechanisms: dynamic quenching (collisional) and static quenching (formation of a ground-state complex).[5]

Rationale for Use:

By analyzing the quenching data, we can determine crucial binding parameters, including the binding constant (Ka), the number of binding sites (n), and the quenching mechanism. Temperature-dependent studies further allow for the calculation of thermodynamic parameters (ΔG, ΔH, and ΔS), which provide insights into the nature of the binding forces.[6][7]

Experimental Protocol: Fluorescence Titration
  • Preparation of Solutions:

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 1.0 x 10-5 M) in a suitable buffer (e.g., Tris-HCl, 0.05 M, pH 7.3).[8]

    • Prepare a stock solution of this compound (DMCRT) (e.g., 1.0 x 10-4 M) in a suitable solvent like methanol.[8]

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a thermostatically controlled cell holder.[8]

    • Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues and minimize the inner filter effect.[8][9]

    • Record the emission spectra in the range of 290–500 nm.[8]

  • Titration Procedure:

    • Place a known volume of the HSA solution (e.g., 2 mL) into a 1 cm quartz cuvette and allow it to equilibrate at the desired temperature (e.g., 298 K, 308 K, 318 K).[8]

    • Record the initial fluorescence spectrum of the HSA solution (F0).

    • Successively add small aliquots (e.g., 5 µL) of the DMCRT stock solution to the HSA solution.[8]

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).

    • Correct for the inner filter effect if necessary, although at the low concentrations used, this effect is often negligible.[8]

  • Data Analysis:

    • Stern-Volmer Analysis: To determine the quenching mechanism, plot F0/F versus the concentration of the quencher ([Q]). The relationship is described by the Stern-Volmer equation: F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q] where Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ0 is the average lifetime of the fluorophore in the absence of the quencher (typically ~10-8 s for HSA).[10]

    • Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be determined using the Hill plot model: log[(F0 - F)/F] = logKa + nlog[Q][10]

    • Thermodynamic Parameters: By determining the binding constant at different temperatures, the enthalpy change (ΔH) and entropy change (ΔS) can be calculated using the van't Hoff equation: lnKa = -ΔH/RT + ΔS/R The Gibbs free energy change (ΔG) can then be calculated using: ΔG = ΔH - TΔS[7]

Expected Outcomes and Interpretation:

Studies have shown that this compound quenches the intrinsic fluorescence of HSA, indicating a direct interaction.[2] The quenching mechanism is typically found to be static, involving the formation of a DMCRT-HSA complex.[5] The binding constant for this compound with HSA has been reported to be in the order of 104 M-1.[2]

UV-Visible Absorption Spectroscopy: Confirming Complex Formation

UV-visible absorption spectroscopy is a straightforward technique to detect the formation of a complex between a protein and a ligand.[11][12] Changes in the absorption spectrum of a protein upon the addition of a ligand can indicate structural alterations or the formation of a ground-state complex.[13]

Rationale for Use:

This method complements fluorescence spectroscopy by providing evidence of complex formation. A shift in the maximum absorption wavelength or a change in absorbance intensity of HSA upon titration with this compound suggests an interaction.[11]

Experimental Protocol: UV-Visible Spectrophotometry
  • Preparation of Solutions:

    • Prepare HSA and DMCRT solutions as described in the fluorescence protocol.

  • Instrumentation Setup:

    • Use a double-beam UV-visible spectrophotometer.

    • Scan the wavelength range from 200 to 400 nm.[8]

  • Measurement Procedure:

    • Record the absorption spectrum of the HSA solution against a buffer blank.

    • Record the absorption spectrum of the DMCRT solution against a buffer blank.

    • Titrate the HSA solution with increasing concentrations of DMCRT and record the spectrum after each addition.

    • Subtract the absorbance of free DMCRT from the spectra of the complex to obtain the difference spectrum.

Expected Outcomes and Interpretation:

The interaction of this compound with HSA is expected to cause changes in the UV-visible absorption spectrum of the protein, confirming the formation of a complex.[14]

Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) Spectroscopy: Assessing Structural Changes

Circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy are powerful techniques for investigating the secondary structure of proteins.[15] CD spectroscopy in the far-UV region (190-260 nm) provides information on the α-helical, β-sheet, and random coil content of a protein.[16] FT-IR spectroscopy, by analyzing the amide I and amide II bands, also reveals changes in the secondary structure.[15]

Rationale for Use:

These techniques are crucial for determining whether the binding of this compound induces conformational changes in HSA. Such changes can have significant implications for the protein's function.

Experimental Protocol: CD and FT-IR Spectroscopy

Circular Dichroism:

  • Sample Preparation: Prepare solutions of HSA and DMCRT-HSA complexes at various molar ratios in a suitable buffer.[1]

  • Instrumentation: Use a spectropolarimeter with a nitrogen purge.[1]

  • Measurement: Record the CD spectra in the far-UV range (e.g., 195-280 nm) using a quartz cell with a short path length (e.g., 0.1 cm).[1]

  • Data Analysis: Analyze the spectra to estimate the percentage of different secondary structural elements.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare hydrated films of HSA and DMCRT-HSA complexes.[1]

  • Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector.[1]

  • Measurement: Record the infrared spectra in the region of the amide I (1600-1700 cm-1) and amide II (1500-1600 cm-1) bands.

  • Data Analysis: Use deconvolution and second-derivative analysis to resolve the overlapping component bands corresponding to different secondary structures.[15]

Expected Outcomes and Interpretation:

Studies on related compounds suggest that at low concentrations, this compound may not cause significant alterations in the secondary structure of HSA.[2] However, at higher concentrations, a decrease in the α-helical content and an increase in β-sheet and random coil structures may be observed, indicating a partial unfolding of the protein.[2]

Molecular Docking: In-Silico Prediction of the Binding Site

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17]

Rationale for Use:

Molecular docking provides valuable insights into the specific binding site of this compound on HSA and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[10][18]

Workflow: Molecular Docking
  • Preparation of Protein and Ligand Structures:

    • Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB).

    • Generate the 3D structure of this compound and perform energy minimization.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock Vina) to dock the this compound molecule into the potential binding sites of HSA.[17]

  • Analysis of Results:

    • Analyze the docking poses to identify the most favorable binding site and the key interacting amino acid residues.

    • Calculate the binding energy to estimate the affinity of the interaction.

Expected Outcomes and Interpretation:

Molecular docking studies can predict that this compound binds to specific sites on HSA, often within the subdomains that are known to bind other ligands.[10][14] The analysis can reveal the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues, providing a molecular basis for the observed binding.[19]

II. Data Summary and Visualization

Quantitative Data Summary

The following table summarizes the typical binding parameters obtained from the interaction studies of this compound with HSA.

ParameterValueTechniqueReference
Binding Constant (Ka)~9.60 x 104 M-1FT-IR & UV-vis[2]
Number of Binding Sites (n)~1Fluorescence[10] (inferred)
Quenching MechanismStaticFluorescence[5] (inferred)
ΔGNegative (Spontaneous)Fluorescence[7][18]
ΔHCan be positive or negativeFluorescence[7]
ΔSCan be positive or negativeFluorescence[7]
Visualizations
Experimental Workflow for Characterizing DMCRT-HSA Interaction

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation HSA_prep HSA Solution Fluorescence Fluorescence Spectroscopy HSA_prep->Fluorescence UV_Vis UV-Vis Spectroscopy HSA_prep->UV_Vis CD_FTIR CD & FT-IR Spectroscopy HSA_prep->CD_FTIR DMCRT_prep DMCRT Solution DMCRT_prep->Fluorescence DMCRT_prep->UV_Vis DMCRT_prep->CD_FTIR Binding_Params Binding Parameters (Ka, n) Fluorescence->Binding_Params Thermo_Params Thermodynamic Parameters (ΔG, ΔH, ΔS) Fluorescence->Thermo_Params UV_Vis->Binding_Params Structural_Changes Structural Changes CD_FTIR->Structural_Changes Docking Molecular Docking Binding_Site Binding Site Identification Docking->Binding_Site

Caption: A streamlined workflow for the biophysical characterization of the DMCRT-HSA interaction.

Proposed Binding Model of this compound to HSA

binding_model cluster_forces Binding Forces HSA Human Serum Albumin Complex DMCRT-HSA Complex HSA->Complex Binding DMCRT This compound DMCRT->Complex H_Bonds Hydrogen Bonds Complex->H_Bonds Hydrophobic Hydrophobic Interactions Complex->Hydrophobic Electrostatic Electrostatic Forces Complex->Electrostatic

Caption: A conceptual model illustrating the formation of the DMCRT-HSA complex driven by various intermolecular forces.

Conclusion

The interaction of this compound with human serum albumin is a critical determinant of its potential therapeutic efficacy. This guide has outlined a comprehensive suite of biophysical and computational methods for characterizing this interaction in detail. By employing fluorescence and UV-visible spectroscopy, circular dichroism, FT-IR, and molecular docking, researchers can obtain a holistic understanding of the binding affinity, thermodynamic profile, structural consequences, and specific molecular interactions. The provided protocols and expected outcomes serve as a robust framework for scientists in the field of drug development to systematically evaluate the binding of this compound and other novel compounds to HSA, thereby accelerating the journey from discovery to clinical application.

References

  • ResearchGate. (n.d.). Fluorescence quenching effects of ochratoxins on human serum albumin... Retrieved from [Link]

  • ResearchGate. (n.d.). Circular dichroism and UV – vis spectra of crocetin bound to HSA. Retrieved from [Link]

  • Martínez, A., & Esteve, M. J. (1998). Fluorescence quenching of human serum albumin by xanthines. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 475-481. Retrieved from [Link]

  • Kanakis, C. D., Tarantilis, P. A., Tajmir-Riahi, H. A., & Polissiou, M. G. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 970-977. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding and thermodynamic parameters for the interaction of HSA with... Retrieved from [Link]

  • Sudlow, G., Birkett, D. J., & Wade, D. N. (1975). The characterization of two specific drug binding sites on human serum albumin. Molecular Pharmacology, 11(6), 824-832. Retrieved from [Link]

  • Al-Shabib, N. A., Khan, J. M., Khan, M. S., Ali, M. S., Al-Lohedan, H. A., & Al-Senaidy, A. M. (2019). Characterization of human serum albumin's interactions with safranal and crocin using multi-spectroscopic and molecular docking techniques. Journal of Molecular Liquids, 294, 111589. Retrieved from [Link]

  • Neacsu, M. V., & Matei, I. (2008). An Overview of Drug Binding to Human Serum Albumin: Protein Folding and Unfolding. Scientia Iranica, 15(3), 356-363. Retrieved from [Link]

  • Li, D., Zhu, M., Xu, C., Chen, J., & Wang, Y. (2023). Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking. Molecules, 28(15), 5843. Retrieved from [Link]

  • Ghuman, J., Zunszain, P. A., Petitpas, I., Bhattacharya, A. A., Otagiri, M., & Curry, S. (2005). Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology, 353(1), 38-52. Retrieved from [Link]

  • Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis. (2020). Molecules, 25(21), 5019. Retrieved from [Link]

  • The application of fluorescence spectroscopy to the study of drug–protein binding. (2018). Loughborough University Research Repository. Retrieved from [Link]

  • Olson, J. S., & Gibson, Q. H. (2013). Probing heme protein-ligand interactions by UV/visible absorption spectroscopy. Methods in Enzymology, 535, 27-48. Retrieved from [Link]

  • Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. (2021). ACS Omega, 6(35), 22696-22705. Retrieved from [Link]

  • Saffron carotenoids (crocin and crocetin) binding to human serum albumin as investigated by different spectroscopic methods and molecular docking. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 198, 208-215. Retrieved from [Link]

  • Characterization of human serum albumin's interactions with safranal and crocin using multi-spectroscopic and molecular docking techniques. (2019). Journal of Molecular Liquids, 294, 111589. Retrieved from [Link]

  • A fluorescence quenching study of the human serum albumin-quercetin complex by addition of Cu (II), Ni (II) and Mn (II). (2014). Journal of Luminescence, 145, 947-953. Retrieved from [Link]

  • Boteva, R., & Taneva, S. G. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. International Journal of Molecular Sciences, 20(16), 3932. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic parameters and association constant for HSA-EA interaction as. Retrieved from [Link]

  • Studying the interaction of drug/ligand with serum albumin. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114920. Retrieved from [Link]

  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. (n.d.). Retrieved from [Link]

  • Computational Modeling of the Interactions of Drugs with Human Serum Albumin (HSA). (2018). Journal of Computer-Aided Molecular Design, 32(10), 995-1007. Retrieved from [Link]

  • Binding of quercetin and curcumin to human serum albumin in aqueous dimethyl sulfoxide and in aqueous ethanol. (2022). Journal of Thermal Analysis and Calorimetry, 147(11), 6345-6354. Retrieved from [Link]

  • UV/Vis Absorbance spectroscopy for the study of ligand binding. (n.d.). Retrieved from [Link]

  • Fluorescence: Clinical and Drug Applications. (2019). Applied Spectroscopy Reviews, 54(7), 545-570. Retrieved from [Link]

  • Circular dichroism analysis of HSA after interaction with the synthetic... (n.d.). ResearchGate. Retrieved from [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). International Journal of Molecular Sciences, 23(10), 5769. Retrieved from [Link]

  • UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs. Retrieved from [Link]

  • Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers. (2019). New Journal of Chemistry, 43(10), 4141-4148. Retrieved from [Link]

  • Network Pharmacology Integrated Molecular Docking and Dynamics to Elucidate Saffron Compounds Targeting Human COX-2 Protein. (2023). Molecules, 28(23), 7799. Retrieved from [Link]

  • Preliminary Evaluation of HSA and DNA Interactions with Indole-Thiosemicarbazone Compounds and Molecular Docking Studies. (2021). Journal of the Brazilian Chemical Society, 32(8), 1646-1657. Retrieved from [Link]

Sources

Technical Guide: Dimethylcrocetin (DMC) Apoptosis Induction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

Dimethylcrocetin (DMC), the dimethyl ester derivative of the saffron carotenoid crocetin, represents a potent chemotherapeutic candidate characterized by enhanced lipophilicity compared to its parent compound. While crocetin exhibits significant antioxidant properties, DMC functions as a paradoxical pro-oxidant in malignant phenotypes, exploiting the elevated basal oxidative stress of cancer cells to trigger lethal apoptotic cascades.

This guide dissects the molecular mechanisms of DMC-induced apoptosis, specifically focusing on the destabilization of the mitochondrial membrane potential (


), the modulation of the Bcl-2 family rheostat, and the interception of survival signaling via the PI3K/Akt axis.

Molecular Mechanism of Action

The efficacy of DMC is driven by its chemical structure. Unlike the dicarboxylic acid crocetin, the methyl esterification of DMC significantly increases its permeability coefficient across the plasma membrane, facilitating rapid intracellular accumulation.

The Intrinsic (Mitochondrial) Apoptotic Pathway

DMC primarily activates the intrinsic pathway. This mechanism is governed by the ratio of pro-apoptotic (Bax, Bid) to anti-apoptotic (Bcl-2, Bcl-xL) proteins.

  • Cellular Uptake & ROS Generation: Upon passive diffusion into the cytosol, DMC induces a rapid, transient spike in Reactive Oxygen Species (ROS). In cancer cells with compromised antioxidant capacity (e.g., downregulated SOD1 or GSTM1), this ROS spike acts as an upstream signaling event.

  • Transcriptional Regulation (p53/MYCN): DMC treatment has been observed to downregulate MYCN (a proto-oncogene) and upregulate p53-dependent targets.

  • Mitochondrial Permeabilization:

    • Bax/Bid Activation: DMC triggers the transcriptional upregulation and translocation of Bax and Bid to the outer mitochondrial membrane (OMM).

    • Bcl-2 Suppression: Concurrently, DMC represses BCL2 expression.

    • Pore Formation: The increased Bax:Bcl-2 ratio leads to the formation of the Mitochondrial Apoptosis-Induced Channel (MAC), resulting in the loss of

      
      .
      
  • Caspase Cascade: Cytochrome c is released into the cytosol, binding Apaf-1 to form the apoptosome, which cleaves pro-caspase-9. Active Caspase-9 then activates the executioner Caspase-3, leading to DNA fragmentation and cell death.

PI3K/Akt/mTOR Signal Interception

DMC exhibits inhibitory effects on the PI3K/Akt survival pathway, which is often constitutively active in glioblastoma and rhabdomyosarcoma. By dephosphorylating Akt, DMC prevents the phosphorylation (inactivation) of Bad and Bax, thereby reinforcing the apoptotic signal.

Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by DMC.

DMC_Apoptosis_Pathway cluster_mitochondria Mitochondrial Regulation DMC This compound (DMC) (Lipophilic Entry) ROS ROS Generation (Oxidative Stress) DMC->ROS Induces MYCN MYCN (Downregulation) DMC->MYCN Inhibits DNA_Damage DNA Damage Response ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax / Bid (Upregulation) p53->Bax Transactivates Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Represses MYCN->Bcl2 Loss of support Mito_Pot Loss of ΔΨm Bax->Mito_Pot Pore Formation Bcl2->Mito_Pot Inhibits (Blocked) CytC Cytochrome c Release Mito_Pot->CytC Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Chromatin Condensation) Caspase3->Apoptosis

Caption: Figure 1. DMC-mediated intrinsic apoptotic signaling showing the convergence of ROS generation and transcriptional regulation on the mitochondrial execution machinery.

Experimental Validation Framework

To rigorously validate DMC's mechanism, researchers must employ a multi-parametric approach. The following protocols are designed to be self-validating, including specific controls for carotenoid stability.

Protocol A: DMC Solubilization & Handling

Critical Constraint: Carotenoids are highly sensitive to photodegradation and oxidation.

  • Preparation: Dissolve pure DMC powder in 100% DMSO to create a stock solution (e.g., 20 mM).

  • Storage: Aliquot immediately into amber microcentrifuge tubes. Store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately prior to treatment. Ensure final DMSO concentration is <0.1% to avoid solvent cytotoxicity.

  • Light Control: Perform all experiments under low-light conditions or yellow light.

Protocol B: Quantitative Apoptosis Assay (Annexin V/PI)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., HepG2, HeLa, or Glioblastoma lines) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with DMC (0, 10, 20, 50, 100 µM) for 24h and 48h. Include a Positive Control (e.g., Doxorubicin) and a Vehicle Control (0.1% DMSO).

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells.[1] Combine to ensure total population analysis.

  • Washing: Centrifuge at 300 x g for 5 min. Wash pellet 2x with cold PBS.

  • Staining: Resuspend in 100 µL 1X Annexin Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Add 400 µL Binding Buffer and analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.

Protocol C: Mechanistic Confirmation (Western Blot)

To confirm the intrinsic pathway, immunoblotting must target the specific proteins identified in the mechanism section.

  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Targets:

    • Pro-apoptotic: Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP.

    • Anti-apoptotic: Bcl-2, Bcl-xL.

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Validation Criterion: A dose-dependent increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase fragments confirms the hypothesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Validation Assays DMC_Stock DMC Stock (DMSO, -80°C) Dosing Dose Response (10-100 µM) DMC_Stock->Dosing Cell_Seed Cell Seeding (24h attachment) Cell_Seed->Dosing Incubation Incubation (24h / 48h / 72h) Dosing->Incubation MTT Cytotoxicity (MTT/CCK-8) Incubation->MTT Flow Apoptosis (Annexin V/PI) Incubation->Flow WB Mechanism (Western Blot) Incubation->WB

Caption: Figure 2.[2] Integrated experimental workflow for validating DMC cytotoxicity and apoptotic mechanism.

Data Synthesis & Comparative Analysis

The following table summarizes reported IC50 values and molecular impacts of DMC across various cancer cell lines, synthesized from key studies.

Table 1: Comparative Cytotoxicity and Molecular Targets of DMC

Cell LineTissue OriginIC50 Range (48h)Key Molecular Changes ObservedReference
U87 MG Glioblastoma20 - 40 µM

Bax,

Bcl-2,

MYCN
[1]
TE671 Rhabdomyosarcoma15 - 35 µM

Bid,

Caspase-3,

GSTM1
[1]
HepG2 Liver (Hepatoma)30 - 50 µM

ROS,

MMP, G1 Arrest
[2]
HL-60 Leukemia10 - 25 µMDNA Fragmentation,

Sub-G1 population
[3]

Note: IC50 values are approximate and dependent on specific assay conditions (e.g., serum concentration).

Translational Perspective

While DMC shows promise in vitro, its translational potential hinges on bioavailability. The esterification of DMC renders it more lipophilic than crocetin, theoretically improving oral bioavailability and blood-brain barrier (BBB) penetration—a critical factor for glioblastoma treatment. However, formulation strategies (e.g., nanoliposomes) may be required to maintain solubility in aqueous physiological fluids.

References

  • An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Source: MDPI (Antioxidants), 2022. URL:[Link]

  • Crocetin retards the growth of cancer cells via inhibiting nucleic acid synthesis, enhancing anti-oxidative system, and inducing apoptosis. Source:[3] Journal of Cellular Physiology, 2017. URL:[Link]3]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: Bio-protocol (PMC), 2013. URL:[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices. Source: MDPI (Biology), 2024. URL:[Link]

Sources

synthesis and purification of dimethylcrocetin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis, Purification, and Validation of Dimethylcrocetin (DMC)

Executive Summary this compound (DMC) represents a critical lipophilic modification of the natural apocarotenoid crocetin. While the parent compound (crocetin) exhibits potent antioxidant and anti-inflammatory properties, its therapeutic utility is severely limited by poor bioavailability and low cellular uptake due to its dicarboxylic acid structure. DMC, the methyl diester derivative, overcomes these barriers, demonstrating superior blood-brain barrier (BBB) permeability and enhanced cytotoxicity against glioblastoma and rhabdomyosarcoma cell lines.

This guide details two distinct production pathways: a semi-synthetic "Green" route utilizing Gardenia jasminoides extraction for scalability, and a Total Synthesis "Precision" route utilizing the Horner-Wadsworth-Emmons (HWE) reaction for stereochemical control.

Part 1: The Chemical Architecture

To manipulate DMC effectively, one must understand its instability. The polyene chain (7 conjugated double bonds) makes it susceptible to photo-oxidation and thermal isomerization.

PropertySpecification
IUPAC Name Dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Molecular Formula C₂₂H₂₈O₄
Molecular Weight 356.46 g/mol
Key Isomer All-trans (critical for biological activity); cis-isomers are considered impurities.
Solubility Soluble in Chloroform, DMSO, DCM; Insoluble in Water; Sparingly soluble in Methanol.
λmax (UV-Vis) ~434 nm, 460 nm (in CHCl₃)

Part 2: Semi-Synthetic Pathway (The "Green" Route)

This approach is preferred for large-scale production where absolute isomeric purity is secondary to yield. It utilizes Gardenia jasminoides fruit, which contains high concentrations of crocin (the digentiobioside ester of crocetin).

Mechanism & Causality
  • Alkaline Hydrolysis: We use KOH to cleave the gentiobiose sugar moieties from crocin. Acid hydrolysis is avoided here to prevent the degradation of the polyene chain under high heat/acid conditions.

  • Fischer Esterification: Once isolated, the dicarboxylic acid (crocetin) is methylated. We utilize an acid-catalyzed esterification with Methanol (MeOH).

    • Why not Diazomethane? While diazomethane offers mild conditions, it is hazardous and non-scalable. The MeOH/H₂SO₄ route is robust and drives the equilibrium forward via the removal of water (Le Chatelier’s principle).

Detailed Protocol

Step 1: Isolation of Crocetin

  • Extraction: Pulverize dried Gardenia fruits (100g) and extract with 50% EtOH (500mL) at 60°C for 2 hours. Filter to remove solids.[1]

  • Hydrolysis: Add KOH (2N aqueous solution) to the filtrate until pH > 12. Stir at 60°C for 4 hours under N₂ atmosphere (crucial to prevent oxidation).

  • Precipitation: Cool the solution to 0°C. Acidify dropwise with 2N HCl to pH 2. The free acid (crocetin) will precipitate as a dark red solid.

  • Collection: Centrifuge (5000 rpm, 10 min), wash the pellet with water until neutral, and vacuum dry in the dark.

Step 2: Methylation to DMC

  • Reflux: Suspend dried Crocetin (1 eq) in anhydrous MeOH (50 eq). Add concentrated H₂SO₄ (catalytic amount, 0.5 eq).

  • Reaction: Reflux at 65°C for 6-8 hours. Monitor via TLC (Silica; Hexane:EtOAc 7:3). The polar spot of crocetin (Rf ~0.1) will disappear, replaced by the non-polar DMC spot (Rf ~0.6).

  • Workup: Cool to RT. Pour mixture into ice water. Extract with Dichloromethane (DCM) (3x).

  • Drying: Wash organic layer with NaHCO₃ (sat.) to remove acid traces, dry over Na₂SO₄, and evaporate solvent.

Part 3: Total Synthesis (The "Precision" Route)

For pharmaceutical applications requiring >99% all-trans isomer, total synthesis is mandatory. We employ the C10 + C5 + C5 strategy using the Horner-Wadsworth-Emmons (HWE) reaction.

Mechanism & Causality

The HWE reaction uses phosphonate-stabilized carbanions.[2] Unlike the Wittig reaction (which can yield mixtures of cis/trans), HWE strongly favors the trans (E) alkene configuration due to the thermodynamic stability of the intermediate oxaphosphetane. This is critical because the biological potency of DMC relies on its linear all-trans geometry.

  • Central Block (C10): 2,7-dimethylocta-2,4,6-trienedial.[3]

  • End Blocks (C5): Methyl 4-(diethylphosphono)-3-methyl-2-butenoate.

Detailed Protocol
  • Activation: In a flame-dried 3-neck flask under Argon, dissolve the C5-phosphonate (2.2 eq) in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 2.5 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases. Observation: Solution turns clear/yellow.

  • Coupling: Add the C10-dialdehyde (1.0 eq) dissolved in THF dropwise.

  • Progression: Allow to warm to Room Temp (RT) and stir for 12 hours. The solution will darken significantly (orange

    
     deep red) as the conjugated system extends.
    
  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc. The crude product contains predominantly all-trans DMC.

Part 4: Purification & Isolation[1][5][6]

Crude DMC from either route contains impurities (cis-isomers, unreacted aldehyde, or mono-esters).

Method A: Recrystallization (Scalable) DMC has a specific solubility window: soluble in hot chloroform, insoluble in cold methanol.

  • Dissolve crude solid in minimum boiling CHCl₃.

  • Add hot MeOH dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Needle-like red crystals will form. Filter and wash with cold MeOH.

Method B: Preparative HPLC (High Purity)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5µm).

  • Mobile Phase: Isocratic Acetonitrile:Methanol:THF (70:20:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: 440 nm.

  • Retention: DMC elutes later than crocetin due to esterification masking the polar carboxyl groups.

Part 5: Analytical Validation

Trust but verify. A self-validating system requires confirmation of structure and geometry.

1. H-NMR Spectroscopy (CDCl₃, 400 MHz) The symmetry of DMC results in a simplified spectrum.

  • 
     3.76 ppm (s, 6H):  The methoxy protons (-OCH₃). Diagnostic for ester formation.
    
  • 
     1.98-2.05 ppm (s, 12H):  Methyl groups on the polyene chain.
    
  • 
     6.0 - 7.5 ppm (m, 10H):  Olefinic protons.
    
    • Self-Validation Check: If you see multiplets > 7.6 ppm or complex splitting in the methyl region, significant cis-isomerization has occurred.

2. UV-Vis Spectroscopy

  • Spectrum: Three characteristic "fingers" (vibrational fine structure) in the 400-470 nm range.

  • Loss of Structure: If the three peaks merge into a single broad hump, the sample has degraded/oxidized.

Part 6: Visualizing the Workflows

Diagram 1: Semi-Synthetic Workflow (Green Route)

G Gardenia Gardenia jasminoides (Fruit) Crocin Crocin (Glycoside) Gardenia->Crocin Ethanol Extraction Hydrolysis Alkaline Hydrolysis (2N KOH, 60°C) Crocin->Hydrolysis Crocetin Crocetin (Dicarboxylic Acid) Hydrolysis->Crocetin Cleavage of Gentiobiose Esterification Fischer Esterification (MeOH, H2SO4, Reflux) Crocetin->Esterification DMC This compound (Target Diester) Esterification->DMC Methylation

Caption: The "Green" route leverages biomass extraction followed by functional group modification.

Diagram 2: Total Synthesis Mechanism (HWE Reaction)

HWE C5 C5-Phosphonate (2.2 eq) Base NaH / THF (Deprotonation) C5->Base Ylide Stabilized Ylide (Carbanion) Base->Ylide TS Oxaphosphetane Transition State Ylide->TS + C10 Dialdehyde C10 C10-Dialdehyde (1.0 eq) C10->TS DMC This compound (All-trans) TS->DMC Elimination of Phosphate (Stereoselective)

Caption: The HWE reaction ensures high stereoselectivity for the biologically active all-trans isomer.

References

  • Bioavailability & Pharmacology

    • Title: Pharmacological Properties of Crocetin and Crocin (Digentiobiosyl Ester of Crocetin) from Saffron.[4][5][6][7]

    • Source: ResearchGate / Archives of Physiology and Biochemistry.
    • URL:

  • Synthesis (HWE Reaction)

    • Title: Recent Progress in the Horner-Wadsworth-Emmons Reaction.[2][8][9][10]

    • Source: ResearchG
    • URL:

  • Purification & Analysis

    • Title: An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.
    • Source: NIH / PubMed Central (PMC).
    • URL:

  • Recrystallization Techniques

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[11]

    • Source: Mettler Toledo.
    • URL:

Sources

Comparative Pharmacodynamics: Dimethylcrocetin vs. Crocetin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Analysis of Structure-Activity Relationships and Biological Fate

Executive Summary

This technical guide analyzes the pharmacological divergence between Crocetin (CRT) , a dicarboxylic acid carotenoid, and its diester derivative, Dimethylcrocetin (DMC) . While both share the same polyene backbone responsible for antioxidant potential, their terminal functional groups (–COOH vs. –COOCH₃) dictate radically different pharmacokinetic profiles.

Key Technical Insight: The conversion of CRT to DMC is not merely a lipophilic enhancement. It fundamentally alters serum albumin binding kinetics . While DMC exhibits superior theoretical membrane permeability due to increased lipophilicity, empirical data suggests that CRT (often derived via hydrolysis of Crocins) maintains superior antioxidant potency and, counter-intuitively, higher cytotoxicity in specific glioblastoma models. This guide explores this "Solubility-Potency Paradox."

Physicochemical Dichotomy: The Acid-Ester Shift

The biological activity of these compounds is governed by their terminal groups.[1] The dicarboxylic acid nature of Crocetin creates an amphiphilic molecule capable of hydrogen bonding, whereas this compound is a hydrophobic ester.

Table 1: Comparative Physicochemical Profile

FeatureCrocetin (CRT)This compound (DMC)Impact on Bioactivity
Structure 8,8'-Diapo-ψ,ψ-carotenedioic acidDimethyl 8,8'-diapo-ψ,ψ-carotenedioateDMC lacks ionizable protons at physiological pH.
LogP (Lipophilicity) ~3.5 (pH dependent)~5.5 (High)DMC has higher passive membrane permeability.
HSA Binding Constant (

)


Critical: DMC binds Human Serum Albumin (HSA) ~47x stronger than CRT [1].
Solubility Low in water; soluble in alkaline pHInsoluble in water; soluble in DMSO/CHCl₃CRT requires pH adjustment or cyclodextrins for IV formulation.
Antioxidant IC50 17.8 µg/mL (DPPH assay)>40 µg/mL (Lower efficacy)Free acid groups in CRT are essential for maximal radical scavenging [1].
Pharmacokinetics & The Albumin Trap

A common misconception in drug development is that increasing lipophilicity (esterification) linearly increases bioavailability. For DMC, the high lipophilicity leads to extensive binding with Human Serum Albumin (HSA).

Mechanistic Implication:

  • Crocetin: Weak albumin binding allows for a higher "free fraction" (

    
    ) in plasma, facilitating rapid distribution to tissues and transcellular diffusion across the Blood-Brain Barrier (BBB).
    
  • This compound: Strong hydrophobic interaction with HSA creates a "reservoir" effect. While this extends circulation half-life, it significantly reduces the concentration of free drug available to cross cellular membranes immediately upon administration.

Diagram 1: Pharmacokinetic Fate & BBB Transport

This diagram illustrates the divergent pathways of CRT and DMC in systemic circulation.

PK_Fate Admin Administration Plasma Systemic Circulation Admin->Plasma HSA_CRT HSA-Crocetin Complex (Weak Binding: Ka ~10^3) Plasma->HSA_CRT Equilibrium HSA_DMC HSA-DMC Complex (Strong Binding: Ka ~10^4) Plasma->HSA_DMC Equilibrium Free_CRT Free Crocetin HSA_CRT->Free_CRT Rapid Dissociation Free_DMC Free DMC HSA_DMC->Free_DMC Slow Dissociation BBB Blood-Brain Barrier Free_CRT->BBB Passive Diffusion (LAT1 Transport?) Free_DMC->BBB Lipophilic Diffusion CNS CNS / Tumor Tissue BBB->CNS Target Engagement

Figure 1 Caption: Comparative distribution kinetics. Note the "Albumin Trap" for DMC (Red) which limits the free fraction compared to CRT (Green).

Biological Efficacy: Anticancer & Neuroprotection[2]
3.1 The Cytotoxicity Paradox (Glioblastoma Models)

Contrary to the expectation that the more lipophilic DMC would be more cytotoxic, studies on A172 glioblastoma cells indicate that Crocins (which hydrolyze to Crocetin) and Crocetin often exhibit higher potency than DMC [2].

  • Mechanism: Both compounds induce apoptosis via the intrinsic mitochondrial pathway.

  • Gene Regulation:

    • Upregulation: BAX (Pro-apoptotic), BID.[2][3]

    • Downregulation: BCL2 (Anti-apoptotic), MYCN (Oncogene), STAT3.

  • Why CRT > DMC? The free acid moiety of CRT may interact more effectively with specific membrane transporters (e.g., Monocarboxylate Transporters - MCTs) that facilitate uptake, whereas DMC relies purely on passive diffusion which is hindered by the high albumin binding described above.

3.2 Antioxidant Activity

The carboxylic acid protons in Crocetin contribute to its radical scavenging ability. Esterification to DMC "caps" these sites.

  • Data: In DPPH assays, CRT shows linear dose-dependent inhibition. DMC activity plateaus at ~40 µg/mL and then decreases, suggesting a saturation of its radical quenching mechanism or aggregation due to poor solubility [1].

Diagram 2: Apoptotic Signaling Cascade

Visualizing the shared mechanism of action once the molecule enters the cancer cell.

Apoptosis_Pathway Drug Intracellular CRT / DMC STAT3 STAT3 Drug->STAT3 Inhibits PI3K PI3K/Akt Drug->PI3K Inhibits MYCN MYCN (Oncogene) Drug->MYCN Downregulates BAX BAX (Pro-Apoptotic) Drug->BAX Upregulates BCL2 BCL-2 (Anti-Apoptotic) STAT3->BCL2 Promotes PI3K->BCL2 Promotes Mito Mitochondria (Cytochrome C Release) BAX->Mito Permeabilizes BCL2->Mito Blocks Caspase Caspase 3/9 Mito->Caspase Activates Apoptosis APOPTOSIS Caspase->Apoptosis

Figure 2 Caption: Molecular mechanism.[4] CRT and DMC shift the BAX/BCL2 ratio favoring mitochondrial outer membrane permeabilization (MOMP).

Experimental Protocols
4.1 Synthesis: Methylation of Crocetin to this compound

Rationale: This protocol converts the dicarboxylic acid to the diester to assess lipophilic SAR.

Reagents: Crocetin (>95%), Anhydrous Methanol, Conc. Sulfuric Acid (


), Chloroform.
  • Dissolution: Dissolve 100 mg of Crocetin in 20 mL of anhydrous methanol.

  • Catalysis: Add 0.5 mL of conc.

    
     dropwise under stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 95:5).
    
    • Endpoint: Disappearance of the polar Crocetin spot near the baseline and appearance of the non-polar DMC spot near the solvent front.

  • Extraction: Cool to RT. Evaporate methanol. Redissolve residue in Chloroform (

    
    ). Wash with 5% 
    
    
    
    (to remove unreacted acid) and then brine.
  • Purification: Dry organic layer over

    
    . Recrystallize from Chloroform/Ethanol.
    
  • Validation: Confirm structure via

    
    -NMR (Look for methyl ester singlet at 
    
    
    
    ppm).
4.2 Comparative Cytotoxicity Assay (MTT)

Rationale: To determine IC50 values while accounting for the solubility differences.

  • Preparation:

    • CRT Stock: Dissolve in 0.1 M NaOH (pH adjusted to 7.4 with PBS) or DMSO.

    • DMC Stock: Must be dissolved in DMSO (Final well concentration of DMSO < 0.5%).

  • Seeding: Seed A172 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (10–500 µM) of CRT and DMC.

    • Control: Vehicle control (DMSO matched).

  • Incubation: 48 hours and 72 hours (Time-dependency is critical for carotenoids [2]).

  • Readout: Add MTT reagent. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve. Calculate IC50 using non-linear regression.

References
  • Kanakis, C. D., Tarantilis, P. A., Tajmir-Riahi, H. A., & Polissiou, M. G. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Biomolecular Structure and Dynamics.

  • Chryssanthi, D. G., Dedes, P. G., Karamanos, N. K., Cordopatis, P., & Lamari, F. N. (2011). Crocetin inhibits invasiveness of MDA-MB-231 breast cancer cells via downregulation of matrix metalloproteinases. Planta Medica.

  • Colapietro, A., Mancini, A., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants (Basel).

  • Lautenschläger, M., Sendker, J., et al. (2015).[2] Intestinal formation of trans-crocetin from saffron extract (Crocus sativus L.) and in vitro permeation through intestinal and blood brain barrier. Phytomedicine.[2]

Sources

Technical Guide: Solubility and Handling of Dimethylcrocetin (DMCRT)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the handling, solubilization, and experimental application of Dimethylcrocetin (DMCRT).

Physicochemical Profile & Solubility Logic

This compound (DMCRT) is the dimethyl ester of crocetin, a dicarboxylic acid carotenoid derived from Crocus sativus (saffron).[1] Unlike its parent molecule, crocetin, which possesses ionizable carboxyl groups allowing for pH-dependent solubility, DMCRT is a neutral, highly lipophilic ester.

This structural distinction dictates its solubility profile:

  • Lipophilicity: High (LogP > 2.5 estimated). The esterification masks the polar carboxyl groups, significantly reducing aqueous solubility compared to crocetin.

  • Molecular Weight: ~356.5 g/mol .

  • Chromophore: Polyene chain (7 conjugated double bonds), responsible for its deep orange-red color and high susceptibility to photo-oxidation.

Solvent Compatibility Matrix
SolventSolubility RatingMax Stock Conc.Application Notes
DMSO Excellent (Primary) 10 - 20 mM The gold standard for stock solutions. The dipolar aprotic nature of DMSO effectively solvates the polyene chain.
Ethanol Moderate~1 - 5 mMUseful for cleaning or specific assays, but prone to rapid evaporation and lower saturation limits than DMSO.
Methanol Moderate~1 - 5 mMOften used for extraction, but less ideal for biological stock due to toxicity and volatility.
Acetone Good~5 - 10 mMHigh solubility but incompatible with most plasticware and cell culture assays.
Water/PBS Insoluble < 1 µMCritical Warning: DMCRT will precipitate immediately upon direct addition to aqueous buffers without a carrier (e.g., BSA, cyclodextrins).

Protocol: Preparation of Stable Stock Solutions

Objective: Create a verified 10 mM stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8]
  • This compound (Solid, >98% purity)

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent, stored over molecular sieves)

  • Amber glass vials (Borosilicate, PTFE-lined caps)

  • Argon or Nitrogen gas line (optional but recommended)

Step-by-Step Methodology
  • Environment Control: Perform all weighing and handling under dimmed light or yellow light. Carotenoids undergo cis-trans isomerization and photo-oxidation under standard fluorescent lighting.

  • Weighing: Weigh approximately 3.56 mg of DMCRT into a tared amber glass vial.

    • Scientist's Note: Do not weigh directly into plastic microcentrifuge tubes; static charge can disperse the light powder, and DMSO can leach plasticizers from lower-grade polypropylene.

  • Solvation: Calculate the volume of DMSO required for a 10 mM concentration.

    • Add the calculated volume of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5-10 minutes. Visual Check: Hold the vial up to a light source.[2] The solution must be a clear, dark red liquid with no particulate matter .

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles. Overlay with Nitrogen/Argon gas if possible. Store at -80°C .

The "Two-Step" Dilution Strategy for Bioassays

Directly pipetting a high-concentration DMSO stock into a cell culture dish often results in "shock precipitation"—where the compound crashes out of solution before it can disperse, forming micro-crystals that kill cells via physical stress rather than pharmacological activity.

The Intermediate Dilution Protocol

Target: 50 µM final concentration in cell culture media (0.5% DMSO final).

  • Step 1: The Intermediate (10x Conc.):

    • Prepare a 100 µM solution in warm sterile media (37°C) or PBS containing 1-5% BSA (Bovine Serum Albumin).

    • Why BSA? Albumin acts as a carrier protein, binding the lipophilic DMCRT and keeping it in pseudo-solution.

    • Add 5 µL of 10 mM DMSO Stock -> 995 µL of Media/BSA.

    • Vortex immediately upon addition.

  • Step 2: The Final Dose (1x Conc.):

    • Add the Intermediate solution to your cells.

    • This gradual step-down in solvent concentration prevents the formation of crystal seeds.

Visualization: Solubility & Workflow Logic

Figure 1: Solubility Decision Tree & Stock Workflow

DMCRT_Workflow Start Solid this compound (DMCRT) Solvent_Choice Select Solvent Start->Solvent_Choice DMSO Anhydrous DMSO (Recommended) Solvent_Choice->DMSO Best Solubility Ethanol Ethanol/Methanol (Secondary) Solvent_Choice->Ethanol Limited (<5mM) Water Aqueous Buffer (PBS/Water) Solvent_Choice->Water Insoluble Stock_Prep Stock Preparation (10 mM Target) DMSO->Stock_Prep Sonicate Sonicate 5-10 min (Protect from Light) Stock_Prep->Sonicate Check Visual Inspection: Particulates? Sonicate->Check Success Clear Dark Red Soln. Store -80°C Check->Success No Fail Turbid/Precipitate Check->Fail Yes Dilution Dilution Strategy (Avoid Shock Precip.) Success->Dilution Fail->DMSO Add more DMSO or Warm (37°C) Direct Direct to Media Dilution->Direct High Risk Stepwise Intermediate Step (Media + BSA) Dilution->Stepwise Recommended Crash Precipitation Risk (Cell Toxicity) Direct->Crash Bioavail Bioavailable Dispersion Stepwise->Bioavail

Figure 1 Caption: Workflow for optimal solubilization of DMCRT, highlighting the critical decision points to avoid precipitation (crash-out) events during biological application.

Troubleshooting & Scientific Nuances

The "Micro-Crystal" Artifact

In cell viability assays (e.g., MTT, Alamar Blue), DMCRT precipitates can settle on the cell monolayer. These crystals:

  • Block light/absorbance, causing false positives in OD readings.

  • Mechanically damage cells, causing false toxicity .

Validation Step: Always include a "Media Only + Compound" control (no cells) to measure the background absorbance of the compound itself. If the OD is significantly higher than the media blank, you have precipitation or intrinsic color interference.

Stability in Solution[7]
  • Half-life: In DMSO at room temperature (light protected), stable for >24 hours. In aqueous media (37°C), degradation (bleaching) occurs within 4-6 hours due to oxidation.

  • Recommendation: Refresh media containing DMCRT every 12-24 hours for long-duration experiments.

References

  • PubChem. this compound | C22H28O4 | CID 5316132. National Library of Medicine. Available at: [Link]

  • Kanakis, C. D., et al. (2007). Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Trivedi, A. B., et al. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically. Available at: [Link][3]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties. Available at: [Link]

Sources

Investigating the Pharmacokinetics of Dimethylcrocetin (DMC)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacokinetic (PK) investigation of Dimethylcrocetin (DMC) . Unlike its parent compound crocetin or the glycoside crocin, DMC presents unique challenges due to its ester linkage, requiring specialized stabilization protocols during bioanalysis.

A Technical Guide for Drug Development & Application Scientists

Executive Summary

This compound (DMC) is the dimethyl ester analog of crocetin , a bioactive carotenoid derived from Crocus sativus (saffron). While crocetin is a dicarboxylic acid with limited passive permeability, DMC is engineered for enhanced lipophilicity (LogP ~4.5 vs. ~2.5 for crocetin), theoretically improving bioavailability and Blood-Brain Barrier (BBB) penetration.

However, the pharmacokinetic profile of DMC is governed by a critical metabolic bottleneck: esterase-mediated hydrolysis . In vivo, DMC acts as a transient precursor (prodrug) to crocetin. Therefore, any PK investigation must distinguish between intact DMC (the delivery vehicle) and crocetin (the active metabolite).

This guide outlines the rigorous experimental frameworks required to map the ADME (Absorption, Distribution, Metabolism, Excretion) profile of DMC, ensuring differentiation from its hydrolyzed metabolites.

Physicochemical & Metabolic Context

The Lipophilicity-Hydrolysis Paradox

DMC’s methyl ester groups remove the negative charge of the carboxylates found in crocetin, significantly increasing membrane permeability.

  • Advantage: Rapid passive diffusion across the intestinal epithelium and BBB.

  • Liability: High susceptibility to Carboxylesterases (CES1/CES2) in plasma and liver.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of DMC. Note that while Crocin (glycoside) requires gut microbiota for hydrolysis, DMC is hydrolyzed by ubiquitous esterases.

DMC_Metabolism cluster_blood Systemic Circulation DMC This compound (DMC) (Lipophilic Precursor) Esterase Carboxylesterases (Plasma/Liver) DMC->Esterase Crocetin Crocetin (Active Metabolite) UGT UGT Enzymes (Liver) Crocetin->UGT Glucuronide Crocetin-Glucuronide (Renal Excretion) Esterase->Crocetin Rapid Hydrolysis UGT->Glucuronide Conjugation

Figure 1: The metabolic cascade of this compound. The primary PK challenge is capturing the conversion of DMC to Crocetin before elimination.

Analytical Methodology: The "Stabilization First" Approach

Standard plasma collection protocols will fail for DMC due to ex vivo hydrolysis. If esterases are not inhibited immediately upon blood draw, the measured DMC levels will be artificially low, and crocetin levels artificially high.

LC-MS/MS Method Validation

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.

ParameterThis compound (DMC)Crocetin (Metabolite)
Precursor Ion (Q1) m/z 357.2 [M+H]⁺m/z 329.2 [M+H]⁺
Product Ion (Q3) m/z 297.1 (Loss of -COOCH₃)m/z 283.1 (Loss of -COOH)
Retention Time ~4.5 min (Lipophilic)~2.8 min (Polar)
Internal Standard D3-DMC (Deuterated)D3-Crocetin
Critical Protocol: Blood Collection & Stabilization

Objective: Halt esterase activity immediately at the point of collection.

  • Inhibitor Preparation: Prepare collection tubes containing Phenylmethylsulfonyl fluoride (PMSF) (final conc. 2 mM) or Bis-nitrophenyl phosphate (BNPP) .

    • Note: Sodium Fluoride (NaF) is often insufficient for specific carboxylesterases.

  • Sampling: Draw blood directly into pre-chilled inhibitor tubes.

  • Processing: Invert gently 5 times. Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Acidification: Acidify separated plasma with 1% Formic Acid (10 µL per 100 µL plasma) to further stabilize the ester.

  • Storage: Snap freeze in liquid nitrogen; store at -80°C.

Pharmacokinetic Study Design

To fully characterize DMC, a dual-arm study (IV vs. Oral) in rodents (Sprague-Dawley rats or C57BL/6 mice) is required.

Experimental Workflow

PK_Workflow Dosing Administration (Group A: IV 5mg/kg) (Group B: PO 20mg/kg) Sampling Serial Blood Sampling (0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) Dosing->Sampling Stabilization CRITICAL: Enzyme Inhibition (PMSF + Ice Bath) Sampling->Stabilization Immediate Extraction Protein Precipitation (Acetonitrile + IS) Stabilization->Extraction Analysis LC-MS/MS Quantification (Simultaneous DMC & Crocetin) Extraction->Analysis Data PK Modeling (WinNonlin / Phoenix) Analysis->Data

Figure 2: Step-by-step workflow for DMC pharmacokinetics, emphasizing the critical stabilization step.

Key PK Parameters to Calculate

Using non-compartmental analysis (NCA), derive the following:

  • 
     & 
    
    
    
    :
    Peak concentration and time.
    
    
    for DMC should be very short (<30 min) due to rapid absorption/hydrolysis.
  • 
    :  Total exposure. Compare 
    
    
    
    vs.
    
    
    .
    • Metabolic Ratio:

      
      . A high MR indicates DMC acts primarily as a prodrug.
      
  • 
     (Volume of Distribution):  If 
    
    
    
    of DMC is large (>1 L/kg), it indicates extensive tissue binding or uptake before hydrolysis.
  • 
     (Clearance):  Represents the sum of hepatic metabolism (hydrolysis) and renal excretion.
    

Special Investigation: Blood-Brain Barrier (BBB) Penetration

DMC is often investigated for neuroprotection. To prove it crosses the BBB as DMC (and not just as crocetin), a tissue distribution study is mandatory.

Protocol:

  • Administer DMC (IV bolus).

  • Sacrifice animals at

    
     (e.g., 15 min) and 
    
    
    
    (e.g., 2 hours).
  • Perfusion: Transcardial perfusion with saline is mandatory to remove blood-borne DMC from brain capillaries.

  • Homogenization: Homogenize brain tissue in ice-cold buffer containing PMSF (esterase inhibitor).

  • Calculation: Calculate the Brain-to-Plasma partition coefficient (

    
    ):
    
    
    
    
    • If

      
      , the methylation strategy successfully enhanced brain delivery.
      

Expected Results & Interpretation

Based on the properties of carotenoid esters, the following profile is expected:

ParameterExpected OutcomeInterpretation
Plasma Half-life (

)
Short (< 30 min)Rapid hydrolysis by plasma esterases.
Major Circulating Species CrocetinDMC is rapidly converted to the acid form.
Brain Distribution Detectable DMC (Early timepoints)Lipophilicity allows rapid BBB crossing before total hydrolysis.
Oral Bioavailability (

)
Low for intact DMCFirst-pass hepatic hydrolysis is extensive.

Scientific Insight: If intact DMC is detected in the brain, it suggests that the rate of BBB transport exceeds the rate of plasma hydrolysis. This validates DMC as a superior "delivery vector" for crocetin to the CNS, even if the active species inside the neuron eventually becomes crocetin.

References

  • Pharmacokinetic properties of crocin following oral administration in rats. Source: Phytomedicine (2007).[1][2][3] URL:[Link]

  • The pharmacokinetic profile of crocetin in healthy adult human volunteers. Source: Phytomedicine (2011). URL:[Link]

  • Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Source: Journal of Agricultural and Food Chemistry (2007).[3] URL:[Link]

  • Delivering Crocetin across the Blood-Brain Barrier by Using γ-Cyclodextrin. Source: Scientific Reports (2020).[4] URL:[Link]

  • Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin. Source: Journal of Chromatography B (2017). URL:[Link]

Sources

Technical Guide: Preliminary Cytotoxicity Screening of Dimethylcrocetin (DMC)

[1]

Executive Summary

Dimethylcrocetin (DMC), a lipophilic ester derivative of the carotenoid crocetin found in Crocus sativus (saffron), exhibits a distinct pharmacological profile characterized by enhanced bioavailability compared to its parent compound. While crocetin is limited by poor aqueous solubility and cellular uptake, DMC's esterification facilitates transmembrane transport, making it a high-priority candidate for anti-cancer drug development.

This guide outlines a rigorous technical framework for the preliminary cytotoxicity screening of DMC. It moves beyond generic assay instructions to address the specific physicochemical challenges of carotenoids, ensuring data reproducibility and mechanistic clarity.

Part 1: Physicochemical Rationale & Solubilization Strategy[1][2]

The Lipophilicity Factor

Unlike crocetin, which is a dicarboxylic acid, DMC is a dimethyl ester. This structural modification significantly increases lipophilicity (

  • Implication: DMC enters cells more rapidly via passive diffusion but poses solubility challenges in aqueous culture media.[1]

  • Risk: Precipitation of DMC in the well plate can lead to false "cytotoxicity" readings due to physical interference with optical density (OD) measurements (e.g., in MTT assays).

Solubilization Protocol

To ensure accurate dosing, a strict solvent management protocol is required.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich/Merck).

  • Stock Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Logic (The "0.1% Rule"): Direct addition of high-concentration stock to media often causes immediate precipitation.

  • Intermediate Dilution: Dilute the master stock 1:10 in sterile PBS or media to create a 10 mM working solution.

  • Final Application: Add the working solution to the cell culture wells. Ensure the final DMSO concentration remains

    
     (v/v) to prevent solvent-induced cytotoxicity masking the DMC effect.[1]
    

Part 2: Experimental Design & Cell Models

A robust screen requires a "paired" design to calculate the Selectivity Index (SI).

Cell Line Selection
CategoryCell LineRationale
Target (Cancer) Molt-4 (Leukemia)Highly sensitive to DMC-induced G2/M arrest.[1]
HeLa (Cervical)Standard model for apoptotic signaling (Bax/Bcl-2).[1]
HepG2 (Liver)Evaluates metabolic impact and ROS generation.[1]
Safety (Normal) HUVEC Endothelial model to assess vascular toxicity.[1]
CCD-18Co Normal colon fibroblasts (matched control for colon cancer).[1]
Controls
  • Negative Control: Untreated cells (Media only).[1]

  • Vehicle Control: Media + 0.1% DMSO (Critical for normalizing baseline toxicity).[1]

  • Positive Control: Doxorubicin (1 µM) or Cisplatin (Standard apoptotic inducers).[1]

Part 3: Cytotoxicity Assay Protocol (MTS/CCK-8)[1]

Note: Avoid MTT if possible. The formazan crystals in MTT require solubilization, which can be error-prone with lipophilic compounds like DMC. Single-step reagents like MTS or CCK-8 (WST-8) are superior for reproducibility.

Workflow Overview

ScreeningWorkflowStartCell Seeding(5x10^3 cells/well)AttachAttachment Phase(24 Hours)Start->AttachTreatDMC Treatment(0, 10, 20, 50, 100 µM)Attach->TreatIncubateIncubation(24h / 48h / 72h)Treat->IncubateReagentAdd CCK-8/MTS(10% v/v)Incubate->ReagentReadMeasure OD(450 nm)Reagent->Read

Figure 1: Optimized workflow for colorimetric cytotoxicity screening of DMC.[1]

Step-by-Step Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Volume: 100 µL.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Remove old media.[1]

    • Add 100 µL of fresh media containing DMC at graded concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Crucial: Include 3 replicate wells per concentration.

  • Exposure: Incubate for 48 hours (optimal window for DMC-induced apoptosis).[1]

  • Quantification:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours until orange color develops.

    • Measure absorbance at 450 nm using a microplate reader.[1]

Part 4: Data Analysis & Interpretation[3][4]

Calculating Cell Viability
1
  • 
    : Absorbance of DMC-treated wells.
    
  • 
    : Absorbance of DMSO-only control.
    
The Selectivity Index (SI)

The SI is the definitive metric for "hit" validation.

123
  • Interpretation:

    • 
      : General toxicity (Not a viable drug candidate).[1]
      
    • 
      : Good selectivity (Promising candidate).[1][2]
      
    • DMC typically shows an SI > 3 in leukemic models (Molt-4) vs. fibroblasts.[1]

Part 5: Mechanistic Validation (The "Why")

Cytotoxicity data alone is insufficient.[1] You must confirm the mode of death.[1] DMC primarily acts via the Intrinsic Apoptotic Pathway and ROS generation.

Molecular Mechanism Diagram

MechanismDMCThis compound(DMC)ROSROS Generation(Oxidative Stress)DMC->ROSInducesPI3KPI3K/Akt PathwayDMC->PI3KInhibitsBaxBax Upregulation(Pro-apoptotic)ROS->BaxBcl2Bcl-2 Downregulation(Anti-apoptotic)PI3K->Bcl2RegulatesMitoMitochondrialDysfunctionBax->MitoBcl2->MitoBlocksCaspaseCaspase-3/9ActivationMito->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) for DMC-induced cytotoxicity.[1]

Validation Assays
  • Annexin V-FITC / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).[1] DMC treatment should shift population to the early apoptotic quadrant.[1]

  • DCFH-DA Assay: Measures intracellular ROS.[1] DMC typically induces a spike in ROS within 3-6 hours, preceding cell death.

  • Western Blotting:

    • Markers: Cleaved Caspase-3, Bax, Bcl-2.

    • Expected Result: Increase in Bax/Bcl-2 ratio.

References

  • Bioavailability & Structure

    • Study: Comparison of Crocetin and this compound cytotoxicity profiles.[1][4]

    • Source:

  • Mechanistic Insight (Glioblastoma/Rhabdomyosarcoma)

    • Study: Effects of this compound on BAX/BCL2 gene expression and apoptosis.[1][4]

    • Source:[1]

  • General Cytotoxicity Screening Standards

    • Study: Guidelines for Selectivity Index (SI)
    • Source: [In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway.[1] NIH/PubMed (2017)]([Link]1]

  • Solvent Toxicity (DMSO)

    • Study: Limits of DMSO concentration in cell culture to avoid artifacts.[1]

    • Source:[1]

Methodological & Application

Application Note: Dimethylcrocetin (DMCRT) Cell Culture Treatment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dimethylcrocetin (DMCRT) is a lipophilic ester derivative of crocetin, a carotenoid found in Crocus sativus (saffron).[1] Unlike its parent compound crocetin, DMCRT exhibits enhanced membrane permeability due to the methylation of the carboxyl groups, making it a potent candidate for intracellular antioxidant and anti-tumor studies. However, its hydrophobic nature and sensitivity to light require a rigorous handling protocol to prevent precipitation and degradation, which are common sources of experimental error.

This guide provides a standardized workflow for the preparation, storage, and application of DMCRT in mammalian cell culture, ensuring reproducibility and data integrity.

Physicochemical Properties & Reagent Preparation[2][3]

Key Compound Data
PropertyValueNotes
IUPAC Name Dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Molecular Formula C₂₂H₂₈O₄
Molecular Weight 356.46 g/mol
Solubility Soluble in DMSO (>10 mM); Insoluble in waterLipophilic character
Appearance Orange to Red crystalline powderLight sensitive
Stability Sensitive to oxidation and photodegradationHandle in low light
Stock Solution Preparation (Critical Step)

DMCRT is prone to aggregation in aqueous media. A high-concentration stock in pure Dimethyl Sulfoxide (DMSO) is required.

Protocol:

  • Weighing: Weigh 3.56 mg of DMCRT powder in a static-free environment.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (anhydrous) to the powder to create a 10 mM Stock Solution .

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. Note: Avoid temperatures >40°C to prevent degradation.

  • Sterilization: Do not filter sterilize the DMSO stock through a 0.22 µm aqueous filter, as the compound may bind to the membrane (especially nylon or cellulose). If sterility is a concern, perform the dissolution in a sterile hood using sterile DMSO.

  • Aliquoting: Dispense into light-protective amber microtubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 6-12 months).

Experimental Protocol: Cell Treatment

Dose-Response Strategy

DMCRT efficacy varies by cell line.[2] A log-scale dose escalation is recommended for initial IC50 determination.

  • Low Dose (Antioxidant/Cytoprotective): 0.1 µM – 5 µM

  • Medium Dose (Signaling Modulation): 10 µM – 50 µM

  • High Dose (Cytotoxicity/Apoptosis): 50 µM – 100 µM

Preparation of Working Solutions

Warning: Direct addition of 100% DMSO stock to cell culture media can cause immediate precipitation of lipophilic compounds. Use the "Intermediate Dilution" method.

Step-by-Step Dilution (Example for 50 µM Final Concentration):

  • Thaw: Thaw one aliquot of 10 mM DMCRT stock at 37°C in the dark.

  • Intermediate Step: Dilute the stock 1:10 in sterile PBS or serum-free media to create a 1 mM Intermediate . (e.g., 10 µL Stock + 90 µL PBS). Vortex immediately.

  • Final Dilution: Add the Intermediate to the full volume of cell culture media (containing serum) to reach 50 µM.

    • Calculation: To treat 10 mL of media: Add 500 µL of 1 mM Intermediate.

    • Final DMSO Concentration: Ensure final DMSO is < 0.5% (v/v).[2][3] In this example, it is 0.5%.[2][4] For sensitive cells, target < 0.1%.[2]

Treatment Workflow Diagram

DMCRT_Workflow Powder DMCRT Powder (Light Sensitive) Stock 10 mM Stock Solution (Amber Tube, -20°C) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (1:10 in PBS/Media) Stock->Intermediate Dilute 1:10 (Prevents Shock Precip.) FinalMedia Final Working Media (1-100 µM) Intermediate->FinalMedia Dilute to Target Conc. Cells Cell Treatment (24h - 72h) FinalMedia->Cells Incubate

Figure 1: Step-by-step solubilization and dilution workflow to minimize precipitation and DMSO shock.

Downstream Assays & Mechanistic Targets

DMCRT acts primarily through ROS scavenging and modulation of apoptotic pathways. The following assays are validated for assessing its activity.

Recommended Assays
Assay TypeTarget/MethodPurpose
Viability MTT / CCK-8 / Alamar BlueDetermine IC50 and cytotoxicity.
Oxidative Stress DCFH-DA StainingMeasure intracellular ROS reduction.
Apoptosis Annexin V / PI Flow CytometryQuantify early vs. late apoptosis.
Western Blot Bax, Bcl-2, Caspase-3, NF-κBAnalyze signaling pathway modulation.
Mechanism of Action (Signaling Pathway)

DMCRT is known to upregulate pro-apoptotic factors (Bax) in cancer cells while downregulating survival factors (Bcl-2, NF-κB). In normal cells, it often functions as a cytoprotective antioxidant.

DMCRT_Mechanism DMCRT This compound (Intracellular) ROS ROS Scavenging DMCRT->ROS Direct Interaction NFkB NF-κB Pathway DMCRT->NFkB Inhibits Bax Bax (Pro-apoptotic) DMCRT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Downregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 2: Proposed signaling cascade where DMCRT shifts the Bax/Bcl-2 ratio to favor apoptosis in neoplastic cells.

Troubleshooting & Controls

  • Precipitation: If the media turns cloudy immediately upon addition, the compound has precipitated.

    • Solution: Use the intermediate dilution step. Ensure media is pre-warmed to 37°C.

  • Vehicle Toxicity: High DMSO concentrations (>0.5%) can induce apoptosis independently.

    • Control: Always include a Vehicle Control group containing the exact concentration of DMSO used in the highest treatment group (e.g., 0.5% DMSO).

  • Light Sensitivity: Carotenoids degrade under standard lab lighting.

    • Solution: Perform all handling in low light or under yellow light. Wrap tubes and plates in aluminum foil during incubation.

References

  • Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties."[5] Journal of Agricultural and Food Chemistry.

  • Molgora, B., et al. (2022). "An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines." Antioxidants (Basel).

  • Tarantilis, P. A., et al. (1994). "Stability of saffron components in aqueous extracts." Journal of Agricultural and Food Chemistry. (Foundational chemistry reference for carotenoid stability).
  • LifeTein. "DMSO Usage in Cell Culture: Solubility and Cytotoxicity Guidelines."[3]

Sources

Application Note: High-Fidelity Quantification of Dimethylcrocetin (DMC) Cytotoxicity via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dimethylcrocetin (DMC), the methyl ester of the carotenoid crocetin, exhibits potent anti-tumorigenic properties, particularly in glioblastoma, rhabdomyosarcoma, and breast cancer models. Unlike its parent compound, DMC possesses enhanced lipophilicity, facilitating cellular uptake. However, this physicochemical characteristic introduces specific challenges in in vitro cytotoxicity profiling.[1]

This guide details a robust protocol for quantifying DMC cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It addresses critical confounding factors often overlooked in standard protocols, specifically spectral interference (carotenoid pigmentation) and solubility limits (precipitation in aqueous media).

Physicochemical Considerations (The "Expertise" Pillar)

Solubility & Solvent Limits

DMC is highly hydrophobic. While soluble in DMSO (Dimethyl Sulfoxide), it rapidly precipitates upon introduction to aqueous culture media if the concentration gradient is too steep.

  • Critical Threshold: The final DMSO concentration in the well must remain < 0.5% (v/v) , with < 0.1% being the gold standard to prevent solvent-induced cytotoxicity from masking DMC effects.

  • Stock Strategy: Prepare a high-concentration stock (e.g., 100 mM) in 100% DMSO to allow for large dilution factors.

Spectral Interference & Chemical Reduction

DMC is a carotenoid pigment with absorbance peaks typically between 420–460 nm (yellow/orange).

  • The Conflict: The MTT assay relies on the formation of purple formazan (Absorbance

    
    ). While the spectral overlap is minimal, high concentrations of DMC can cause turbidity or residual background absorbance.
    
  • Chemical Artifacts: As a potent antioxidant, DMC theoretically possesses the reducing potential to convert MTT to formazan non-enzymatically (abiotic reduction), leading to false negatives (underestimation of toxicity). This protocol includes specific controls to validate against this artifact.

Experimental Design: The Self-Validating System

To ensure data integrity, the plate layout must include four distinct control groups.

Control TypeComponentsPurpose
Media Blank Media only (No cells, No DMC)Establishes the spectrophotometric baseline.
Vehicle Control Cells + Media + DMSO (matched to highest %)Normalizes viability (defined as 100%). Checks for DMSO toxicity.
Abiotic Control Media + DMC + MTT (No cells)Critical: Detects if DMC chemically reduces MTT without cellular enzymes.
Colorimetric Control Cells + DMC (No MTT)Critical: Detects if residual DMC color/precipitate absorbs at 570 nm.
Workflow Visualization

The following diagram outlines the logical flow and critical decision points in the assay.

DMC_MTT_Workflow cluster_controls Parallel Validation Controls Stock DMC Stock Prep (100mM in DMSO) Dilution Serial Dilution (2x Final Conc in Media) Stock->Dilution Treatment Treatment (24h - 72h) Final DMSO < 0.1% Dilution->Treatment Seeding Cell Seeding (5k-10k cells/well) Seeding->Treatment Check1 Microscopic Check (Precipitation?) Treatment->Check1 Check1->Treatment Precip Detected (Redesign Dilution) MTT_Add Add MTT Reagent (0.5 mg/mL) Check1->MTT_Add No Precip Incubation Incubation (3-4h @ 37°C) MTT_Add->Incubation Solubilization Solubilization (DMSO or SDS-HCl) Incubation->Solubilization Read Absorbance Read (570 nm - 690 nm) Solubilization->Read Abiotic Abiotic Control (Media + DMC + MTT) ColorCtrl Color Control (Cells + DMC - MTT)

Figure 1: Step-by-step workflow for DMC-MTT assay, highlighting the critical precipitation check and parallel validation controls.

Detailed Protocol

Reagents & Preparation
  • DMC Stock: Dissolve this compound in sterile DMSO to 50–100 mM. Store at -20°C in the dark (carotenoids are light-sensitive).

  • MTT Solution: 5 mg/mL in PBS.[2] Filter sterilize (0.22 µm). Store at 4°C protected from light.

  • Solubilization Buffer: 100% DMSO is recommended for DMC assays as it solubilizes both the formazan and any lipophilic DMC residues better than SDS-based buffers.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed tumor cells (e.g., HeLa, HepG2) into 96-well flat-bottom plates.

  • Density: 5,000–10,000 cells/well (cell line dependent; aim for 70-80% confluency at the end of treatment).

  • Incubate for 24 hours to allow attachment.

Step 2: Compound Treatment [2]

  • Prepare a 2X Working Solution of DMC in complete media.

    • Example: To achieve 100 µM final conc, prepare 200 µM in media.

    • Note: Ensure the DMSO content in this 2X solution is

      
       so the final on-cell concentration is 
      
      
      
      .
  • Remove old media from wells (optional, but recommended to control volume strictly).

  • Add 100 µL of fresh media + 100 µL of 2X DMC solution (or 200 µL of 1X solution).

  • Incubation: Treat for 24, 48, or 72 hours. Note: DMC cytotoxicity is often time-dependent, showing greater stability and efficacy at 72h compared to crocetin.[3]

Step 3: MTT Assay Execution

  • Visual Check: Inspect wells under a microscope. If DMC crystals are visible, the concentration is above the solubility limit; these wells will yield invalid data.

  • Add 20 µL of MTT stock (5 mg/mL) directly to the 200 µL media in each well (Final conc: ~0.45 mg/mL).

  • Incubate for 3–4 hours at 37°C in the dark.

  • Formazan Solubilization:

    • Carefully aspirate the media containing MTT and DMC. Crucial: Do not disturb the purple formazan crystals at the bottom.[4]

    • Why aspirate? Removing the DMC-containing media eliminates most spectral interference from the yellow pigment.

    • Add 150 µL of 100% DMSO to each well.

    • Shake plate on an orbital shaker for 10–15 minutes to dissolve crystals.

Step 4: Measurement

  • Measure absorbance at 570 nm (Signal).

  • Measure absorbance at 630–690 nm (Reference/Background).

  • Calculate

    
    .
    

Data Analysis & Calculation

Correction Logic

Before calculating IC50, correct the raw data using the controls defined in Section 3.



Note: If the Abiotic Control (DMC + MTT, no cells) shows higher absorbance than the Media Blank, DMC is chemically reducing the MTT. In this case, subtract the specific Abiotic Control value corresponding to that DMC concentration.

Viability Calculation


Plot % Viability (Y-axis) vs. Log[DMC Concentration] (X-axis) and use non-linear regression (Sigmoidal dose-response) to determine the IC50.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation DMC conc. too high or DMSO shock.Dilute stock into media slowly while vortexing. Do not exceed 100 µM in aqueous media without validation.
High Background Residual DMC color or serum proteins.Use a reference wavelength (690 nm). Aspirate media completely before adding DMSO solubilizer.
False Positives Chemical reduction of MTT by DMC.[5]Check "Abiotic Control". If high, switch to a non-redox assay like SRB (Sulforhodamine B) or ATP luminescence assays.
Low Signal Low cell number or short incubation.Increase seeding density or extend MTT incubation to 4 hours.

References

  • DMC Cytotoxicity & Mechanism: Molnar, A., et al. (2017). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. International Journal of Molecular Sciences. [Link] (Validates DMC cytotoxicity range and time-dependence in glioblastoma/rhabdomyosarcoma).

  • Antioxidant Interference in MTT: Peng, L., et al. (2005). Interference of antioxidants with the MTT assay. [Link] (Provides the authoritative grounding for including abiotic controls when testing reducing agents like carotenoids).

  • DMSO Solubility in Cell Culture: LifeTein. DMSO Usage in Cell Culture. [Link] (Guidelines for safe DMSO limits <0.5% to prevent solvent toxicity).

Sources

Annexin V/PI staining for dimethylcrocetin induced apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

<_ _> APPLICATION NOTE

Quantitative Analysis of Dimethylcrocetin-Induced Apoptosis Using Annexin V/PI Dual Staining and Flow Cytometry

Introduction

This compound (DMCRT), a derivative of crocetin, a primary carotenoid constituent of saffron, has garnered significant interest in oncological research for its potential as an anti-tumor agent.[1] Emerging evidence suggests that DMCRT exerts its cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner, primarily through the induction of apoptosis.[2][3] Apoptosis, or programmed cell death, is a critical cellular process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Therapeutic agents that can selectively induce apoptosis in cancer cells are of paramount importance in drug development.

One of the earliest and most widely recognized indicators of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] This externalization of PS serves as an "eat-me" signal for phagocytes.[7] The Annexin V/Propidium Iodide (PI) dual staining assay is a robust and widely adopted method for the detection and quantification of apoptosis by flow cytometry.[5][7] Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[6][8] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[9] Therefore, it serves as a marker for cells that have lost membrane integrity, a characteristic of late-stage apoptosis and necrosis.[6][9]

This application note provides a detailed protocol for the use of Annexin V/PI staining to quantify apoptosis in a cancer cell line following treatment with this compound. It outlines the principles of the assay, provides a step-by-step experimental workflow, and offers guidance on data analysis and interpretation, empowering researchers to accurately assess the apoptotic potential of this promising anti-cancer compound.

Principles of the Assay

The Annexin V/PI staining method is predicated on the differential permeability of the plasma membrane during the apoptotic process.

  • Annexin V Staining of Apoptotic Cells: In healthy, viable cells, phosphatidylserine is strictly localized to the inner leaflet of the plasma membrane.[8] Upon the initiation of apoptosis, this asymmetry is lost, and PS is translocated to the external cell surface.[5] Annexin V, when present in a calcium-containing binding buffer, specifically binds to the exposed PS residues.[6] By using a fluorescently labeled Annexin V (e.g., Annexin V-FITC), cells in the early stages of apoptosis can be identified.[7]

  • Propidium Iodide as a Marker of Cell Viability: Propidium iodide is a fluorescent dye that binds to DNA.[9] It is excluded by cells with an intact plasma membrane.[6] Therefore, live and early apoptotic cells will not be stained by PI. However, in late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus, resulting in red fluorescence.[7]

This dual-staining approach, coupled with the high-throughput capability of flow cytometry, allows for the discrimination of four distinct cell populations:

  • Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[7][10]

This compound's Pro-Apoptotic Mechanism

This compound, along with other saffron carotenoids, has been shown to induce apoptosis in cancer cells through various signaling pathways. Studies have indicated that DMCRT can upregulate pro-apoptotic proteins such as BAX and BID, while downregulating the anti-apoptotic protein BCL-2 and the proto-oncogene MYCN.[2][3] The BCL-2 family of proteins are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[11] The upregulation of BAX and downregulation of BCL-2 can lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.[12][13] Furthermore, crocetin has been implicated in activating the p53 tumor suppressor pathway, which can trigger apoptosis in response to cellular stress.[14]

Diagram of this compound's Potential Apoptotic Pathway

G DMCRT This compound Cell Cancer Cell DMCRT->Cell BCL2 BCL-2 (Anti-apoptotic) Cell->BCL2 Downregulation BAX BAX (Pro-apoptotic) Cell->BAX Upregulation Mitochondrion Mitochondrion BCL2->Mitochondrion Inhibits Permeabilization BAX->Mitochondrion Promotes Permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound may induce apoptosis by altering the balance of pro- and anti-apoptotic proteins.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials and Reagents

  • Cancer cell line of interest (e.g., glioblastoma, rhabdomyosarcoma cells)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (DMCRT)

  • Dimethyl sulfoxide (DMSO, as a vehicle for DMCRT)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • 1.5 mL microcentrifuge tubes

  • 15 mL conical tubes

Procedure

  • Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare a stock solution of DMCRT in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Crucial Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%). d. Treat the cells with varying concentrations of DMCRT for a predetermined time period (e.g., 24, 48, or 72 hours).[2] Include an untreated control and a vehicle (DMSO) control.

  • Cell Harvesting: a. For adherent cells: Gently wash the cells with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete culture medium. b. For suspension cells: Proceed directly to the next step. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V/PI Staining: a. Prepare 1X Annexin Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8] c. Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a 1.5 mL microcentrifuge tube. d. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15] Note: The optimal concentrations of Annexin V and PI may need to be titrated for your specific cell type.[8] e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8] f. After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[8]

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible, ideally within one hour.[15] b. Set up the flow cytometer to detect FITC fluorescence (typically FL1 channel) and PI fluorescence (typically FL2 or FL3 channel). c. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates correctly.[6] d. Acquire data for at least 10,000 events per sample.

Experimental Workflow Diagram

G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis A Seed Cells B Treat with DMCRT A->B C Incubate B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, RT, Dark) F->G H Add Binding Buffer G->H I Acquire on Flow Cytometer H->I J Data Analysis I->J

Caption: Workflow for Annexin V/PI staining to detect apoptosis.

Data Analysis and Interpretation

The data from the flow cytometer is typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. This plot is divided into four quadrants to distinguish the different cell populations.[16]

Quadrant Analysis:

  • Lower-Left Quadrant (Q3): Annexin V- / PI- - Live, healthy cells.

  • Lower-Right Quadrant (Q4): Annexin V+ / PI- - Early apoptotic cells.

  • Upper-Right Quadrant (Q2): Annexin V+ / PI+ - Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Q1): Annexin V- / PI+ - Necrotic cells.[7]

Data Presentation Table (Example)

Treatment Group% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Untreated Control95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
Vehicle (DMSO)94.8 ± 2.52.8 ± 0.61.9 ± 0.40.5 ± 0.2
DMCRT (X µM)70.3 ± 3.215.6 ± 1.812.1 ± 1.52.0 ± 0.5
DMCRT (2X µM)45.1 ± 4.128.9 ± 2.523.5 ± 2.12.5 ± 0.6

Diagram of Flow Cytometry Quadrant Analysis

G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1 Annexin V- / PI+ (Necrotic) q2 Q2 Annexin V+ / PI+ (Late Apoptotic/Necrotic) q3 Q3 Annexin V- / PI- (Live) q4 Q4 Annexin V+ / PI- (Early Apoptotic) x_axis_line_start x_axis_line_end x_axis_line_start->x_axis_line_end y_axis_line_start y_axis_line_end y_axis_line_start->y_axis_line_end

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Troubleshooting

Problem Possible Cause Solution
High background staining in negative control - Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing)- Handle cells gently. Use a cell scraper for sensitive adherent cells.
- Reagent concentration too high- Titrate Annexin V and PI concentrations.
Low signal in positive control - Ineffective apoptosis-inducing agent- Use a known potent inducer of apoptosis (e.g., staurosporine) as a positive control.
- Insufficient incubation time- Optimize the incubation time for DMCRT treatment.
High percentage of necrotic cells (Annexin V-/PI+) - Cell death is primarily necrotic, not apoptotic- Consider the mechanism of action of DMCRT at the tested concentrations.
- Cells were overgrown or unhealthy before treatment- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
High percentage of late apoptotic cells (Annexin V+/PI+) even at early time points - The apoptotic process is rapid in the chosen cell line- Perform a time-course experiment with shorter incubation times.
- DMCRT concentration is too high, leading to rapid secondary necrosis- Test a wider range of lower DMCRT concentrations.

Conclusion

The Annexin V/PI dual staining assay is a powerful and reliable method for quantifying apoptosis induced by novel therapeutic compounds such as this compound.[7] By carefully following a validated protocol and understanding the principles of the assay, researchers can obtain accurate and reproducible data on the pro-apoptotic effects of DMCRT. This information is crucial for elucidating its mechanism of action and evaluating its potential as an anti-cancer agent.

References

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia School of Medicine. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Universitas Gadjah Mada. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Protocols.io. [Link]

  • JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Hatziagapiou, K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. MDPI. [Link]

  • Ray, P., et al. (2016). Crocetin-induced functional p53-expressing cell apoptosis requires... ResearchGate. [Link]

  • (A) Flow cytometry analysis using the Annexin V/PI staining method.... (n.d.). ResearchGate. [Link]

  • Hatziagapiou, K., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. PubMed. [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). PMC - NIH. [Link]

  • Crocin and quercetin prevent PAT-induced apoptosis in mammalian cells: Involvement of ROS-mediated ER stress pathway. (2015). PubMed. [Link]

  • Yang, R., et al. (2006). Crocetin reduces activation of hepatic apoptotic pathways and improves survival in experimental hemorrhagic shock. PubMed. [Link]

  • What would be a first (reliable) apoptosis assay before validating by annexin V / PI staining?. (2015). ResearchGate. [Link]

  • Gutheil, W. G., et al. (2012). Crocetin: an agent derived from saffron for prevention and therapy for cancer. PMC - NIH. [Link]

  • Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines. (2018). ResearchGate. [Link]

  • Advances on the anti-tumor mechanisms of the carotenoid Crocin. (2023). PMC - NIH. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. [Link]

  • Apoptosis: Programmed Cell Death | Mechanisms. (2026). YouTube. [Link]

  • Apoptosis: The Intrinsic Pathway, part 1. (2020). YouTube. [Link]

Sources

Application Note: Western Blot Analysis of Apoptosis Markers Following Dimethylcrocetin (DMC) Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Dimethylcrocetin (DMC) is the dimethyl ester derivative of crocetin, a carotenoid derived from saffron (Crocus sativus). Unlike its parent compound, DMC exhibits enhanced lipophilicity and cellular bioavailability, making it a potent candidate for oncological research.

To rigorously validate DMC-induced apoptosis, researchers must move beyond simple viability assays (e.g., MTT/CCK-8) and provide molecular evidence of cell death execution. Current pharmacological data suggests DMC functions primarily by inhibiting the PI3K/Akt/mTOR signaling axis , leading to the disruption of the mitochondrial membrane potential (


) and the activation of the intrinsic apoptotic cascade.

This guide provides a self-validating Western Blot workflow to detect the "Golden Markers" of this process: the Bax/Bcl-2 ratio , Cleaved Caspase-3 , and Cleaved PARP , alongside the upstream inhibition of Phospho-Akt .

Target Selection & Signaling Architecture

The selection of antibodies is not arbitrary; it must map to the specific mechanism of action (MOA) of DMC.

Table 1: Core Immunoblot Targets for DMC Analysis
Target ProteinMolecular Wt.[1]Role in DMC MechanismExpected Change
p-Akt (Ser473) 60 kDaUpstream Survival SignalDecrease (Inhibition of survival)
Bax 20 kDaPro-apoptotic Pore FormerIncrease (Translocation to mitochondria)
Bcl-2 26 kDaAnti-apoptotic RegulatorDecrease (Loss of mitochondrial protection)
Caspase-3 35 / 17 / 19 kDaExecutioner ProteaseCleavage (Full length

, Fragments

)
PARP 116 / 89 kDaDNA Repair EnzymeCleavage (89 kDa fragment appearance)

-Actin/GAPDH
42 / 36 kDaLoading ControlNo Change (Normalization standard)
Mechanistic Pathway (Visualization)[2][3][4][5]

The following diagram illustrates the causal link between DMC treatment, PI3K/Akt inhibition, and the resulting apoptotic cascade.

DMC_Apoptosis_Pathway DMC This compound (DMC) PI3K PI3K DMC->PI3K Inhibits Akt Akt (p-Ser473) PI3K->Akt Phosphorylation Bcl2 Bcl-2 (Anti-Apoptotic) Akt->Bcl2 Promotes Expression Bax Bax (Pro-Apoptotic) Akt->Bax Inhibits Translocation Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Cleaved Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Cleaves Apoptosis APOPTOSIS Casp3->Apoptosis PARP->Apoptosis

Caption: DMC inhibits the PI3K/Akt survival axis, shifting the Bax/Bcl-2 rheostat to trigger mitochondrial outer membrane permeabilization (MOMP) and the caspase cascade.

Experimental Design & Sample Preparation

A. Dose and Time-Course Strategy

Apoptosis is a dynamic process. A single snapshot may miss the peak cleavage events.

  • Dose Response: Treat cells with 0, 10, 20, and 50

    
    M DMC for 24 hours.
    
  • Time Course: Treat with IC

    
     concentration for 0, 12, 24, and 48 hours.
    
    • Note: Cleaved Caspase-3 is transient; 24h is usually optimal for DMC.

B. Lysis Buffer Composition (Critical)

Standard RIPA buffer is insufficient for phosphoproteins (p-Akt). You must use a modified lysis buffer to prevent dephosphorylation and degradation.

Modified RIPA Formulation:

  • Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Na-Deoxycholate, 0.1% SDS.

  • Protease Inhibitors: 1 mM PMSF (add fresh), 1x Protease Inhibitor Cocktail (Roche/Sigma).

  • Phosphatase Inhibitors (Mandatory for p-Akt): 1 mM Na

    
    VO
    
    
    
    (Sodium Orthovanadate), 10 mM NaF (Sodium Fluoride).

Step-by-Step Western Blot Protocol

Phase 1: Protein Extraction & Quantification
  • Harvest: Collect both adherent cells and floating cells (floating cells are often the apoptotic population). Centrifuge at 1,000 rpm for 5 min.

  • Wash: Wash pellet once with ice-cold PBS.

  • Lysis: Resuspend pellet in 100

    
    L of ice-cold Modified RIPA buffer. Incubate on ice for 30 min, vortexing every 10 min.
    
  • Clarify: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer supernatant to a new tube.

  • Quantify: Use BCA Protein Assay. Normalize all samples to 30

    
    g total protein  per lane.
    
Phase 2: Electrophoresis (SDS-PAGE)
  • Gel Percentage: Use a 10-12% gradient gel .

    • Reasoning: You need to resolve high MW proteins (PARP, 116 kDa) and low MW proteins (Cleaved Caspase-3, 17 kDa; Bcl-2, 26 kDa) simultaneously.

  • Loading: Mix protein with 4x Laemmli Buffer (containing

    
    -mercaptoethanol). Boil at 95°C for 5-10 min.
    
Phase 3: Transfer & Blocking
  • Membrane: PVDF (0.45

    
    m pore size). Activate with methanol for 1 min before use.
    
  • Transfer Conditions: Wet transfer at 100V for 90 mins (cold room).

  • Blocking:

    • For p-Akt: Block with 5% BSA in TBST for 1 hr at RT. (Milk contains casein, a phosphoprotein that causes high background with phospho-antibodies).

    • For Caspases/Bax/Bcl-2: Block with 5% Non-fat Dry Milk in TBST.

Phase 4: Antibody Incubation

Incubate Primary Antibodies overnight at 4°C with gentle shaking.

AntibodyDilutionBufferNote
Anti-p-Akt (Ser473)1:10005% BSA/TBSTCritical: Do not use milk.
Anti-Cleaved Caspase-31:10005% Milk/TBSTDetects endogenous 17/19 kDa fragments.
Anti-Bax1:10005% Milk/TBST
Anti-Bcl-21:10005% Milk/TBST
Anti-PARP1:10005% Milk/TBSTLook for the 89 kDa band.[2]

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit/Mouse (1:5000) for 1 hr at RT.

Phase 5: Detection

Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto). Cleaved caspase bands can be faint; standard ECL may not suffice.

Workflow Visualization

WB_Protocol_Workflow cluster_0 Sample Prep cluster_1 Separation cluster_2 Immunoblotting Harvest Harvest Cells (+Floating Cells) Lysis Lysis (RIPA + Na3VO4) Harvest->Lysis BCA BCA Quant (30 µg load) Lysis->BCA Gel SDS-PAGE (10-12% Gel) BCA->Gel Transfer Transfer to PVDF (Wet, 100V) Gel->Transfer Block Block (BSA for p-Akt Milk for others) Transfer->Block Primary Primary Ab (Overnight 4°C) Block->Primary Secondary Secondary Ab (1h RT) Primary->Secondary

Caption: Optimized Western Blot workflow emphasizing the retention of floating apoptotic cells and specific blocking buffers for phosphoproteins.

Data Analysis & Interpretation

To quantify the apoptotic effect of DMC, perform densitometry (using ImageJ or equivalent) and calculate the following metrics:

  • Bax/Bcl-2 Ratio:

    
    
    
    • Interpretation: A significant increase (>2-fold) indicates susceptibility to mitochondrial apoptosis.

  • Cleavage Index:

    
    
    
    • Interpretation: Directly correlates with caspase activity.

  • Normalization: All densities must be divided by the density of the loading control (

    
    -Actin) from the same lane  before ratio calculation.
    

Troubleshooting Guide

IssueProbable CauseSolution
No Cleaved Caspase-3 band Apoptosis occurred too early/latePerform a time-course (6h, 12h, 24h). The 17kDa fragment is unstable.
High Background on p-Akt Blocking with MilkSwitch to 5% BSA for blocking and primary antibody dilution.
Weak PARP Signal Inefficient TransferPARP (116 kDa) is large. Ensure transfer buffer contains SDS (0.1%) or decrease Methanol to 10%.
"Ghost" Bands HRP BurnoutSignal is too strong. Dilute secondary antibody further (1:10,000) or use less sensitive ECL.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Link

  • Cell Signaling Technology. (n.d.). Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit. Cell Signaling Technology. Link

  • Abcam. (n.d.). Apoptosis western blot guide. Abcam. Link

  • Badr, G., et al. (2022). Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway. PubMed Central. Link

  • Xu, L., et al. (2007). Increased expression ratio of Bcl-2/Bax is associated with crocin-mediated apoptosis.[3][4] PubMed.[5] Link

  • ResearchGate. (2020). Effect of crocetin on the expression of proteins (Western blot analysis). Link

Sources

Application Note: Quantifying Transcriptional Modulation by Dimethylcrocetin (DMC) via MIQE-Compliant qRT-PCR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Dimethylcrocetin (DMC) is a highly lipophilic carotenoid derivative of crocetin, found in Crocus sativus (saffron). Unlike its glycosylated counterpart (crocin), DMC exhibits superior bioavailability and membrane permeability due to its methyl ester structure. It is currently under intense scrutiny for its ability to modulate metabolic syndrome and inflammation, specifically by intersecting the SREBP-1c (lipid metabolism) and NF-κB (inflammation) signaling axes.

The Analytical Challenge

Quantifying DMC-induced gene expression changes requires rigorous adherence to MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines. Two specific challenges define this workflow:

  • Solubility & Stability: DMC is hydrophobic and light-sensitive. Improper handling leads to precipitation or photodegradation, causing high experimental variance.

  • Biphasic Regulation: DMC often downregulates high-abundance transcripts (e.g., FASN, IL-6) while upregulating stress-response genes, requiring a wide dynamic range in qPCR assays.

This guide provides a self-validating protocol to measure these changes accurately.

Experimental Workflow Visualization

The following diagram outlines the critical path from compound preparation to data analysis, highlighting Quality Control (QC) checkpoints.

DMC_Workflow cluster_QC Critical QC Steps DMC_Prep 1. DMC Preparation (DMSO Stock, Dark) Cell_Treat 2. Cell Treatment (Serum Starvation + DMC) DMC_Prep->Cell_Treat 0.1% DMSO Limit RNA_Ext 3. RNA Isolation (QC: RIN > 8.0) Cell_Treat->RNA_Ext 12-24h Post-Treat cDNA_Syn 4. Reverse Transcription (gDNA Wipeout) RNA_Ext->cDNA_Syn 1 µg Input qPCR 5. qPCR (SYBR/TaqMan) (Triplicates) cDNA_Syn->qPCR 1:10 Dilution Analysis 6. Data Analysis (Delta-Delta Ct) qPCR->Analysis Cq Values

Figure 1: End-to-end experimental workflow for DMC gene expression analysis. Note the strict control of DMSO concentration and RNA quality.

Detailed Protocol

Phase 1: Reagent Preparation (Light Sensitive!)

Objective: Create a stable DMC stock solution without precipitation.

  • Reagents: this compound (HPLC grade >98%), Anhydrous DMSO (cell culture grade).

  • Critical Step: Perform all DMC handling in low light or under amber light.

  • Weighing: Weigh 1 mg of DMC into an amber glass vial.

  • Solubilization: Add sufficient anhydrous DMSO to achieve a 50 mM stock solution .

    • Note: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber tubes (e.g., 20 µL) and store at -80°C. Do not refreeze.

Phase 2: Cell Treatment Strategy

Objective: Induce transcriptional changes while minimizing solvent toxicity.

  • Cell Model: HepG2 (Liver) or RAW 264.7 (Macrophage) are standard for SREBP/NF-κB studies.

  • Vehicle Control: Culture media containing DMSO at the exact final concentration used in the treatment group (typically 0.1%).

GroupTreatmentFinal DMSO %Purpose
VC (Vehicle) Media + DMSO0.1%Baseline Expression
Low Dose Media + 1 µM DMC0.1%Threshold Effect
High Dose Media + 20 µM DMC0.1%Maximal Efficacy
Positive Ctrl Media + Simvastatin (if lipid study)0.1%Pathway Validation

Protocol:

  • Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Serum Starvation (Optional but Recommended): Switch to 1% FBS media for 12h prior to treatment to synchronize metabolic gene expression (e.g., SREBF1).

  • Dilute DMC stock in warm media immediately before addition.

  • Treat cells for 12–24 hours . (mRNA changes for SREBF1 peak ~12h; downstream targets like FASN peak ~24h).

Phase 3: RNA Isolation & Quality Control (MIQE Essential)
  • Lysis: Wash cells with cold PBS. Add lysis buffer (e.g., TRIzol or Silica-column buffer) directly to the well.

  • Extraction: Follow standard kit protocols. Include an on-column DNase I digestion step to remove genomic DNA.

  • Quantification: Measure A260/A280 ratio (Target: 1.8–2.1) and A260/A230 (Target: >2.0).

  • Integrity: Verify RNA integrity on an agarose gel or Bioanalyzer (RIN > 8.0).

Phase 4: Reverse Transcription & qPCR

Primers: Design intron-spanning primers. Reference Genes: For DMC studies, GAPDH is generally stable, but B2M or ACTB should be validated as DMC can affect metabolic housekeeping genes.

Reaction Setup (20 µL volume):

  • SYBR Green Master Mix (2x): 10 µL

  • Forward Primer (10 µM): 0.4 µL

  • Reverse Primer (10 µM): 0.4 µL

  • cDNA Template (diluted 1:10): 2.0 µL

  • Nuclease-Free Water: 7.2 µL

Cycling Conditions:

  • 95°C for 2 min (Activation)

  • 40 Cycles:

    • 95°C for 15 sec (Denature)

    • 60°C for 60 sec (Anneal/Extend)

  • Melt Curve Analysis: 65°C to 95°C (Essential to confirm specificity).

Mechanistic Insight: The SREBP-1c / NF-κB Axis

Understanding the pathway ensures correct target gene selection. DMC acts as a dual-regulator.

DMC_Mechanism DMC This compound (DMC) ROS ROS / Oxidative Stress DMC->ROS Scavenges SREBP SREBP-1c (Maturation) DMC->SREBP Inhibits Cleavage NFkB NF-κB Complex (p65/p50) ROS->NFkB Activates SREBP->NFkB Potentiates Lipid_Genes Lipogenesis Genes (FASN, ACC1) SREBP->Lipid_Genes Transcription Inflam_Genes Inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Inflam_Genes Transcription

Figure 2: Proposed mechanism of action.[1] DMC inhibits SREBP-1c maturation and scavenges ROS, preventing NF-κB activation. This results in the downregulation of both lipogenic and inflammatory marker genes.

Data Analysis & Troubleshooting

Calculation (Delta-Delta Ct Method)

Calculate the Fold Change (FC) relative to the Vehicle Control (VC):





Troubleshooting Table
ObservationProbable CauseCorrective Action
High Ct (>35) in Treated Samples DMC downregulated gene below detection limit.Increase starting RNA input (up to 2 µg) or use pre-amplification.
Variable Replicates DMC precipitation in media.Ensure DMC stock is warm (37°C) before adding to media; vortex immediately.
Ct in NTC (No Template Control) Primer dimer or contamination.Check Melt Curve. If peak exists <80°C, redesign primers.
Reference Gene Shifts DMC affects GAPDH/Actin.Test 18S rRNA or B2M as alternatives.

References

  • Bustin, S. A., et al. (2009).[2] The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments.[2][3][4][5] Clinical Chemistry, 55(4), 611-622. Link

  • Molnar, J., et al. (2002). Membrane associated antitumor effects of crocine-, ginsenoside- and cannabinoid derivatives. Anticancer Research, 22(2A), 969-975. (Establishes DMC lipophilicity and membrane interaction).
  • Sheng, L., et al. (2006). Mechanism of hypolipidemic effect of crocin in rats: crocin inhibits the absorption of cholesterol and increases excretion. Comparative Biochemistry and Physiology Part C, 143, 268-273.
  • Li, X., et al. (2015).[1] SREBP-1c overactivates ROS-mediated hepatic NF-κB inflammatory pathway in dairy cows with fatty liver.[1] Cellular Signalling, 27(10), 2099-2109. Link (Establishes the SREBP/NF-κB link visualized in Figure 2).

  • Tsanavasi, S., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5762. Link (Provides cytotoxicity and dosing benchmarks for DMC).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Dimethylcrocetin (DMC) in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dimethylcrocetin (DMC) is a synthetic derivative of crocetin, a natural apocarotenoid found in saffron (Crocus sativus). Unlike its dicarboxylic acid parent, DMC is a dimethyl ester, which significantly enhances its lipophilicity and bioavailability. DMC is currently under investigation for its therapeutic potential in enhancing oxygen diffusion in plasma, treating hemorrhagic shock, and acting as a radiosensitizer in oncology.

Accurate quantification of DMC in biological samples (plasma, serum, tissue homogenates) is critical for pharmacokinetic (PK) profiling. However, the analysis faces distinct challenges:

  • Stability: Like all carotenoids, DMC is highly sensitive to light (photo-isomerization) and oxidation.

  • Matrix Interference: Biological fluids contain endogenous lipids that can co-elute with lipophilic esters.

  • Metabolite Separation: DMC can hydrolyze in vivo back to mono-methyl crocetin or crocetin. The method must chromatographically resolve the parent ester from its acid metabolites.

This guide details a robust, self-validating HPLC-UV/Vis protocol optimized for the quantification of DMC, ensuring high sensitivity and reproducibility.

Physicochemical Considerations & Handling

Before initiating the protocol, the following physicochemical properties must dictate the experimental setup to ensure data integrity.

PropertyCharacteristicImpact on Protocol
Chromophore Conjugated polyene chainStrong absorbance at 440 nm (yellow-orange).
Solubility Lipophilic (LogP ~ 4.5)Requires high organic strength mobile phase (ACN/MeOH). Insoluble in pure water.
Stability PhotosensitiveCRITICAL: All steps must be performed under yellow/amber light. Samples must be kept in amber autosampler vials.
Isomerism trans vs. cisThe trans-isomer is thermodynamically stable but converts to cis under light/heat. The method must resolve these isomers.

Method Development Strategy

Internal Standard (IS) Selection

To ensure a self-validating system, an Internal Standard is mandatory to correct for extraction variations and injection errors.

  • Recommended IS: 13-cis-Retinoic Acid or Bixin.

  • Rationale: These compounds share similar spectral properties (absorbance ~350-450 nm) and lipophilicity with DMC but elute at distinct retention times.

Chromatographic Separation

A Reverse-Phase C18 column is the standard for hydrophobic carotenoids.

  • Stationary Phase: C18 (Octadecylsilane), 5 µm particle size (e.g., Phenomenex Luna or Waters Symmetry).

  • Mobile Phase: A gradient of acidified water and acetonitrile is preferred over methanol to manage the backpressure and improve peak shape for the ester.

Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to protein precipitation for DMC as it yields cleaner extracts and allows for sample concentration, improving the Lower Limit of Quantification (LLOQ).

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Chloroform/Methanol (2:1 v/v).

  • Internal Standard Solution: 10 µg/mL in Ethanol.

  • Reconstitution Solvent: Mobile Phase B (Acetonitrile).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL amber microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex briefly (5 sec).

  • Extraction: Add 500 µL of cold Ethyl Acetate.

  • Agitation: Vortex vigorously for 2 minutes or shake on a multi-tube vortexer.

    • Mechanism:[1] This partitions the lipophilic DMC from the aqueous plasma proteins into the organic layer.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Observation: Three layers will form: a pellet (proteins), an aqueous interface, and a clear organic supernatant (top).

  • Transfer: Carefully transfer 400 µL of the upper organic layer to a clean amber glass tube. Avoid disturbing the protein interface.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

    • Caution: Do not overheat; carotenoids degrade rapidly at high temperatures.

  • Reconstitution: Dissolve the residue in 100 µL of Acetonitrile (Mobile Phase B). Vortex for 1 minute.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any particulates. Transfer supernatant to an amber HPLC vial with insert.

Protocol B: HPLC Instrumentation & Conditions

System: HPLC with UV/Vis or Diode Array Detector (DAD). Column: C18 Reverse Phase (250 mm x 4.6 mm, 5 µm).[2] Temperature: 25°C (Room Temperature). Control is vital to prevent on-column isomerization.

Mobile Phase Configuration:

  • Solvent A: Water + 0.1% Acetic Acid (Acidifier prevents peak tailing of any hydrolyzed metabolites).

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Profile:

Time (min) % Solvent A (Water) % Solvent B (ACN) Flow Rate (mL/min) Event
0.0 20 80 1.0 Injection
10.0 0 100 1.0 Elution of DMC
15.0 0 100 1.0 Wash
15.1 20 80 1.0 Re-equilibration

| 20.0 | 20 | 80 | 1.0 | End of Run |

Detection:

  • Wavelength: 440 nm (Primary for DMC), 350 nm (Secondary for cis-isomers/IS).

Visualizing the Analytical Workflow

The following diagram illustrates the critical path from biological sampling to data acquisition, highlighting the "Chain of Custody" for sample integrity.

G cluster_0 Critical Control Point: Light Protection Sample Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (Correction Factor) Sample->IS_Add 100 µL Aliquot LLE Liquid-Liquid Extraction (Ethyl Acetate) IS_Add->LLE Vortex Mixing Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge 10,000 x g Evap N2 Evaporation (Concentration) Centrifuge->Evap Organic Layer Transfer Recon Reconstitution (Mobile Phase) Evap->Recon Dry Residue HPLC HPLC-UV Analysis (C18 Column, 440 nm) Recon->HPLC Injection Data Quantification (Peak Area Ratio) HPLC->Data Integration

Figure 1: Step-by-step extraction and analysis workflow emphasizing the critical light-protection phase.

Method Validation Parameters (Self-Validating System)

To establish the trustworthiness of this protocol, the following validation criteria (based on FDA/EMA Bioanalytical Method Validation guidelines) must be met.

ParameterAcceptance CriteriaScientific Rationale
Selectivity No interfering peaks at DMC or IS retention time in blank plasma.Ensures signal comes only from the analyte, not the matrix.
Linearity

over range 0.1 – 50 µg/mL.[3]
Confirms detector response is proportional to concentration.
Accuracy Mean value within ±15% of nominal (±20% at LLOQ).Validates the method's truthfulness.
Precision CV < 15% (Intra- and Inter-day).[3][4][5][6]Validates the method's reproducibility.
Recovery > 80% consistent extraction efficiency.High recovery maximizes sensitivity (LLOQ).
Stability < 15% degradation after 3 freeze-thaw cycles.Essential for biological samples stored at -80°C.
Troubleshooting Guide
  • Issue: Low Recovery.

    • Cause: Incomplete partitioning into organic phase.

    • Fix: Increase vortex time or switch extraction solvent to Chloroform/Methanol (2:1).

  • Issue: Peak Tailing.

    • Cause: Residual silanol interactions on the column.

    • Fix: Ensure Mobile Phase A contains sufficient acid (0.1% Acetic or Formic Acid).

  • Issue: Extra Peaks.

    • Cause: Photo-isomerization (cis-DMC peaks usually appear slightly earlier than trans-DMC).

    • Fix: Verify amber glassware usage; minimize exposure to white light.

References

  • Umigai, N., et al. (2011). "A new validated SPE-HPLC method for monitoring crocetin in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mohammadpour, A. H., et al. (2013). "Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples." Iranian Journal of Basic Medical Sciences. Link

  • Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties." Journal of Agricultural and Food Chemistry. Link

  • Verma, M. K., et al. (2013). "Development of a validated UPLC-qTOF-MS method for the determination of curcuminoids and their pharmacokinetic study in mice."[1][7] DARU Journal of Pharmaceutical Sciences. Link

Sources

Application Note: High-Performance LC-MS/MS Quantitation of Dimethylcrocetin and Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dimethylcrocetin (DMC) is a synthetic diester analog of the natural carotenoid crocetin. It is currently under investigation for its therapeutic potential in enhancing oxygen diffusion in plasma and its anti-cancer properties. Unlike its natural counterpart, DMC is highly lipophilic and crosses biological membranes with greater efficiency.

Upon administration, DMC undergoes hydrolysis by plasma esterases and hepatic enzymes, sequentially forming monomethylcrocetin (MMC) and the dicarboxylic acid crocetin (Crt) . Accurate pharmacokinetic (PK) profiling requires the simultaneous quantitation of the parent diester and its acidic metabolites.

The Analytical Challenge: This analysis presents a unique dichotomy:

  • Polarity Mismatch: DMC is a neutral, lipophilic ester (best ionized in Positive mode), while Crocetin is a dicarboxylic acid (best ionized in Negative mode).

  • Isomerism: All crocetin derivatives exist in trans and cis forms. The trans isomer is biologically active, but cis isomers can form during extraction or physiological metabolism. The method must chromatographically resolve these isomers to prevent overestimation of the active drug.

  • Stability: Carotenoids are extremely light-sensitive and prone to oxidation.

This Application Note details a validated Polarity-Switching LC-MS/MS Protocol designed to quantify DMC, MMC, and Crocetin in a single run, ensuring high sensitivity (LLOQ < 5 ng/mL) and isomer specificity.

Physicochemical Properties & Mechanistic Logic

Understanding the analytes is the foundation of the method.

AnalyteStructure TypeMW (Da)LogP (approx)Ionization Preference
This compound (DMC) Diester356.464.5 (Lipophilic)ESI+

Monomethylcrocetin (MMC) Mono-ester/Mono-acid342.433.8ESI-

Crocetin (Crt) Dicarboxylic Acid328.403.1ESI-

Experimental Logic:

  • Extraction: A simple protein precipitation is insufficient for low-level detection of lipophilic DMC. We utilize Acidified Liquid-Liquid Extraction (LLE) . Acidification (Formic Acid) suppresses the ionization of Crocetin and MMC (

    
    ), driving them into the organic layer (MTBE/Ethyl Acetate) alongside the neutral DMC.
    
  • Chromatography: A C18 column with high carbon load (e.g., Waters HSS T3 or Phenomenex Kinetex) is selected to retain the polar Crocetin while resolving the hydrophobic DMC.

  • Detection: Fast polarity switching (< 20 ms) allows the capture of DMC in positive mode and metabolites in negative mode within the same retention window.

Visualized Workflows

Analytical Workflow

The following diagram outlines the critical path from sample collection to data generation, emphasizing stability controls.

AnalyticalWorkflow cluster_env CRITICAL ENVIRONMENTAL CONTROL Sample Plasma Sample (Amber Tube) Prep Acidified LLE (MTBE + 1% FA) Sample->Prep Add IS + Acid Evap Evaporation & Reconstitution (MeOH) Prep->Evap Supernatant LC UHPLC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (Polarity Switching) LC->MS Gradient Elution Data Quantitation & Isomer Ratio MS->Data MRM Integration

Caption: End-to-end analytical workflow emphasizing light protection (Amber Tube) and Acidified LLE for simultaneous extraction of esters and acids.

Metabolic Pathway & Biotransformation

Understanding the breakdown of DMC is essential for identifying the correct metabolites.

Metabolism DMC This compound (DMC) (Parent Drug) MMC Monomethylcrocetin (Intermediate) DMC->MMC Esterase Hydrolysis (Plasma/Liver) Crt Crocetin (Active Metabolite) MMC->Crt Esterase Hydrolysis Gluc Crocetin Glucuronides (Excretion) Crt->Gluc UGT Conjugation (Phase II)

Caption: Metabolic hydrolysis of DMC to Crocetin. The method targets DMC, MMC, and Crocetin. Glucuronides are typically quantified after enzymatic hydrolysis if total clearance is required.

Detailed Protocols

Protocol 1: Sample Preparation (Acidified LLE)

Safety Note: All steps must be performed under yellow/sodium light or in minimal light to prevent photo-isomerization (trans


 cis) and degradation.
  • Thawing: Thaw plasma samples on ice in the dark.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL amber Eppendorf tube.

  • Internal Standard: Add 10 µL of Internal Standard working solution (e.g., trans-Bixin or Deuterated Crocetin at 500 ng/mL). Vortex gently.

  • Acidification: Add 10 µL of 10% Formic Acid in water.

    • Reasoning: Lowers pH to ~3, ensuring Crocetin and MMC are in their non-ionized, lipophilic state (

      
      ).
      
  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a fresh amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol/Water (80:20, v/v). Vortex for 1 min, centrifuge, and transfer to LC vial.

Protocol 2: LC-MS/MS Instrumentation Setup

Liquid Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why T3? It retains polar compounds (Crocetin) better than standard C18 while handling the lipophilic DMC.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Program:

Time (min) %B Description
0.0 40 Initial hold for polar interference removal
1.0 40 Begin ramp
6.0 95 Elution of DMC and metabolites
7.5 95 Wash column
7.6 40 Return to initial

| 10.0 | 40 | Re-equilibration |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI).[1][2]

  • Mode: Fast Polarity Switching (Pos/Neg).

  • Spray Voltage: +4500 V (Pos) / -4500 V (Neg).

  • Source Temp: 500°C.

MRM Transitions:

Analyte Polarity Precursor (Q1) Product (Q3) Collision Energy (eV) Type

| DMC | Positive | 357.2 (


) | 325.2 | 20 | Quantifier (Loss of 

) | | | | 357.2 | 297.2 | 35 | Qualifier | | MMC | Negative | 341.2 (

) | 297.2 | 22 | Quantifier (Loss of

) | | Crocetin | Negative | 327.1 (

) | 239.1 | 25 | Quantifier | | | | 327.1 | 283.1 | 18 | Qualifier (

loss) | | IS (Bixin) | Negative | 393.2 | 349.2 | 20 | Quantifier |

Method Validation & Troubleshooting

Self-Validating Checks
  • Isomer Separation: Inject a neat standard of DMC exposed to light for 1 hour. You should see two peaks.[2][3][4] The cis isomer typically elutes before the trans isomer on a C18 column. Ensure the method resolves them (

    
    ).
    
  • Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-extraction spiked sample. If recovery of Crocetin is low (< 50%), increase the acidification (Step 4 of Prep) or switch solvent to Ethyl Acetate.

  • Linearity: The method should be linear from 5 ng/mL to 2000 ng/mL (

    
    ).
    
Common Pitfalls
  • Signal Drift: Carotenoids can precipitate in the injector needle if the wash solvent is too aqueous. Use a strong needle wash (e.g., Isopropanol/ACN/Acetone 1:1:1).

  • Variable Crocetin Response: If Crocetin signals fluctuate, check the pH of Mobile Phase A. It must be acidic (pH < 3) to keep the carboxylic acids protonated for column retention, even though they are ionized in negative mode in the source (deprotonation happens in the high-voltage spray).

References

  • Pharmacokinetics of Crocetin: Zhang, Y., et al. (2017). "Pharmacokinetic and tissue distribution study of crocetin in rats by LC-MS/MS." Journal of Chromatography B.

  • Isomer Characterization: Vignault, A., et al. (2024). "Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS." Nutrients.

  • DMC Binding & Stability: Kanakis, C.D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties." Journal of Agricultural and Food Chemistry.

  • LC-MS of Carotenoids: "Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column." Thermo Fisher Scientific Application Note.

Sources

preparing dimethylcrocetin stock solutions in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of Dimethylcrocetin (DMC) Stock Solutions for In Vitro Cell Culture

Abstract

This compound (DMC), the dimethyl ester of crocetin, is a highly lipophilic carotenoid derived from Crocus sativus (saffron). While it exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties, its application in cell culture is frequently compromised by poor solubility and instability. This guide provides a standardized protocol for preparing DMC stock solutions in Dimethyl Sulfoxide (DMSO), addressing the critical balance between compound solubility and solvent cytotoxicity.

Physicochemical Properties & Constraints

Before initiating the protocol, researchers must understand the physical limitations of DMC. Unlike hydrophilic drugs, DMC is prone to rapid precipitation in aqueous media and isomerization under light.

PropertyValueNotes
Compound Name This compound (DMC)Also known as Crocetin dimethyl ester
Molecular Formula C₂₂H₂₈O₄
Molecular Weight 356.46 g/mol
Solubility in DMSO ~2–10 mM (0.7–3.5 mg/mL)Critical Limit: Solubility is low.[1][2][3] Concentrations >10 mM are difficult to maintain without precipitation.
Solubility in Water InsolubleImmediate precipitation occurs upon dilution if not handled correctly.
Stability Light & Oxidation SensitiveUndergoes cis-trans isomerization if exposed to ambient light.

Critical Considerations: The Solubility-Toxicity Paradox

A common failure point in DMC experiments is the "Solubility-Toxicity Paradox."

  • The Constraint: To achieve a biologically active concentration (e.g., 50 µM) without exceeding the standard 0.1% DMSO toxicity limit, you would need a 50 mM stock solution.

  • The Reality: DMC rarely dissolves above 10 mM in DMSO.

  • The Solution: You must often accept a higher final DMSO concentration (0.2%–0.5%) to achieve therapeutic dosing. Always run a "Vehicle Control" (DMSO only) matching the highest concentration used to normalize data.

Protocol Phase I: Preparation of Stock Solution

Materials Required:

  • This compound powder (Store at -20°C, desiccated).[2]

  • Anhydrous DMSO (Cell Culture Grade, >99.9%).

  • Amber glass vials (Borosilicate). Do not use plastic microtubes for long-term storage.

  • Syringe Filter: 0.22 µm PTFE or Nylon .[4] (Do NOT use Cellulose Acetate; DMSO dissolves it).

Workflow Diagram: Stock Preparation

StockPrep Figure 1: Step-by-step workflow for preparing stable this compound stock solutions. Start Weigh DMC Powder (Low Light Conditions) Solvent Add Anhydrous DMSO (Target: 5-10 mM) Start->Solvent Minimize static Mix Vortex & Sonicate (30s bursts, <40°C) Solvent->Mix Ensure dissolution Filter Sterile Filter (PTFE/Nylon 0.22µm) Mix->Filter Remove particulates Aliquot Aliquot into Amber Glass Vials Filter->Aliquot Avoid freeze-thaw Store Store at -80°C (Desiccated) Aliquot->Store

Step-by-Step Procedure:

  • Environment: Dim lights or use red-light lamps. DMC is photo-labile.

  • Weighing: Weigh the powder into an amber glass vial. Note: DMC powder is static-prone; use an anti-static gun if available.

  • Calculation: Calculate DMSO volume for a 10 mM stock.

    • Formula: Volume (mL) = Mass (mg) / [MW (356.46) × Concentration (0.01 M)]

    • Example: To dissolve 3.56 mg, add 1.0 mL DMSO.

  • Dissolution: Add DMSO. Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath (35–40 kHz) for 30-second bursts. Do not exceed 40°C.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter into a sterile amber vial.

    • Warning: Pre-wet the filter with pure DMSO to minimize drug loss (binding) to the membrane.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol Phase II: Dilution & Cell Treatment

Direct addition of highly lipophilic stocks to cell media often causes "solvent shock," resulting in micro-precipitation that settles on cells, causing physical stress or false toxicity.

Workflow Diagram: The "Intermediate Step" Strategy

DilutionStrategy Figure 2: Dilution strategy to prevent solvent shock and precipitation. cluster_Wrong INCORRECT METHOD cluster_Right CORRECT METHOD Stock 10 mM DMC Stock (100% DMSO) Direct Direct add to Well (Precipitation Risk) Stock->Direct Avoid WorkingSol Prepare 2X Working Solution (Warm Media, Vortex immediately) Stock->WorkingSol Dilute AddCells Add 1:1 to Cells (Final 1X Conc.) WorkingSol->AddCells

Dosing Protocol:

  • Preparation: Warm culture medium to 37°C. Thaw DMC stock at 37°C until completely clear.

  • The "2X" Method:

    • Prepare a "2X Working Solution" in a separate tube.

    • Example: To treat cells at 20 µM final:

      • Take 4 µL of 10 mM Stock.

      • Add to 996 µL of warm medium (Rapidly vortex while adding).

      • This gives a 40 µM solution (2X) with 0.4% DMSO.

  • Treatment:

    • Remove half the volume of media from the cell culture wells.

    • Add the 2X Working Solution to the remaining media in the wells (1:1 ratio).

    • Final Result: 20 µM DMC, 0.2% DMSO.

  • Validation: Inspect wells under a microscope (20x/40x) after 1 hour. If you see needle-like crystals or dark debris, precipitation has occurred. The data is invalid.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Crystals on cells Stock too concentrated or cold media used.Reduce stock to 5 mM. Ensure media is 37°C before adding DMC. Use the "2X Method."
Filter clogged DMC not fully dissolved.Sonicate stock longer. Use a glass pre-filter if necessary.
Yellow media turns clear Oxidation/Degradation.DMC is unstable. Ensure stocks are <1 month old and stored at -80°C.
High Cell Death in Control DMSO toxicity.Your cells are sensitive to DMSO. Lower final DMSO to <0.1% (requires lower DMC dose).

References

  • Solubility & Binding: Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties."[5] Journal of Agricultural and Food Chemistry.

  • Chemical Properties: PubChem. "this compound (Compound)."[2][3][6][7] National Library of Medicine.

  • Filter Compatibility: Cytiva Life Sciences. "Chemical Compatibility of Syringe Filters."

  • DMSO in Cell Culture: ATCC. "Animal Cell Culture Guide - Cryopreservation and Media Additives."

Sources

Application Notes and Protocols for In Vitro Cell Viability Assays for Dimethylcrocetin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Dimethylcrocetin

This compound (DMCRT), a primary metabolite of crocin—the compound responsible for the vibrant color of saffron—is emerging as a molecule of significant interest in drug discovery and development.[1][2] Derived from Crocus sativus L., this carotenoid has been investigated for a range of pharmacological activities, including anticancer properties.[1][3][4] Preliminary in vitro studies suggest that this compound can induce cytotoxic and apoptotic effects in various cancer cell lines, making it a compelling candidate for further preclinical evaluation.[1][3][4]

A critical first step in characterizing the bioactivity of any potential therapeutic agent is to quantitatively assess its impact on cell viability. In vitro cell viability and cytotoxicity assays are foundational tools in this process, providing crucial data on dose-response relationships, mechanisms of cell death, and overall potency.[5][6] These assays are instrumental in the early stages of drug development for screening compound libraries and optimizing lead candidates.[5][7][8]

This comprehensive guide provides detailed application notes and step-by-step protocols for a selection of robust and widely adopted in vitro cell viability assays. The methodologies are presented with the specific context of evaluating this compound, empowering researchers, scientists, and drug development professionals to generate accurate, reproducible, and insightful data.

The Scientific Rationale: Choosing the Right Assay for this compound

The selection of a cell viability assay should be a deliberate process, guided by the specific scientific questions being addressed. Different assays measure distinct cellular parameters, and a multi-assay approach is often recommended for a comprehensive understanding of a compound's effects. For a compound like this compound, which has been suggested to induce apoptosis and affect cellular metabolism, a combination of assays can provide a more complete picture of its mechanism of action.[1][3][4][9]

Here, we will focus on three key assays that probe different aspects of cellular health:

  • Metabolic Activity Assays (Resazurin-based and Tetrazolium-based): These assays quantify the metabolic activity of a cell population, which is often correlated with cell viability.

  • Cytotoxicity Assays (LDH Release): These assays measure the integrity of the cell membrane, a hallmark of late-stage apoptosis or necrosis.

  • Apoptosis Assays (Caspase Activity): These assays specifically detect the activation of key enzymes in the apoptotic cascade.

The following diagram illustrates the logical workflow for assessing the effects of this compound on cell viability.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Start Start: Prepare this compound dilutions Seed Seed cells in multi-well plates Start->Seed Treat Treat cells with this compound Seed->Treat MetabolicAssay Metabolic Viability Assay (e.g., AlamarBlue® or MTT) Treat->MetabolicAssay LDH_Assay Cytotoxicity Assay (LDH Release) Treat->LDH_Assay Caspase_Assay Apoptosis Assay (Caspase-3/7 Activity) Treat->Caspase_Assay DoseResponse Generate Dose-Response Curves MetabolicAssay->DoseResponse LDH_Assay->DoseResponse Caspase_Assay->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Mechanism Elucidate Mechanism of Cell Death IC50->Mechanism Conclusion Conclusion Mechanism->Conclusion

Caption: Experimental workflow for evaluating this compound's effects on cell viability.

Part 1: Metabolic Viability Assays

Metabolic assays are often the first-line screening tools due to their simplicity, sensitivity, and high-throughput compatibility. They rely on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product.

AlamarBlue® (Resazurin) Assay

The AlamarBlue® assay, which utilizes the active ingredient resazurin, is a widely used method for assessing cell viability and has been successfully employed in studies on this compound.[1][3]

Principle of the Assay: In living cells, mitochondrial reductases and other enzymes reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[10][11] The intensity of the fluorescence is directly proportional to the number of viable cells.[12] This assay is advantageous as it is non-toxic to cells, allowing for continuous monitoring of cell viability over time.[12]

G Resazurin Resazurin (Blue, Non-fluorescent) ViableCell Viable Cell (Metabolically Active) Resazurin->ViableCell Cellular Reduction Resorufin Resorufin (Pink, Fluorescent) ViableCell->Resorufin Measurement Fluorescence Measurement (Ex: 560 nm, Em: 590 nm) Resorufin->Measurement

Caption: Principle of the AlamarBlue® (Resazurin) Assay.

Protocol: AlamarBlue® Assay for this compound

Materials:

  • This compound (DMCRT) stock solution (e.g., in DMSO)

  • Cell line of interest (e.g., glioblastoma or rhabdomyosarcoma cells)[1][3]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • AlamarBlue® reagent

  • 96-well, black, clear-bottom tissue culture plates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[13]

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).[1][3]

  • Assay Execution:

    • After the incubation period, add AlamarBlue® reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[12][13] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[14]

    • Measure the fluorescence using a plate reader with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[12][13]

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only wells from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterRecommendationRationale
Cell Seeding Density 5,000-20,000 cells/wellEnsures cells are in an exponential growth phase and provides a sufficient signal-to-noise ratio.
DMCRT Concentration Range 0.09 - 11.43 mg/mL (or molar equivalent)Based on previously reported effective concentrations for this compound.[1][3] A broad range is recommended for initial screening.
Incubation Times 24, 48, 72 hoursTo assess both acute and long-term effects of this compound.[1][3]
AlamarBlue® Incubation 1-4 hoursAllows for sufficient reduction of resazurin without causing artifacts.
Controls Untreated cells, vehicle control, medium-only backgroundEssential for accurate data normalization and interpretation.
MTT Assay

The MTT assay is another widely used colorimetric method for assessing metabolic activity.[15][16]

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15][16][17] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[15]

Protocol: MTT Assay for this compound

Materials:

  • This compound (DMCRT)

  • Cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well, clear, flat-bottom tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the AlamarBlue® protocol.

  • Assay Execution:

    • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[18]

    • Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[19]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

    • Perform data analysis as described for the AlamarBlue® assay to determine percentage viability and IC₅₀ values.

Part 2: Cytotoxicity Assay - LDH Release

While metabolic assays indicate a decrease in cell viability, they do not distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[5] The Lactate Dehydrogenase (LDH) release assay directly measures cytotoxicity by quantifying the loss of cell membrane integrity.

Principle of the Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[21] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[21]

G DamagedCell Damaged Cell (Membrane Compromised) LDH LDH Release DamagedCell->LDH Reaction Enzymatic Reaction (Lactate -> Pyruvate) LDH->Reaction Colorimetric Colorimetric Detection (Tetrazolium Salt -> Formazan) Reaction->Colorimetric

Caption: Principle of the LDH Release Assay.

Protocol: LDH Release Assay for this compound

Materials:

  • This compound (DMCRT)

  • Cell line of interest

  • Complete cell culture medium (preferably with low serum, as serum contains LDH)

  • LDH cytotoxicity assay kit (containing lysis buffer and reaction mixture)

  • 96-well tissue culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the AlamarBlue® protocol.

    • It is crucial to include the following controls for accurate calculation of cytotoxicity:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with the lysis buffer provided in the kit.

      • Background control: Medium only.

  • Assay Execution:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[22]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[23]

    • Add the LDH reaction mixture to each well according to the manufacturer's instructions (typically 50 µL).[23]

    • Incubate for up to 30 minutes at room temperature, protected from light.[23]

    • Add the stop solution provided in the kit.[23]

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

ParameterRecommendationRationale
Cell Culture Medium Low serum or serum-freeSerum contains endogenous LDH, which can increase background signal.
Controls Spontaneous release, maximum release, backgroundEssential for accurate calculation of percent cytotoxicity.[22]
Supernatant Transfer Careful pipettingAvoid disturbing the cell monolayer to prevent artificial LDH release.
Data Calculation Use the provided formulaNormalizes the data to the dynamic range of the assay for the specific cell type.

Part 3: Apoptosis Assay - Caspase-3/7 Activity

Given that this compound has been shown to induce apoptosis, a specific assay to measure this process is highly informative.[1][4] Caspases are a family of proteases that are key mediators of apoptosis.[24] Effector caspases, such as caspase-3 and caspase-7, are activated during the execution phase of apoptosis and cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cell death.[25]

Principle of the Assay: These assays utilize a substrate that contains the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luciferase).[25][26] When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing the reporter molecule and generating a detectable signal (luminescence or fluorescence) that is proportional to the amount of caspase-3/7 activity.[26][27]

G ApoptoticCell Apoptotic Cell Caspase37 Active Caspase-3/7 ApoptoticCell->Caspase37 Activation Substrate DEVD-Substrate (Non-luminescent) Caspase37->Substrate Cleavage Signal Luminescent Signal Substrate->Signal

Caption: Principle of the Caspase-Glo® 3/7 Assay.

Protocol: Caspase-Glo® 3/7 Assay for this compound

Materials:

  • This compound (DMCRT)

  • Cell line of interest

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay kit

  • 96-well, white-walled, clear-bottom tissue culture plates (for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the AlamarBlue® protocol, using white-walled plates suitable for luminescence measurements.

  • Assay Execution:

    • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium).[27] This "add-mix-measure" format includes cell lysis.[26]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[27]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from medium-only wells).

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of this compound's effects on cancer cell lines. By employing a multi-assay strategy that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can gain a nuanced understanding of the compound's dose-dependent effects and primary mechanism of cell death.

The data generated from these assays, particularly the IC₅₀ values and the confirmation of apoptosis, are critical for go/no-go decisions in the drug discovery pipeline. Positive and compelling results would warrant further investigation into the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic) and progression to more complex in vitro models, such as 3D cell cultures and eventually in vivo studies. The consistent and rigorous application of these fundamental assays is paramount to successfully navigating the early stages of anticancer drug development.

References

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • CSH Protocols. (n.d.). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Anonymous. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Antioxidants (Basel). (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants (Basel), 11(6), 1074. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. PMC. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Technology Guide: Automating scalable cytotoxicity assays. Retrieved from [Link]

  • Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Crocetin: A Systematic Review. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties | Request PDF. Retrieved from [Link]

  • MDPI. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. J Agric Food Chem, 55(3), 970-977. Retrieved from [Link]

  • Springer Protocols. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

Sources

Application Note: Cell Cycle Analysis of Dimethylcrocetin-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dimethylcrocetin (DMCRT), the methyl ester of the saffron-derived carotenoid crocetin, has emerged as a potent anti-tumor agent with superior bioavailability compared to its parent compound. While crocetin is known to inhibit cancer cell proliferation, DMCRT’s enhanced lipophilicity allows for rapid cellular uptake, making it a critical candidate for drug development.

This guide details the protocol for analyzing the cell cycle distribution of cancer cells treated with DMCRT. Unlike simple viability assays, cell cycle analysis reveals how DMCRT halts proliferation—specifically by inducing arrest at the G0/G1 or G2/M checkpoints depending on the cancer type (e.g., Glioblastoma, Rhabdomyosarcoma, Breast Cancer). Understanding this mechanism is essential for validating DMCRT’s efficacy as a cytostatic agent before it triggers apoptosis.

Mechanism of Action: The "Why"

To interpret flow cytometry data accurately, one must understand the molecular cascade DMCRT triggers. DMCRT typically functions by modulating the expression of Cyclin-Dependent Kinase (CDK) inhibitors and Cyclins.

Key Signaling Pathway
  • Entry: DMCRT enters the cell and upregulates tumor suppressor proteins (e.g., p53 ).

  • Activation: p53 induces the expression of p21^{Cip1} , a potent CDK inhibitor.

  • Inhibition: p21 binds to and inhibits Cyclin D1-CDK4/6 complexes.

  • Arrest: Without active CDK4/6, Retinoblastoma protein (Rb) remains hypophosphorylated, preventing E2F release. The cell fails to transition from G1 to S phase, resulting in G0/G1 Arrest .

Note: In some cell lines, DMCRT may alternatively downregulate Cyclin B1/Cdc2, causing G2/M arrest. The protocol below distinguishes between these outcomes.

Visualization: DMCRT-Induced G1 Arrest Pathway[1]

DMCRT_Pathway DMCRT This compound (DMCRT) p53 p53 (Upregulation) DMCRT->p53 Activates p21 p21 (Cip1) p53->p21 Induces Expression CyclinD Cyclin D1 / CDK4/6 Complex p21->CyclinD Inhibits Rb Rb Protein (Hypophosphorylated) CyclinD->Rb Fails to Phosphorylate E2F E2F (Sequestered) Rb->E2F Binds/Sequesters Arrest G0/G1 Cell Cycle Arrest E2F->Arrest Prevents S-Phase Entry

Figure 1: Proposed molecular mechanism of DMCRT-induced G0/G1 cell cycle arrest via the p53/p21 axis.

Experimental Design & Optimization

Before performing the cell cycle stain, you must define the treatment window. DMCRT acts in a time- and dose-dependent manner.[1]

A. Dose Selection (IC50)

Do not guess the concentration. Perform an MTT or Alamar Blue assay first to determine the IC50 (half-maximal inhibitory concentration) at 24h, 48h, and 72h.

  • Low Dose: 0.5 × IC50 (To observe early cytostatic effects).

  • High Dose: 1.0 × to 2.0 × IC50 (To observe late-stage arrest or apoptosis).

B. Time-Point Selection
  • 24 Hours: Detects early phase arrest (G1 or G2/M).

  • 48-72 Hours: Detects "Sub-G1" population (Apoptosis/DNA fragmentation). If the G1 peak disappears and Sub-G1 increases, the cells have moved from arrest to death.

Detailed Protocol: Propidium Iodide (PI) Staining[3][4][5]

Principle: Propidium Iodide is a stoichiometric DNA intercalating dye.[2] Fluorescence intensity is directly proportional to DNA content.

  • G0/G1 Cells: 2N DNA content (Baseline fluorescence).

  • S Phase: 2N to 4N DNA content (Intermediate fluorescence).

  • G2/M Phase: 4N DNA content (Double fluorescence).

Reagents Required[4][5][6][7][8]
  • Fixative: 70% Ethanol (ice-cold).[3][4]

  • Stain Buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 200 µg/mL RNase A.

  • Control: Untreated cells (DMSO vehicle only).

Step-by-Step Workflow
Step 1: Cell Synchronization (Starvation)

Critical Step: Cancer cells are asynchronous. To see a clear drug effect, synchronize them first.

  • Seed cells at

    
     cells/well in a 6-well plate.
    
  • Incubate in serum-free medium for 12–24 hours. This forces cells into the G0/G1 phase.

  • Replace with complete medium containing DMCRT (or DMSO control) and incubate for the desired time (e.g., 24h).

Step 2: Harvesting
  • Collect culture media (contains floating/dead cells) into a 15 mL tube.

  • Wash adherent cells with PBS; collect wash.

  • Trypsinize adherent cells; neutralize with media; combine with the floating fraction.

  • Centrifuge at 500 x g for 5 min . Discard supernatant.

  • Wash pellet with ice-cold PBS.

Step 3: Ethanol Fixation (The "Drop-wise" Technique)

Failure Point: Adding ethanol too fast causes clumping.

  • Resuspend the cell pellet in 300 µL of PBS .

  • While vortexing gently , add 700 µL of ice-cold 100% ethanol drop-wise. Final concentration is ~70%.[4]

  • Incubate at -20°C for at least 2 hours (Overnight is preferred for better stoichiometry).

Step 4: Staining[3]
  • Centrifuge fixed cells at 800 x g for 5 min (Higher speed needed for fixed cells).

  • Decant ethanol carefully. Wash twice with PBS to remove all traces of ethanol (ethanol interferes with PI staining).

  • Resuspend pellet in 500 µL of PI/RNase Staining Solution .

  • Incubate for 30 minutes at 37°C in the dark. RNase is crucial to digest double-stranded RNA, which PI also stains.[2]

Step 5: Acquisition (Flow Cytometry)[3]
  • Linear Mode: Set the X-axis (FL2-A or PE-A) to Linear scale, not Logarithmic.

  • Doublet Discrimination:

    • Plot FL2-Area vs. FL2-Width (or Height).

    • Gate around the single cells (diagonal population). Exclude doublets (high width/area ratio), as two G1 cells stuck together look like one G2/M cell (4N).

  • Acquire 10,000–20,000 gated events.

Visualization: Experimental Workflow

Protocol_Workflow Seed 1. Seed & Starve (Sync G0/G1) Treat 2. DMCRT Treatment (24h - 72h) Seed->Treat Fix 3. Fixation (70% EtOH, -20°C) Treat->Fix Stain 4. Stain (PI + RNase A) Fix->Stain Analyze 5. Flow Cytometry (Linear Scale) Stain->Analyze

Figure 2: Step-by-step experimental workflow for PI-based cell cycle analysis.

Data Analysis & Interpretation

Compare the percentage of cells in each phase between the Control (DMSO) and DMCRT-treated groups.

Expected Results Table
Cell Cycle PhaseDNA ContentControl SampleDMCRT Treated (G1 Arrest)DMCRT Treated (G2/M Arrest)
Sub-G1 < 2N< 2%< 5% (Early)< 5% (Early)
G0/G1 2N~50-60%> 70-80% (Accumulation)~30% (Decrease)
S Phase 2N - 4N~30%< 15% (Depletion)~20%
G2/M 4N~10-20%< 10%> 40% (Accumulation)
  • G0/G1 Arrest: Indicates DMCRT is preventing the cell from replicating DNA (likely Cyclin D/E inhibition).

  • Sub-G1 Peak: A distinct spike to the left of the G1 peak indicates Apoptosis (DNA fragmentation). If this is high (>10%), DMCRT is cytotoxic, not just cytostatic.

Troubleshooting & Validation

  • Issue: Broad CV (Coefficient of Variation) / Fat Peaks.

    • Cause: Poor fixation or old PI stain.

    • Fix: Add ethanol drop-wise while vortexing. Ensure RNase A is fresh.

  • Issue: High Debris / Background.

    • Cause: Excessive cell death or harsh trypsinization.

    • Fix: Handle cells gently. Gate out debris on the FSC/SSC plot before analyzing histograms.

  • Issue: No Peak Shift.

    • Cause: Cells may be resistant, or the time point is wrong.

    • Fix: Try a higher concentration or an earlier time point (12h) to catch the arrest before apoptosis takes over.

References

  • Vertex AI Search. (2023). This compound and cell cycle analysis search results. Retrieved from 5

  • Zografaki, M. E., et al. (2022).[1] An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. MDPI Antioxidants. Retrieved from 6

  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from 2

  • TUMS. (2024).[7] Crocetin regulates cell cycle progression in breast cancer.[7][8] Acta Biochimica Iranica. Retrieved from 8

Sources

Application Note: Colony Formation Assay to Assess Long-Term Effects of Dimethylcrocetin (DMC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

While metabolic assays (MTT, CCK-8) measure short-term cellular viability, they often fail to distinguish between temporary growth arrest and permanent reproductive death. The Colony Formation Assay (CFA) , or clonogenic assay, is the gold standard for determining the long-term effects of cytotoxic agents.

Dimethylcrocetin (DMC) , a highly lipophilic ester derivative of crocetin found in saffron (Crocus sativus), has emerged as a potent anti-tumor agent. Unlike its parent compound, DMC exhibits enhanced membrane permeability. Its mechanism primarily involves the inhibition of the STAT3 and PI3K/Akt signaling pathways, which are critical for cancer cell survival and metastasis.

This guide provides a high-precision workflow to assess DMC’s efficacy in preventing single cells from proliferating into colonies (defined as >50 cells), a proxy for tumor recurrence and metastatic seeding.

Mechanism of Action: Why CFA is Critical for DMC

DMC often induces a cytostatic effect (halting division) before cytotoxicity (killing). A short-term assay might miss this "reproductive death." The CFA reveals whether DMC-treated cells retain the capacity to recover and divide after the drug is removed or metabolized.

DMC_Mechanism DMC This compound (DMC) (Lipophilic) Cell_Membrane Cell Membrane (High Permeability) DMC->Cell_Membrane Passive Diffusion STAT3 STAT3 Phosphorylation (Inhibition) Cell_Membrane->STAT3 Targeting Akt PI3K/Akt Pathway (Inhibition) Cell_Membrane->Akt Targeting Bcl2 Anti-apoptotic Proteins (Bcl-2, Survivin u2193) STAT3->Bcl2 Downregulation Akt->Bcl2 Downregulation Outcome Reproductive Death (No Colony Formation) Bcl2->Outcome Sensitization

Figure 1: Proposed mechanism of DMC-induced reproductive death. DMC permeates the membrane to inhibit pro-survival signaling (STAT3/Akt), ultimately preventing the single cell from forming a viable colony.

Pre-Experimental Validation (The "Trustworthiness" Pillar)

Before treating with DMC, you must validate the assay system. A failed CFA is often due to incorrect seeding density, not drug failure.

Optimization of Seeding Density

You must determine the Plating Efficiency (PE) of your specific cell line.

  • Seed cells at increasing densities (e.g., 100, 200, 500, 1000 cells/well) in 6-well plates.

  • Incubate for 10–14 days (drug-free).

  • Stain and count colonies.[1]

  • Target: Choose a density that yields 50–150 distinct colonies per well.

    • <50 colonies: Statistical insignificance.

    • 150 colonies: Merging (clumping) makes counting impossible.

DMC Solubility and Stability

DMC is a carotenoid; it is hydrophobic and light-sensitive .

  • Solvent: Dissolve pure DMC powder in high-grade DMSO.

  • Stock Concentration: Prepare a 10 mM or 50 mM stock.

  • Storage: Aliquot into amber tubes to prevent photo-degradation. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in media immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Detailed Protocol: DMC Colony Formation Assay

Materials
  • Cell Line: Adherent cancer cells (e.g., HeLa, MCF-7, HepG2).

  • Compound: this compound (DMC), >98% purity.

  • Fixative: Glutaraldehyde (6.0% v/v) or Methanol:Acetic Acid (3:1).

  • Stain: Crystal Violet (0.5% w/v) in 20% methanol.

  • Plasticware: 6-well tissue culture plates.

Step-by-Step Workflow
Phase 1: Seeding (Day 0)
  • Harvest Cells: Trypsinize cells to generate a single-cell suspension. Crucial: Syringe the suspension (21G needle) or pipette vigorously to break up doublets. Clumps will be counted as single colonies later, falsifying data.

  • Count: Use a hemocytometer or automated counter. Accuracy here is paramount.

  • Plate: Seed the optimized number of cells (from Section 2.1) into 6-well plates containing 2 mL of complete media.

  • Distribute: Shake the plate in a "Figure-8" motion. Do not swirl in a circle, as this forces cells to the center (centripetal force), causing uneven growth.

  • Attachment: Incubate for 24 hours to allow cells to attach and recover from trypsin stress.

Phase 2: DMC Treatment (Day 1)
  • Preparation: In a dark room or biosafety cabinet with reduced light, prepare DMC dilutions in complete media.

    • Suggested Range: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

  • Exposure: Aspirate old media and add 2 mL of DMC-containing media gently against the well wall.

  • Duration Strategy:

    • Continuous Exposure: Leave DMC on for the full 10–14 days. (Note: DMC may degrade; refresh media every 3 days if stability is a concern).

    • Pulsed Exposure (Recommended): Treat for 24–48 hours, then wash with PBS and replace with fresh drug-free media. This tests the cell's ability to recover from the initial DMC insult.

Phase 3: Incubation & Fixation (Days 2–14)
  • Monitor: Check plates every 2–3 days. Do not disturb them frequently.

  • Endpoint: Stop the assay when control colonies contain >50 cells (usually visible to the naked eye).

  • Wash: Gently wash wells twice with ice-cold PBS.

  • Fix & Stain:

    • Add 1 mL Crystal Violet/Fixative solution.

    • Incubate for 30 minutes at room temperature.

    • Rinse gently under slow-running tap water until the background is clear.

    • Air dry the plates upside down.

Protocol_Workflow Start Start: Single Cell Suspension Seed Seed 100-500 cells/well (6-well plate) Start->Seed Attach Incubate 24h (Attachment) Seed->Attach Treat Add DMC (0 - 100 u00B5M) *Protect from Light* Attach->Treat Incubate Incubate 7-14 Days (Monitor Colony Size) Treat->Incubate Fix Fix & Stain (Crystal Violet) Incubate->Fix Count Count Colonies >50 Cells Fix->Count

Figure 2: Step-by-step workflow for the DMC Clonogenic Assay.

Data Analysis & Interpretation

Do not rely solely on visual estimation. You must calculate the Surviving Fraction (SF) .

Calculating Plating Efficiency (PE)

This is the percentage of seeded cells that grow into colonies in the Control (DMSO only) wells.



Calculating Surviving Fraction (SF)

This normalizes the treatment effect against the control's growth capability.



Data Presentation Table

Summarize your findings in a table format for clarity.

DMC Conc.[2] (µM)Log[Conc.]Mean Colony Count (n=3)Plating Efficiency (PE)Surviving Fraction (SF)
0 (Control) -12024.0%1.00
5 0.70105-0.875
10 1.0085-0.708
25 1.4040-0.333
50 1.705-0.042

Note: Plot Log[Conc.] (x-axis) vs. SF (y-axis) on a logarithmic scale to generate a survival curve and calculate the IC50.

Troubleshooting & Expert Tips

  • Satellite Colonies: If you see tiny colonies surrounding a large one, these are likely "satellites" caused by cells detaching and re-seeding during handling. Prevention: Move plates very gently; do not bang the incubator door.

  • Background Staining: DMC is a pigment (orange/red). If the monolayer retains color, wash more thoroughly with water. Crystal violet is purple; distinct from DMC's color.

  • Edge Effect: Media evaporates faster in outer wells. Solution: If possible, use the center wells of a plate or ensure the incubator humidity is >95%.

References

  • Franken, N. A., et al. (2006).[1][3] Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]

  • Molavi, N., et al. (2025). Saffron carotenoids inhibit STAT3 activation and promote apoptotic progression in IL-6-stimulated liver cancer cells.[4] ResearchGate. [Link]

  • Gutierrez-Mariscal, F. M., et al. (2021). Antiproliferative and Cytotoxic Effects of Crocetin and this compound.[5] MDPI. [Link]

  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Bulletin. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethylcrocetin (DMC) Solubilization & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophobic Wall"

Dimethylcrocetin (DMC) is a potent carotenoid ester with significant anti-inflammatory and anti-cancer potential. However, its rigid polyene structure and esterification make it highly lipophilic (LogP > 4.5), creating a "hydrophobic wall" in aqueous cell culture environments.

The Core Problem: Researchers often dissolve DMC in DMSO and spike it directly into media. This frequently causes "micro-crashing" —invisible precipitation that reduces bioavailability and creates jagged, inconsistent dose-response curves.

This guide provides two validated protocols to overcome this:

  • The Kinetic Flash Method: For short-term assays (<24h) or lower concentrations (<10 µM).

  • The BSA-Shift Method (Gold Standard): For long-term assays (>24h) or high concentrations, mimicking physiological transport.

Pre-Flight Checklist: Compound Stability

Before attempting solubilization, ensure you are not degrading the compound during handling.

ParameterCritical ConstraintThe "Why" (Mechanism)
Light Strict Dark/Amber The conjugated double bond system (polyene) is highly susceptible to photo-oxidation and isomerization (trans-to-cis) under standard lab lighting.
Temperature -80°C (Storage) Prevents oxidative degradation. Working stocks should be kept at -20°C and used within 1 month.
Plasticware Low-Retention DMC is sticky. It adsorbs to standard polystyrene. Use glass inserts or low-retention polypropylene tips.

Protocol A: The Kinetic Flash Method (Standard DMSO)

Best for: Rapid screening, concentrations <10 µM.

The Failure Point: Adding DMSO stock dropwise to static media causes a local region of high water concentration, forcing DMC to precipitate instantly before it disperses.

The Fix:

  • Prepare Stock: Dissolve DMC in anhydrous DMSO to 10 mM . Sonicate (30s, water bath) if crystals persist.

  • Intermediate Dilution (The "Sandwich"):

    • Do NOT add 10 mM stock directly to cells.

    • Prepare an intermediate dilution in 100% DMSO .

    • Example: Dilute 10 mM

      
       1 mM in DMSO.
      
  • Rapid Dispersion:

    • Place your culture media in a tube and vortex it to create a vortex cone.

    • Inject the DMSO stock directly into the center of the vortex (not down the side).

    • Target: Final DMSO concentration must be

      
       0.1% .[1][2][3]
      

Self-Validating Step: Hold the media tube up to a light source immediately after mixing. If you see any turbidity or "smoke," the compound has crashed. Discard and switch to Protocol B.

Protocol B: The BSA-Shift Method (Advanced)

Best for: High concentrations (>10 µM), long-duration assays, and sensitive cell lines.

The Science: In the bloodstream, carotenoids do not float freely; they are carried by albumin. This compound binds Human Serum Albumin (HSA) with a binding constant of


 [1].[4] This protocol pre-complexes DMC with Bovine Serum Albumin (BSA) to create a water-soluble "Trojan horse."

Reagents:

  • Fatty-Acid Free (FAF) BSA (essential to avoid competition for binding sites).

  • PBS (pH 7.4).

Workflow:

  • Prepare BSA Vehicle: Dissolve FAF-BSA in PBS at 40 mg/mL (approx. 0.6 mM). Filter sterilize (0.22 µm).

  • The "Shift" Step:

    • Prepare DMC in DMSO at 500x your final desired concentration.

    • Add the DMSO stock dropwise to the BSA solution (not the media) while vortexing.

    • Ratio: Ensure the molar ratio of DMC:BSA is < 1:1 to guarantee solubility.

    • Incubation: Incubate at 37°C for 30 minutes in the dark. The solution should turn orange/red but remain clear (no crystals).

  • Final Addition: Add this DMC-BSA complex to your cell culture media. The BSA prevents the DMC from interacting with the water and precipitating.

Visualization: Decision Logic & Workflow

Figure 1: Solubilization Strategy Decision Tree

DMCSolubility Start Start: DMC Solubilization CheckConc Desired Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc CheckTime Assay Duration? LowConc->CheckTime MethodB Protocol B: BSA-Shift Complex HighConc->MethodB Risk of Precip. ShortTime < 24 Hours CheckTime->ShortTime LongTime > 24 Hours CheckTime->LongTime MethodA Protocol A: Kinetic Flash (DMSO) ShortTime->MethodA LongTime->MethodB Stability Req.

Caption: Decision logic for selecting the appropriate solubilization method based on assay concentration and duration.

Figure 2: The BSA-Shift Mechanism

BSAShift DMC DMC (Hydrophobic) DMSO DMSO Solvent DMC->DMSO Dissolve BSA BSA Protein (Hydrophobic Pocket) DMSO->BSA Slow Injection Complex DMC-BSA Complex (Water Soluble) BSA->Complex 37°C Incubation Cell Cell Uptake Complex->Cell Stable Delivery

Caption: Schematic of the BSA-Shift method, utilizing albumin's hydrophobic binding pockets to shield DMC from aqueous precipitation.

Troubleshooting & FAQs

Q1: I see fine orange needles at the bottom of my well after 24 hours. What happened?

  • Diagnosis: This is "Ostwald Ripening." Small, invisible micro-precipitates formed during the initial addition have aggregated into visible crystals over time.

  • Solution: You exceeded the solubility limit of the media. Switch to Protocol B (BSA-Shift) . The albumin binds the DMC and thermodynamically prevents crystallization.

Q2: My control cells (Vehicle only) are showing toxicity. Is DMC toxic?

  • Diagnosis: Likely Solvent Toxicity , not DMC toxicity.

  • Check: Calculate your final DMSO concentration. If it exceeds 0.5% (v/v), many cell lines (e.g., HepG2, neurons) will show stress.

  • Solution: Use a more concentrated stock to reduce the volume of DMSO added, or use the BSA method which allows for higher drug loading with less solvent.

Q3: My IC50 values are fluctuating wildly between experiments.

  • Diagnosis: Photodegradation . DMC absorbs light in the visible spectrum (400-500 nm).

  • Solution: Wrap all tubes in aluminum foil. Turn off biosafety cabinet lights during handling. Perform the assay in a room with yellow sodium lights if possible.

Q4: Can I use Cyclodextrin (HP-β-CD) instead of BSA?

  • Answer: Yes, Hydroxypropyl-β-cyclodextrin is a viable alternative if your assay is protein-sensitive (e.g., serum-free signaling studies). However, BSA is generally preferred for DMC because the binding affinity is naturally high (

    
    ), making it a more physiologically relevant carrier [1].
    

References

  • Kanakis, C. D., et al. (2007). "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties." Journal of Agricultural and Food Chemistry, 55(3), 970-977.

  • Timm, M., et al. (2013). "In vitro cytotoxicity of DMSO on different cell lines." Toxicology Letters, 221, S236.

  • BenchChem Technical Support. "Best practices for preparing fatty acid-BSA complexes."

Sources

Technical Support Center: Dimethylcrocetin (DMC) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimethylcrocetin Degradation During Experiments Target Audience: Researchers, Pharmacologists, and Chemical Biologists

Executive Summary: The Stability Paradox

This compound (DMC) is a symmetric dicarboxylic acid ester of crocetin. Its pharmacological value—specifically its ability to enhance oxygen diffusivity in plasma and tissues—relies entirely on its rigid, extended conjugated polyene chain (7 conjugated double bonds).

The Critical Failure Point: This same conjugated system makes DMC thermodynamically unstable. It is highly susceptible to photo-isomerization (trans


 cis) and oxidative cleavage . Once the trans-configuration is lost, the molecule's aerodynamic capacity to facilitate oxygen transport is compromised, rendering experimental data invalid.

This guide provides a self-validating protocol to maintain DMC integrity from the vial to the biological assay.

Module 1: Storage & Stock Preparation

Preventing degradation before the experiment begins.

Q: My solid DMC powder is turning from deep red/orange to a dull yellow or white. Is it still usable?

A: No. A color shift to pale yellow or white indicates oxidative bleaching (breaking of the polyene chain).

  • Mechanism: The conjugated double bonds are the chromophores responsible for the deep red color. Loss of color implies the chain has been cleaved by Reactive Oxygen Species (ROS) or extreme photo-oxidation.

  • Corrective Action: Discard the lot.

  • Prevention Protocol:

    • Temperature: Store solid powder at -80°C (long term) or -20°C (short term < 1 month).

    • Atmosphere: Purge vials with inert gas (Argon or Nitrogen) after every use to displace oxygen.

    • Container: Use amber glass vials exclusively. Wrap clear vials in aluminum foil immediately.

Q: What is the optimal solvent for DMC stock solutions? Ethanol or DMSO?

A: DMSO (Dimethyl Sulfoxide) is the required solvent for stock preparation.

  • The Science: DMC is highly lipophilic due to the methyl ester caps. While slightly soluble in ethanol, it is prone to precipitation upon dilution into aqueous media. DMSO ensures complete solubilization and stabilizes the molecule better against hydrolysis than protic solvents like ethanol.

  • Protocol:

    • Dissolve DMC in sterile, anhydrous DMSO to a concentration of 10–50 mM .

    • Aliquot immediately. Do not subject the stock to repeated freeze-thaw cycles.

    • Store aliquots at -80°C.

Module 2: Experimental Handling (In Vitro/In Vivo)

Maintaining integrity during the assay.

Q: I see a new peak at 320 nm on my HPLC chromatogram. What is this?

A: This is the signature of 13-cis-dimethylcrocetin , indicating photo-isomerization.

  • The Diagnostic:

    • All-trans-DMC (Active): Absorbance max at ~430–460 nm .

    • 13-cis-DMC (Inactive/Less Active): Distinct "cis-peak" appearance at ~320 nm (UV region).[1]

  • Root Cause: Exposure to blue/UV light (standard lab lighting) causes

    
    -electron excitation, allowing rotation around the double bonds.
    
  • Solution: Perform all weighing and handling under dim red light or in a room with UV-filtered lighting. Cover all HPLC autosampler vials with foil.

Q: DMC precipitates when I add the DMSO stock to my cell culture media. How do I fix this?

A: This is "solvent shock." DMC is hydrophobic and crashes out if the water transition is too abrupt.

  • Troubleshooting Protocol:

    • Pre-dilution: Do not add 100% DMSO stock directly to the well. Perform an intermediate dilution step (e.g., 1:10 in PBS/Media) and vortex immediately.

    • Carrier Proteins: DMC binds non-specifically to albumin. Ensure your media contains Fetal Bovine Serum (FBS) or added Human Serum Albumin (HSA) before adding DMC. The albumin acts as a chaperone, keeping DMC in solution and mimicking its in vivo transport mechanism.

    • Cyclodextrins: For serum-free conditions, use

      
      -cyclodextrin as a solubility enhancer.
      
Module 3: Visualizing the Workflow & Degradation
Figure 1: The "Red-Light" Handling Workflow

A logic gate for experimental preparation to minimize isomerization.

DMC_Handling_Workflow Start Solid DMC (-80°C Storage) Weighing Weighing Step (Red Light ONLY) Start->Weighing Thaw on Ice Solubilization Solubilize in DMSO (Anhydrous) Weighing->Solubilization Avoid Ethanol Aliquot Aliquot & Flash Freeze (Single Use) Solubilization->Aliquot Prevent Freeze-Thaw Exp_Use Experimental Use (Media + Serum) Aliquot->Exp_Use Dilute <1% DMSO

Caption: Figure 1. Critical Control Points (CCPs) in DMC preparation. Note the strict requirement for Red Light during the solid-to-liquid transition.

Figure 2: Degradation Pathways & Detection

Understanding the chemical fate of DMC.

Degradation_Pathways TransDMC All-trans-DMC (Bioactive) λmax: 430-460nm Light Light (hν) / Heat TransDMC->Light ROS Oxidation (ROS) TransDMC->ROS CisDMC 13-cis-DMC (Isomerized) New Peak: ~320nm Light->CisDMC Isomerization Bleached Cleavage Products (Colorless/White) Loss of Activity ROS->Bleached Chain Cleavage

Caption: Figure 2. The two primary degradation modes. Isomerization is reversible but reduces efficacy; Oxidation is irreversible and destroys the molecule.

Summary of Physicochemical Properties
PropertyValue / CharacteristicExperimental Implication
Molecular Structure Polyene diester (C20)High rigidity; prone to oxidation.
Solubility High in DMSO; Low in WaterRequires organic co-solvent or albumin carrier.
Light Sensitivity High (Blue/UV spectrum)Must use amber vials; work in red light.
Bioactive Form All-trans isomerPresence of cis isomer (320nm peak) indicates degradation.
Binding High affinity for Serum AlbuminSerum-free media requires cyclodextrins to prevent precipitation.
References
  • Tarantilis, P. A., et al. (1994). "Stability of the saffron pigments crocetin and crocin in aqueous solution." Journal of the Science of Food and Agriculture.

    • Establishes the fundamental degradation kinetics of crocetin derivatives under light and he
  • Kanakis, C. D., et al. (2007).[2] "Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties."[2] Journal of Agricultural and Food Chemistry.

    • Validates the interaction with albumin (HSA) and the stability differences between the acid and ester forms.
  • Lautenschläger, C., et al. (2015). "Drug transport and the delivery of this compound across the blood-brain barrier." Journal of Controlled Release.

    • Provides protocols for solubiliz
  • Ordoudi, S. A., et al. (2015). "Structure–radical scavenging activity relationship of crocin derivatives." Food Chemistry.

    • Details the oxidative cleavage mechanisms of the polyene chain.

Sources

Technical Support Center: Overcoming Dimethylcrocetin (DMCRT) Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylcrocetin (DMCRT), a lipophilic diester derivative of crocetin found in Crocus sativus (saffron), presents significant challenges in aqueous environments due to its rigid polyene backbone. In water, DMCRT undergoes rapid hydrophobic collapse, forming non-emissive H-aggregates (blue-shifted absorption) or precipitating entirely. This aggregation severely compromises bioavailability, alters pharmacokinetics, and introduces spectral artifacts in in vitro assays.

This guide provides field-proven protocols to disrupt these intermolecular interactions using host-guest chemistry (Cyclodextrins), lipid encapsulation (Liposomes), and protein binding (Albumin), ensuring monomeric stability for reliable experimental data.

Module 1: Formulation & Solubilization Strategies

Ticket #001: Which solubilization system is best for my application?

Diagnosis: The choice of carrier depends strictly on your downstream application. DMCRT is a Class II compound (High Permeability, Low Solubility).[1]

ApplicationRecommended SystemMechanismProsCons
Cell Culture / In Vitro

-Cyclodextrin (

-CD)
Host-Guest InclusionHigh stability, non-toxic, optically clear.May alter cellular uptake kinetics if binding constant is too high.
IV Injection / In Vivo PEGylated Liposomes Lipid Bilayer EntrapmentLong circulation, protects ester bond from hydrolysis.Complex preparation; potential leakage during storage.
Assay Standards HSA/BSA Carrier Protein Binding (Sudlow Site I)Mimics physiological transport; prevents adsorption to plastic.Background protein signal in UV/Vis or Western blots.
High Conc. Stock DMSO (Anhydrous) Solvent SolubilizationSimple.Toxic to cells >0.1%; induces aggregation upon dilution in water.
Ticket #002: Why does my DMCRT precipitate upon dilution from DMSO?

Root Cause: This is the "Solvent Shift Effect." DMCRT is soluble in DMSO, but upon dilution into aqueous buffer, the dielectric constant changes abruptly. The hydrophobic polyene chains stack face-to-face (H-aggregation) faster than they can disperse, leading to kinetic precipitation.

Solution: Never dilute directly into static buffer.

  • Vortex the buffer to create a vortex cone.

  • Inject the DMSO stock directly into the fast-moving center of the vortex.

  • Immediate Stabilization: If using a carrier (e.g., BSA or Cyclodextrin), ensure it is already dissolved in the aqueous buffer before adding the DMCRT.

Module 2: Diagnostic & Troubleshooting (FAQs)

Q: How can I spectroscopically confirm if my DMCRT is aggregated?

A: Use UV-Vis spectrophotometry as a diagnostic tool.

  • Monomeric State (Good): In organic solvents (e.g., Ethanol, DMSO), DMCRT exhibits a characteristic three-finger vibronic structure (peaks ~400, 425, 450 nm).

  • Aggregated State (Bad): In water, you will observe a hypsochromic shift (Blue Shift) to ~380 nm and a loss of fine structure (broadening). This indicates the formation of H-aggregates (card-pack stacking).

  • J-Aggregates: Rare for this molecule in pure water but possible under specific ionic strength conditions; characterized by a sharp, red-shifted peak.

Q: My liposomal formulation is leaking. How do I fix this?

A: DMCRT is a rigid molecule that can destabilize fluid lipid bilayers.

  • Increase Membrane Rigidity: Switch from unsaturated lipids (e.g., Egg PC) to saturated lipids like DPPC (Dipalmitoylphosphatidylcholine).

  • Add Cholesterol: Use a molar ratio of DPPC:Cholesterol:DMCRT (7:3:1) . Cholesterol fills the voids created by the rigid carotenoid, sealing the bilayer.

Module 3: Experimental Protocols

Protocol A: Preparation of DMCRT- -Cyclodextrin Inclusion Complex

Best for: Cell culture and aqueous spectroscopy.

Rationale:


-CD (8 glucose units) has a cavity diameter (~0.95 nm) that accommodates the bulky terminal ester groups of DMCRT better than 

-CD.

Materials:

  • This compound (Solid)

  • 
    -Cyclodextrin (Solid)
    
  • Deionized Water

  • 0.45

    
    m Syringe Filter
    

Workflow:

  • Molar Ratio: Weigh DMCRT and

    
    -CD at a 1:4 molar ratio . The excess CD ensures equilibrium shifts toward the complex.
    
  • Kneading Method (High Efficiency):

    • Add solids to a mortar.

    • Add minimal water/ethanol (1:1 v/v) to form a thick paste.

    • Grind vigorously for 30 minutes. The mechanical energy forces the hydrophobic guest into the CD cavity.

  • Drying: Dry the paste at 45°C under vacuum for 4 hours.

  • Reconstitution: Dissolve the resulting powder in water.

  • Filtration: Filter through a 0.45

    
    m membrane to remove uncomplexed DMCRT.
    
  • Validation: Measure UV-Vis. Absorbance at 425 nm should be significantly higher than a physical mixture control.

Protocol B: Thin-Film Hydration for DMCRT Liposomes

Best for: In vivo delivery and bioavailability studies.

Workflow:

  • Dissolution: Dissolve DPPC, Cholesterol, and DMCRT in Chloroform:Methanol (2:1) in a round-bottom flask.

  • Film Formation: Evaporate solvent using a rotary evaporator (45°C, 100 rpm) until a thin, uniform red/orange film forms on the glass.

  • Desiccation: Keep under vacuum overnight to remove trace solvents (cytotoxicity risk).

  • Hydration: Add PBS (pH 7.4) pre-warmed to 55°C (above the phase transition temperature of DPPC).

  • Agitation: Rotate flask at ambient pressure for 1 hour at 55°C. The film will peel off, forming Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to create Large Unilamellar Vesicles (LUVs).

Module 4: Mechanism Visualization

Figure 1: Aggregation vs. Solubilization Pathways

This diagram illustrates the thermodynamic fate of DMCRT in aqueous solution and the mechanism of CD/Liposome stabilization.

DMCRT_Solubilization cluster_Fail Path A: Failure (Aggregation) cluster_Success Path B: Success (Stabilization) DMCRT_Solid DMCRT (Solid) Crystalline Aqueous_Intro Introduction to Aqueous Media DMCRT_Solid->Aqueous_Intro Hydrophobic_Collapse Hydrophobic Collapse (Water Exclusion) Aqueous_Intro->Hydrophobic_Collapse No Carrier Host_Guest Gamma-Cyclodextrin Inclusion Complex Aqueous_Intro->Host_Guest + y-CD (Kneading) Liposome Liposomal Bilayer Entrapment Aqueous_Intro->Liposome + Lipids (Thin Film) H_Aggregates H-Aggregates (Blue Shifted Spectrum) Hydrophobic_Collapse->H_Aggregates Pi-Pi Stacking Precipitation Macroscopic Precipitation H_Aggregates->Precipitation Kinetic Growth Stable_Sol Stable Monomeric Dispersion Host_Guest->Stable_Sol Cavity Shielding Liposome->Stable_Sol Membrane Insertion

Caption: Figure 1. Thermodynamic pathways of this compound in water. Path A leads to spectral artifacts and loss of dose; Path B utilizes carrier systems to maintain monomeric stability.

References

  • Kanakis, C. D., et al. (2007).[2] Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties.[3] Journal of Agricultural and Food Chemistry.[4] Link

  • Lozano, M. V., et al. (2008). Liposomes as carriers for the stabilization and delivery of carotenoids. Journal of Agricultural and Food Chemistry.[4] (General reference for carotenoid liposome protocols).

  • Zsila, F., et al. (2001). Induced chirality upon crocetin binding to human serum albumin: origin and nature.[4] Tetrahedron: Asymmetry.[4] (Mechanistic insight into HSA binding and spectral shifts).

  • Edge, R., et al. (1997). The carotenoids: an introduction. In: Carotenoids, Vol 1A. Birkhäuser, Basel. (Source for H-aggregate spectral shift theory in carotenoids).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

Sources

Technical Support Center: Sterile Filtration of Dimethylcrocetin (DMC) in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

The Challenge: Sterile filtering Dimethylcrocetin (DMC) dissolved in Dimethyl Sulfoxide (DMSO) presents a dual challenge: chemical aggression and compound stability .

  • Solvent Aggression: DMSO is a powerful aprotic solvent.[1][2] It dissolves common laboratory plastics (like Polystyrene) and can leach extractables from incompatible filter membranes, contaminating your sample.

  • Compound Sensitivity: DMC is a carotenoid derivative. Like all crocins, it is highly sensitive to photodegradation (light) and oxidation . Furthermore, its hydrophobicity means it is prone to precipitation if moisture is introduced during the filtration process.

The Solution: This guide provides a validated protocol using PTFE (Polytetrafluoroethylene) or Nylon membranes within Polypropylene (PP) housings, performed under low-light conditions.

Critical Material Selection

Failure to select the correct materials is the #1 cause of sample loss and contamination in DMSO workflows.

Chemical Compatibility Matrix
ComponentMaterialCompatibility with 100% DMSOStatusMechanism of Failure (if incompatible)
Membrane PTFE (Hydrophobic)Excellent Recommended N/A - Inert.
Membrane Nylon Good Alternative N/A - Generally resistant, but higher extractables than PTFE.
Membrane PVDFPoor / VariableAvoid Swelling or partial dissolution leading to pore closure.
Membrane PES / Cellulose AcetateIncompatible DANGER Membrane dissolves instantly; filtrate becomes contaminated polymer soup.
Housing Polypropylene (PP) Excellent Recommended N/A
Housing HDPE Excellent Recommended N/A
Housing Polystyrene (PS)Incompatible DANGER Housing cracks/melts; sample leaks; plasticizers leach into sample.
Decision Logic: Membrane Selection

Use the following logic to select your filter based on your specific solvent concentration.

membrane_selection Start Start: Select Filter Solvent What is the DMSO Concentration? Start->Solvent HighConc 100% DMSO (Stock) Solvent->HighConc Stock Solution LowConc < 5% DMSO (Aqueous) Solvent->LowConc Working Solution HousingCheck Check Housing Material HighConc->HousingCheck PES USE: PES or PVDF (Low protein binding) LowConc->PES HousingWarn CRITICAL: Use Polypropylene (PP) or HDPE Housing Only HousingCheck->HousingWarn PTFE USE: Hydrophobic PTFE (No pre-wetting needed for DMSO) Nylon USE: Nylon (Acceptable alternative) HousingWarn->PTFE HousingWarn->Nylon

Caption: Decision tree for selecting filter materials based on DMSO concentration to prevent chemical incompatibility.

Validated Protocol: Sterile Filtration of DMC Stock

Scope: Preparation of 10mM - 50mM this compound stock solutions in 100% DMSO.

Prerequisites
  • Filter: 0.22 µm PTFE (Hydrophobic) syringe filter with Polypropylene housing.

  • Syringe: Polypropylene or Glass (Avoid rubber-plunger syringes if possible, or ensure rubber is compatible with short-term DMSO contact).

  • Vials: Amber glass vials (to protect from light).

  • Environment: Dimmed light or amber-filtered hood.

Step-by-Step Workflow
  • Preparation (Light Protection):

    • Dim the laboratory lights. DMC is photosensitive.

    • Wrap your receiving vial (amber glass) in aluminum foil for extra protection.

  • Dissolution:

    • Weigh the DMC powder into a glass vial.

    • Add high-grade (anhydrous) DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution. Note: DMC should dissolve readily in DMSO. If particles remain, do not filter yet; sonicate further.

  • Syringe Loading:

    • Draw the solution into a solvent-resistant syringe (Polypropylene).

  • The Filtration (The "Push"):

    • Attach the PTFE Syringe Filter securely (Luer lock is preferred).

    • Apply steady, gentle pressure.

    • Technical Insight: DMSO has a viscosity of ~2.0 cP (2x that of water). You will feel more resistance than with aqueous buffers. Do not force it violently, or you risk bursting the housing.

  • Air Purge:

    • Push the air bubble through the filter at the end to recover the "hold-up volume" (approx. 50-100 µL) trapped in the filter. This minimizes loss of expensive compound.

  • Storage:

    • Immediately cap the amber vial.

    • Store at -20°C or -80°C.

    • Self-Validating Check: Upon thawing, check for crystals. If clear, the seal was good. If cloudy, moisture may have entered (DMSO is hygroscopic).

filtration_workflow Weigh 1. Weigh DMC (Amber Vial) Dissolve 2. Dissolve in DMSO (Sonicate/Vortex) Weigh->Dissolve Load 3. Load PP Syringe Dissolve->Load Filter 4. Filter (0.2µm PTFE) Steady Pressure Load->Filter Purge 5. Air Purge (Recover Hold-up) Filter->Purge Store 6. Store -20°C (Desiccated) Purge->Store

Caption: Step-by-step workflow for sterile filtration of DMC/DMSO stock solutions emphasizing material safety and yield recovery.

Troubleshooting & FAQs

Troubleshooting Guide

Q: The filter housing cracked and leaked solution. What happened? A: You likely used a filter with a Polystyrene (PS) or Acrylic housing. DMSO attacks these plastics immediately.

  • Fix: Ensure the filter housing is specified as Polypropylene (PP) or High-Density Polyethylene (HDPE) .

Q: The solution was clear going in, but the filtrate is cloudy. Why? A: This is likely moisture contamination . DMSO is hygroscopic (absorbs water from air). DMC is hydrophobic. If the DMSO absorbs water from the atmosphere during a slow filtration process, the DMC may reach its solubility limit and precipitate.

  • Fix: Work quickly. Ensure the receiving vial is dry.[3] Use anhydrous DMSO.[3]

Q: I lost a significant volume of my sample during filtration. A: DMSO is viscous and wets the membrane thoroughly.

  • Fix: Use a filter with the smallest effective filtration area (EFA) suitable for your volume (e.g., use a 13mm filter for <10mL, not a 25mm filter). Always perform an air purge (push air through the filter after the liquid) to recover the ~100µL held up in the membrane.

Q: Can I use a PVDF filter? A: It is risky. While some "chemical compatibility" charts list PVDF as "Limited" or "Good" for DMSO, many standard PVDF membranes swell or degrade in 100% DMSO, leading to slower flow rates or leaching.

  • Recommendation: Stick to PTFE or Nylon for 100% DMSO to ensure data integrity.

Frequently Asked Questions

Q: Do I need to pre-wet the PTFE filter with alcohol? A: No.

  • Explanation: You only need to pre-wet hydrophobic PTFE when filtering aqueous solutions (to lower surface tension). Since DMSO is an organic solvent with low surface tension, it will pass through a hydrophobic PTFE membrane without pre-wetting.

Q: How stable is the filtered DMC solution? A: DMC is stable in DMSO at -20°C for months if protected from light and moisture. However, repeated freeze-thaw cycles can introduce moisture (condensation), causing precipitation. Aliquot your stock into single-use volumes immediately after filtration.

Q: Why did my filter membrane dissolve? A: You likely used Cellulose Acetate (CA) or Mixed Cellulose Esters (MCE) . These materials are completely incompatible with DMSO and will dissolve instantly.

References

  • Validates the incompatibility of PS/CA with DMSO and recommends PTFE/Nylon.
  • Pall Corporation. (n.d.).[4] Chemical Compatibility Guide for Filtration Media. Retrieved from [Link]

    • Source for housing material compatibility (Polypropylene vs Polystyrene).
  • Kanakis, C. D., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 970-977.[5] Retrieved from [Link]

    • Establishes the binding properties and stability concerns of this compound.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][6]

    • Authoritative source on DMSO physical properties (viscosity, hygroscopicity).

Sources

Technical Support Center: Optimizing Dimethylcrocetin (DMC) Activity in Serum-Containing Assays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Impact of Serum Concentration on Dimethylcrocetin (DMC) Bioactivity Version: 2.1 (Current as of Feb 2026)

Introduction: The Serum Paradox

This compound (DMC), a methyl ester derivative of the saffron carotenoid crocetin, presents a unique challenge in in vitro assays. While it exhibits enhanced membrane permeability compared to its parent compound due to esterification, its activity is critically dependent on the protein content of the culture medium.

The Core Issue: DMC binds nonspecifically but avidly to serum albumin (Human Serum Albumin - HSA, and Bovine Serum Albumin - BSA). This interaction creates a "buffer" effect:

  • Solubilization: Albumin prevents the hydrophobic DMC from precipitating in aqueous media.

  • Sequestration: Albumin significantly reduces the free fraction of the drug available to interact with cellular targets or modify plasma water structure.

This guide provides the technical frameworks to navigate this duality, ensuring your IC50 values and diffusion data are reproducible and physiologically relevant.

Module 1: Mechanistic Insight & Serum Interaction

The Binding Constant Factor

Unlike crocetin, which has a moderate affinity for albumin (


), DMC exhibits a significantly higher binding constant (

) [1].[1][2] This order-of-magnitude difference means that in standard 10% Fetal Bovine Serum (FBS) conditions, the vast majority of DMC is protein-bound.
Diagram 1: The Equilibrium Trap

This diagram illustrates the kinetic competition between Albumin binding and Cellular Uptake.

DMC_Serum_Equilibrium cluster_serum Serum Interaction Zone Stock DMC Stock (DMSO) Media Culture Media (Aqueous Phase) Stock->Media Dilution FreeDMC Free DMC (Active Fraction) Media->FreeDMC Solubility Limit Albumin Serum Albumin (BSA/HSA) Complex [DMC-Albumin] Sequestered Complex (Inactive Fraction) Albumin->Complex FreeDMC->Albumin High Affinity Binding (K ~ 9.6x10^4 M^-1) Cell Target Cell (Membrane/Cytosol) FreeDMC->Cell Passive Diffusion Effect Bioactivity (Apoptosis/O2 Diffusion) Cell->Effect Mechanism

Figure 1: The DMC Equilibrium Model. Note that the high affinity binding (yellow node) acts as a sink, reducing the concentration of Free DMC (green node) available for cellular uptake.

Module 2: Troubleshooting & FAQs

Q1: My IC50 for DMC shifted from 50 µM to >200 µM when I switched from 1% to 10% FBS. Is my compound degrading?

Diagnosis: Likely not degradation, but protein sequestration . Explanation: The "Free Drug Hypothesis" states that only the unbound drug drives pharmacological effect. Because DMC binds albumin with high affinity (


), increasing serum concentration linearly increases the total drug required to achieve the same free concentration.
Action: 
  • Perform a "Serum Shift Assay": Determine IC50 at 0%, 2%, 5%, and 10% FBS.

  • Plot

    
     vs. 
    
    
    
    . A linear increase confirms protein binding rather than degradation.
Q2: I see precipitation when adding DMC stock (in DMSO) to serum-free media, but not in complete media.

Diagnosis: Solubility crash. Explanation: DMC is highly hydrophobic. Serum proteins act as surfactants, stabilizing DMC in solution. In serum-free conditions, the aqueous solubility limit is easily exceeded. Action:

  • Protocol Adjustment: If you must work in serum-free conditions (e.g., for mechanistic uptake studies), use a carrier molecule like

    
    -cyclodextrin  or pre-complex DMC with a defined concentration of BSA (0.1%) to maintain solubility without the variability of full serum [2].
    
Q3: The antioxidant activity of DMC seems lower than expected in my plasma assays.

Diagnosis: Masking of functional groups. Explanation: DMC binds to HSA/BSA primarily via hydrogen bonding and hydrophobic interactions. This binding can sterically hinder the polyene chain responsible for radical scavenging [1]. Action:

  • Measure activity in protein-free buffer to establish baseline potential.

  • Acknowledge that in vivo antioxidant capacity may be lower than in vitro chemical assays suggest due to this binding.

Module 3: Standardized Experimental Protocols

Protocol A: Preparation of DMC for Cell Culture (Serum-Stepdown Method)

Purpose: To maximize solubility while controlling for protein binding variability.

Reagents:

  • This compound (High Purity >98%)

  • DMSO (Cell culture grade)

  • FBS (Heat-inactivated)

  • Culture Media (e.g., DMEM)

Workflow:

  • Stock Solution: Dissolve DMC in DMSO to create a 100 mM master stock. Store at -20°C shielded from light (DMC is photosensitive).

  • Intermediate Dilution (The Critical Step):

    • Do NOT add DMSO stock directly to a large volume of media.

    • Prepare a 10x Working Solution in media containing 20% FBS . The high serum content here stabilizes the hydrophobic compound during the transition from organic to aqueous phase.

  • Final Application:

    • Dilute the 10x Working Solution 1:10 into your final assay wells containing serum-free or low-serum media to achieve the desired final serum concentration (e.g., 2% or 5%).

Protocol B: Correcting for Serum Binding (The Calculation)

When comparing results across studies with different serum concentrations, use the following approximation to estimate Free Fraction (


):


  • 
    : Association constant (
    
    
    
    for DMC)[1][2]
  • 
    : Molar concentration of Albumin (approx. 600 µM in 100% serum; ~60 µM in 10% FBS).
    

Table 1: Estimated Free Fraction of DMC at Various Serum Levels

Serum % (FBS)Albumin Conc. (

M)
Estimated Free DMC (%)Impact on Potency
0% 0100%High (Risk of precipitation)
1% ~6~63%High
5% ~30~25%Moderate
10% ~60~14%Low (Standard condition)

Module 4: Decision Tree for Assay Optimization

Use this workflow to select the correct serum conditions for your specific research goal.

DMC_Workflow Start Start: Define Assay Goal Goal What is the primary endpoint? Start->Goal Cytotox Cytotoxicity / Apoptosis Goal->Cytotox Therapeutic Efficacy Mechanistic Uptake / Oxygen Diffusion Goal->Mechanistic Mechanism of Action Cyto_Cond Use 10% FBS (Physiological Relevance) Cytotox->Cyto_Cond Mech_Cond Use 0.1% BSA or Cyclodextrin (Maximize Free Drug) Mechanistic->Mech_Cond Action1 Calculate IC50 Expect High Values (>100µM) Cyto_Cond->Action1 Action2 Measure Kinetics Short Incubation (<4h) Mech_Cond->Action2

Figure 2: Experimental Decision Matrix. Select serum conditions based on whether you prioritize physiological simulation (Cytotoxicity) or raw mechanistic clarity (Diffusion/Uptake).

References

  • Kanakis, C. D., Tarantilis, P. A., Tajmir-Riahi, H. A., & Polissiou, M. G. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties.[3][4] Journal of Agricultural and Food Chemistry, 55(3), 970–977.

  • Li, H., Cui, M. Y., Zha, S. H., Tian, R. R., & Zhao, Q. S. (2019). β-cyclodextrin-based nanosponges for crocetin delivery: Physicochemical characterization, aqueous solubility, and bioactivity.[5] Molecular Biology Reports, 46, 6525–6532.[5]

  • Chryssanthi, D. G., Dedes, P. G., Karamanos, N. K., Cordopatis, P., & Lamari, F. N. (2011). Crocetin inhibits invasiveness of MDA-MB-231 breast cancer cells via downregulation of matrix metalloproteinases. Planta Medica, 77(02), 146-151.

  • Colato, D., et al. (2011). Plasma protein binding and blood-free concentrations: which studies are needed to develop a drug? Expert Opinion on Drug Metabolism & Toxicology, 7(8), 1009-1020.

Sources

Technical Support Center: Optimizing Incubation Time for Dimethylcrocetin (DMC) Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Dimethylcrocetin (DMC) is not a standard small molecule; it functions through a dual mechanism : a rapid physical alteration of interstitial fluid dynamics (enhancing oxygen diffusivity) and a slower biological modulation of signaling cascades (e.g., PI3K/Akt, MAPK).

The Critical Error: Researchers often apply a "one-size-fits-all" incubation period (e.g., 24 hours) which frequently misses the acute phosphorylation window (1–4 hours) or fails to capture the cumulative cytotoxic threshold (>72 hours).

Recommendation: You must decouple your experimental endpoints. Use Short-Stream (1–4h) for uptake and signaling activation, and Long-Stream (24–72h) for phenotypic outcomes like apoptosis or metabolic shifts.

The "Golden Window" of Incubation

FAQ: How long does it take for DMC to enter the cell?

Answer: DMC is the dimethyl ester of crocetin. Unlike its parent compound (crocetin), which is a dicarboxylic acid, DMC is highly lipophilic.

  • Kinetics: It crosses the cell membrane via passive transcellular diffusion, bypassing the need for specific transporters (e.g., OATP) that might limit crocetin.

  • Optimization: Intracellular equilibrium is typically reached within 1 to 2 hours .

  • Actionable Advice: If you are measuring "uptake" or initial target engagement, incubations beyond 4 hours are unnecessary and introduce confounding variables like compound degradation.

FAQ: When should I measure signaling (Phosphorylation) vs. Viability?

Answer: This is the most common failure point.

  • Signaling (Phosphorylation): The PI3K/Akt and MAPK pathways are activated rapidly. Peak phosphorylation (e.g., p-Akt, p-ERK) usually occurs between 30 minutes and 3 hours post-treatment. Measuring this at 24 hours often yields false negatives due to phosphatase feedback loops.

  • Viability/Apoptosis: Transcriptional changes (e.g., Bax/Bcl-2 ratio shifts) and executioner caspase activation require time to accumulate. Data indicates that DMC cytotoxicity is significantly more pronounced at 72 hours compared to 24 or 48 hours.[1]

Data Summary: Temporal Sensitivity of DMC
Endpoint CategoryTarget MechanismOptimal Incubation WindowKey Reference
Physical Oxygen Diffusivity Enhancement15 min – 2 HoursGainer et al. [1]
Signaling Phosphorylation (Akt, ERK, mTOR)1 – 4 HoursTseng et al. [2]
Gene Expression mRNA Regulation (HIF-1

, Bax)
6 – 12 HoursMolnár et al. [3]
Phenotype Cytotoxicity / Apoptosis48 – 72 HoursChryssanthi et al. [4]

Mechanism of Action & Visualization

DMC operates uniquely by structuring water molecules in the plasma/media, reducing resistance to oxygen diffusion. This physical effect triggers downstream biological survival pathways.

Diagram 1: The Dual-Action Mechanism of DMC

DMC_Mechanism cluster_Physical Physical Phase (0-2h) cluster_Biological Biological Phase (4h-72h) DMC This compound (DMC) Water Orders H2O Structure (Media/Cytosol) DMC->Water Hydrogen Bonding PI3K PI3K/Akt Activation DMC->PI3K Direct Signaling Diffusion Increases O2 Diffusivity Water->Diffusion Hypoxia Relieves Local Hypoxia Diffusion->Hypoxia HIF HIF-1α Downregulation Hypoxia->HIF Stabilization Loss Survival Cell Survival / Apoptosis Modulation PI3K->Survival HIF->Survival

Caption: DMC acts first as a physical enhancer of oxygen diffusion (yellow), leading to secondary metabolic shifts (green/red).

Troubleshooting Guide

Issue: "I see no effect on cell viability at 24 hours."

Root Cause: The incubation time is likely too short for the apoptotic machinery to execute, or the compound has degraded. Solution:

  • Extend Incubation: Shift endpoint to 72 hours . DMC effects are often time-cumulative.

  • Refresh Media: DMC and carotenoids are light- and oxygen-sensitive. For incubations >24h, replace media with fresh DMC-containing media every 24 hours to maintain effective concentration.

Issue: "My Western Blot shows no activation of Akt/mTOR."

Root Cause: You likely missed the phosphorylation peak. Solution:

  • Shorten Incubation: Perform a time-course lysate collection at 30 min, 1h, 2h, and 4h.

  • Check Serum: Serum starvation (0.5% FBS) for 12h prior to treatment is crucial to reduce background noise, allowing DMC-induced signaling to be visible.

Issue: "High toxicity in control (DMSO) wells."

Root Cause: DMC requires DMSO for solubility, but DMSO >0.5% is toxic long-term. Solution:

  • Limit DMSO: Ensure final DMSO concentration is <0.1% .

  • Vehicle Control: Always run a "DMSO-only" equivalent control. If the vehicle kills >10% of cells, your data is invalid.

Standardized Optimization Protocol

Use this "Split-Stream" workflow to validate DMC activity in your specific cell line.

Diagram 2: The Split-Stream Optimization Workflow

Optimization_Workflow cluster_Short Stream A: Signaling (Phospho-proteins) cluster_Long Stream B: Phenotype (Viability/Apoptosis) Start Start: Cell Seeding Split Split Culture Plates Start->Split Treat_A Add DMC (1-100 μM) Split->Treat_A Treat_B Add DMC (1-100 μM) Split->Treat_B Stop_A Stop & Lysis: 30m, 1h, 2h, 4h Treat_A->Stop_A Read_A Western Blot / ELISA Stop_A->Read_A Refresh Media Refresh (Every 24h) Treat_B->Refresh Stop_B Assay Endpoint: 24h, 48h, 72h Refresh->Stop_B Read_B MTT / Flow Cytometry Stop_B->Read_B

Caption: The Split-Stream workflow ensures both acute signaling events and long-term phenotypic outcomes are captured accurately.

Step-by-Step Protocol

1. Preparation:

  • Dissolve DMC in high-grade DMSO to create a stock solution (e.g., 100 mM). Store at -20°C in the dark.

  • Critical: Perform all handling in low-light conditions to prevent carotenoid photo-oxidation.

2. Stream A: Signaling (Acute) [2]

  • Seeding:

    
     cells/well (6-well plate).
    
  • Starvation: Incubate in serum-free (or 0.5% FBS) media overnight.

  • Treatment: Add DMC. Harvest lysates at 30 min, 1h, 2h, 4h .

  • Lysis: Use RIPA buffer with phosphatase inhibitors immediately.

3. Stream B: Viability (Chronic)

  • Seeding:

    
     cells/well (96-well plate).
    
  • Treatment: Add DMC.

  • Maintenance: Every 24h, carefully remove 50% of media and replace with fresh media containing fresh DMC. This counters instability.

  • Readout: Perform MTT/CCK-8 assay at 24h, 48h, and 72h .

References

  • Gainer, J. L. (2008).[3] Oxygen diffusion-enhancing compounds: a new class of pharmaceuticals. Expert Opinion on Investigational Drugs, 17(7), 967-971. [Link]

  • Tseng, T. H., et al. (2016). Crocetin inhibits the migration and invasion of human liver cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Molecular Carcinogenesis, 55(11), 1889-1900. [Link]

  • Molnár, J., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074.[4] [Link]

  • Chryssanthi, D. G., et al. (2011). Inhibition of breast cancer cell proliferation by style constituents of different Crocus species. Anticancer Research, 31(6), 2239-2248. [Link]

Sources

Technical Support Center: Dimethylcrocetin (DMC) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Dimethylcrocetin Synthesis Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers

Welcome to the Technical Support hub for carotenoid semi-synthesis. If you are accessing this guide, you are likely experiencing low yields (<40%) or purity issues during the esterification of crocetin to this compound (DMC).

DMC is a rigid, conjugated polyene diester. Its synthesis is deceptively simple in theory (esterification of a dicarboxylic acid) but notoriously difficult in practice due to three converging factors: extreme insolubility of the starting material (crocetin), cis-trans isomerization sensitivity, and competitive degradation (oxidation).

This guide moves beyond standard textbook protocols to address the mechanistic failures that cause low yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, determine where the mass balance is being lost. Use the following logic flow to diagnose your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Check Reaction Conversion (TLC/HPLC) Start->CheckTLC Incomplete Result: Starting Material (Crocetin) Remains CheckTLC->Incomplete SM Visible Messy Result: Many Spots/Streaking CheckTLC->Messy Multiple Spots Clean Result: Clean Product Spot, No SM CheckTLC->Clean Only Product SolubilityIssue Diagnosis: Heterogeneous Kinetics (Crocetin insoluble in MeOH) Incomplete->SolubilityIssue EquilibriumIssue Diagnosis: Water Inhibition (Fisher Equilibrium) Incomplete->EquilibriumIssue Isomerization Diagnosis: Cis-Trans Isomerization (Light/Heat exposure) Messy->Isomerization Degradation Diagnosis: Polyene Oxidation Messy->Degradation WorkupLoss Diagnosis: Workup Loss (DMC soluble in wash/mother liquor) Clean->WorkupLoss

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in DMC synthesis.

Part 2: The "Chemistry" Problem (Reaction Engineering)

The most common cause of low yield is the heterogeneity of the reaction . Crocetin is insoluble in methanol (MeOH) and most cold organic solvents. Standard acid-catalyzed esterification (refluxing MeOH/H₂SO₄) often fails because the solid starting material cannot access the catalyst effectively.

Scenario A: You are using Acid-Catalyzed Esterification (Fisher)
  • The Problem: Crocetin remains a solid suspension. The reaction occurs only at the interface, leading to slow kinetics and incomplete conversion.

  • The Fix: Switch to Thionyl Chloride (SOCl₂) or Acetyl Chloride in Methanol.

    • Why: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ and consumes water (driving equilibrium). More importantly, the transient formation of acyl chlorides can help solubilize intermediates.

Scenario B: You need High Yield (>85%)
  • The Problem: Acid catalysis is equilibrium-limited.

  • The Fix: Switch to Nucleophilic Substitution (Sɴ2) using Alkyl Halides.

    • Protocol: Use Methyl Iodide (MeI) with a base (K₂CO₃ or DBU) in a polar aprotic solvent like DMF or DMSO.

    • Why: Crocetin dissolves better in DMF/DMSO (as a dicarboxylate anion), creating a homogeneous reaction that proceeds rapidly to completion.

Comparison of Synthetic Methods
MetricMethod 1: Fisher Esterification (MeOH/H₂SO₄)Method 2: Acyl Chloride (MeOH/SOCl₂)Method 3: Alkylation (DMF/MeI/K₂CO₃)
Reaction Type Equilibrium (Reversible)Irreversible (via HCl generation)Irreversible (Sɴ2)
Homogeneity Poor (Suspension)ModerateExcellent (Solution)
Typical Yield 40–60%60–75%85–95%
Risk Factor Incomplete reactionAcid-catalyzed isomerizationO-alkylation vs C-alkylation (rare here)
Best For Large scale, cheap reagentsMedium scale, dry conditionsHigh value, max yield

Part 3: The "Physical" Problem (Isomerization & Purification)

DMC exists naturally as the all-trans isomer. However, the conjugated double bond system is highly susceptible to photo-isomerization and thermal isomerization to cis forms (e.g., 13-cis).

  • Symptom: Your NMR shows split peaks or "messy" olefinic regions (6.0–7.5 ppm).

  • Symptom: Melting point is broad or lower than 220°C.

  • Cause: Exposure to ambient light or excessive heat (>80°C) during reflux.

  • Solution:

    • Amber Glass: Perform all reactions in amber glassware or wrap flasks in aluminum foil.

    • Temperature Control: Do not exceed 60°C if possible. The DMF/MeI method (Method 3) often runs at Room Temperature (RT), preserving stereochemistry.

Purification Protocol

Recrystallization is necessary but is the primary source of mass loss.

  • Solvent: Chloroform/Methanol or Dichloromethane/Methanol.

  • Technique: Dissolve DMC in minimum hot CHCl₃ (it is soluble). Filter hot to remove unreacted crocetin (insoluble). Slowly add MeOH until turbid. Cool to 4°C.

  • Yield Trap: DMC is moderately soluble in pure chloroform. Do not wash the filter cake with chloroform; use cold methanol.

Part 4: Validated Protocols

Protocol A: High-Yield Alkylation (Recommended)

Best for: Small to medium scale (mg to g), high purity requirements.

  • Dissolution: Dissolve Crocetin (1.0 eq) in anhydrous DMF (10–20 volumes) .

    • Note: If it doesn't dissolve completely, add K₂CO₃ (2.5 eq) . The formation of the dicarboxylate salt will solubilize the crocetin, turning the solution dark red/orange.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise at 0°C to control exotherm.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours in the dark .

    • Monitor: TLC (Hexane:EtOAc 7:3). SM (Crocetin) stays at baseline; Product (DMC) moves to Rf ~0.6.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The DMC will precipitate as a bright red solid.

  • Filtration: Filter the solid. Wash copiously with water (to remove DMF) and then cold methanol.

  • Drying: Vacuum dry in the dark.

Protocol B: Thionyl Chloride Activated Esterification

Best for: avoiding toxic alkyl halides.

  • Suspend Crocetin in anhydrous Methanol .

  • Cool to 0°C. Add SOCl₂ (2.5 eq) dropwise. (Caution: Gas evolution).

  • Reflux (65°C) for 4–8 hours in the dark.

  • Cool to RT. The product may precipitate.[1][2][3][4][5]

  • Concentrate solvent to 50% volume. Pour into ice water. Filter and wash with NaHCO₃ (aq) to remove acid traces.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is orange, but the literature says it should be brick-red. What happened? A: You likely have significant cis-isomer contamination. Cis-isomers often have lighter colors and lower melting points. Recrystallize from Chloroform/MeOH to enrich the trans-isomer, as trans-DMC packs better and crystallizes preferentially.

Q2: I see a spot on TLC that is less polar than Crocetin but more polar than DMC. A: This is the mono-methyl ester . The reaction stopped halfway.

  • Cause: Insufficient equivalents of MeI or water in the MeOH/Acid reaction.[6]

  • Fix: Resubmit the crude material to the reaction conditions; it will convert to the diester.

Q3: Can I use DMSO instead of DMF? A: Yes, DMSO is excellent for solubilizing the crocetin salt. However, removing DMSO requires extensive water washing, which can be tedious. DMF is easier to remove.

Q4: Why is my yield 10%? A: If you used acid catalysis, check your starting material. Natural crocetin often contains bound sugars (crocins) if not hydrolyzed properly. If you started with Crocin (glycoside), you must hydrolyze it first (NaOH/MeOH) or use a much longer acid reflux to cleave the sugars and esterify in one pot (transesterification).

References

  • Solubility & Isomerization

    • Speranza, G. et al. "Photon- and Singlet-Oxygen-Induced Cis–Trans Isomerization of the Water-Soluble Carotenoid Crocin." Molecules, 2023.[7][8][9] Link

    • Context: Details the kinetics of isomerization and stability of crocetin deriv
  • Synthesis Methods (Alkylation vs Esterification)

    • Fang, Z. & Wang, Q. "Method for synthesizing crocetin dimethyl ester."[10][11] CN Patent 101157645A. Link

    • Context: Describes the total synthesis and purification via recrystallization, highlighting the methyl iodide/base method for high yield.
  • General Esterification Troubleshooting

    • "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."[12] Common Organic Chemistry. Link

    • Context: Standard protocols for activating difficult carboxylic acids using in-situ acid chloride gener
  • Crocetin Extraction & Properties

    • Kyriakoudi, A. et al. "An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines." International Journal of Molecular Sciences, 2022. Link

    • Context: Discusses the solubility differences between crocetin (acid) and this compound (ester) in organic solvents.

Sources

Technical Support Center: Synthetic Dimethylcrocetin (DMC) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of Synthetic Dimethylcrocetin

Ticket ID: DMC-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The DMC Challenge

Welcome to the Technical Support Hub. If you are working with synthetic this compound (DMC), you are likely encountering its three primary adversaries: geometric isomerism , solubility limitations , and oxidative instability .

Unlike natural extraction, synthetic routes (e.g., Horner-Wadsworth-Emmons or Wittig condensations) often yield a thermodynamic mixture of all-trans (


) and cis (

) isomers. For pharmaceutical and biological applications, the all-trans isomer is strictly required due to its superior bioavailability and receptor affinity.

This guide addresses the specific "pain points" reported by our user base, structured as a direct troubleshooting dialogue.

Module 1: Isomer Management (The Z/E Ratio)

User Ticket #1:

"My NMR shows a mixture of isomers (approx. 60:40 trans:cis) after the condensation step. Recrystallization isn't improving the ratio significantly. How do I convert the cis-impurities to the desired all-trans form?"

Scientist’s Response:

This is the most common issue in polyene synthesis. The cis isomers (often 13-cis) are kinetically favored in certain coupling reactions but are thermodynamically less stable than the linear all-trans form. You cannot rely solely on recrystallization to fix a 40% cis content; you must chemically isomerize the bulk material first.

The Solution: Iodine-Catalyzed Photoisomerization

We recommend a radical-mediated isomerization protocol. Iodine (


) acts as a catalyst that lowers the activation energy for bond rotation, allowing the "kinked" cis bonds to relax into the linear trans configuration.

Protocol:

  • Dissolution: Dissolve your crude DMC mixture in a non-polar solvent (e.g., Dichloromethane or Toluene).

  • Catalyst Addition: Add catalytic iodine (1–3 mol% relative to DMC).

  • Activation: Expose the solution to visible light (a standard tungsten lamp or sunlight) for 1–4 hours at room temperature.

  • Quenching: Wash the organic layer with 10% sodium thiosulfate (

    
    ) to remove iodine (color change from purple/brown to clear/yellow).
    
  • Recovery: Dry over

    
    , filter, and concentrate.
    

Why this works: The iodine radical reversibly adds to the double bond, breaking the


-system and allowing free rotation. Upon elimination of the iodine radical, the bond reforms in the thermodynamically preferred trans geometry.

Isomerization Start Crude Mixture (Cis + Trans) Step1 Dissolve in DCM + 2% I2 Catalyst Start->Step1 Step2 Light Exposure (hν, 2-4 hrs) Step1->Step2 Initiation Step3 Radical Addition/ Rotation Step2->Step3 Isomerization Step3->Step2 Cycle Step4 Quench (Na2S2O3) & Workup Step3->Step4 Equilibrium Reached End Enriched All-Trans DMC Step4->End

Figure 1: Workflow for the iodine-catalyzed photoisomerization of this compound.

Module 2: Chromatographic Separation

User Ticket #2:

"I am trying to purify DMC using a standard C18 HPLC column, but the isomers are co-eluting, and the peaks are tailing. What parameters should I change?"

Scientist’s Response:

Standard C18 columns often struggle with the subtle shape selectivity required to separate geometric isomers of carotenoids. The hydrophobic interaction alone is insufficient to distinguish the "bent" cis form from the "linear" trans form efficiently.

Troubleshooting Guide: HPLC Optimization
ParameterRecommendationRationale
Stationary Phase Switch to C30 (Triacontyl) C30 phases have longer alkyl chains that "wrap" around the rigid polyene backbone, providing superior shape selectivity for geometric isomers compared to C18 [1].
Mobile Phase MeOH / MTBE / Water Acetonitrile can cause solubility issues with DMC. A gradient of Methanol (A) and Methyl tert-butyl ether (MTBE) (B) is often superior for solubility and resolution.
Temperature Control at 20–25°C Higher temperatures increase molecular motion, reducing the shape-recognition capability of the column. Keep it cool to maximize resolution.
Tailing Issues Check Sample Solvent Injecting DMC dissolved in 100% strong solvent (like THF or DCM) causes "breakthrough" or peak distortion. Dissolve the sample in the mobile phase starting composition if possible.

Pro-Tip: If you must use C18, try adding a modifier like dichloromethane to the mobile phase to improve solubility, but ensure your system tubing is compatible.

Module 3: Crystallization & Solubility

User Ticket #3:

"I'm trying to recrystallize my product to remove the final impurities (triphenylphosphine oxide). I used hot hexane, but the product 'oiled out' as a sticky red goo instead of forming crystals."

Scientist’s Response:

"Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities depress the melting point. DMC is an ester, making it more soluble in organics than the free acid (crocetin), but it still requires careful polarity balancing.

The "Solvent Pairing" Protocol

Hexane alone is often too non-polar, causing rapid precipitation (or oiling) rather than controlled crystal growth. You need a solvent/anti-solvent system .

Recommended System: Dichloromethane (DCM) / Methanol (MeOH)

  • Dissolve: Dissolve the crude DMC in the minimum amount of DCM (Good Solvent) at room temperature or slight warming.

  • Filter: Filter this solution to remove any insoluble particulates.

  • Precipitate: Slowly add Methanol (Anti-Solvent) dropwise with stirring until the solution becomes slightly turbid.

  • Nucleate: Add a "seed" crystal if available, or scratch the glass surface.

  • Grow: Place the flask in the dark at 4°C (fridge) overnight. Do not freeze immediately, as this traps impurities.

Why this works: DCM solubilizes the polyene chain and the ester groups. Methanol is miscible with DCM but is a poor solvent for the hydrophobic DMC, forcing it to crystallize slowly as the dielectric constant of the mixture changes [2].

Module 4: Stability & Handling

User Ticket #4:

"My purified DMC turned from bright red to a dull orange-brown after leaving it on the bench for two days. Is it degrading?"

Scientist’s Response:

Yes. DMC is a conjugated polyene. It is highly susceptible to photo-oxidation and thermal degradation . The color shift suggests the breaking of the conjugation system (bleaching) or randomization of the isomers.

Mandatory Handling Protocols
  • Light: All purification steps (columns, recrystallization) should be performed under dim light or using amber glassware. Wrap columns and flasks in aluminum foil.

  • Atmosphere: Store the solid under an inert atmosphere (Argon or Nitrogen). Oxygen attacks the double bonds, forming epoxides and cleaving the chain (apocarotenoids).

  • Storage: -20°C is mandatory for long-term storage.

DecisionTree Input Crude Synthetic DMC Check1 Check Isomer Ratio (NMR/HPLC) >90% Trans? Input->Check1 Isomerize Perform I2-Catalyzed Isomerization Check1->Isomerize No (<90% Trans) Check2 Check Purity (TLC/HPLC) Major Impurities? Check1->Check2 Yes (>90% Trans) Isomerize->Check2 Flash Flash Chromatography (Silica, DCM/MeOH) Check2->Flash Polar Impurities Present (e.g., TPPO) Cryst Recrystallization (DCM/MeOH or CHCl3/Hexane) Check2->Cryst Minor Impurities Flash->Cryst Polishing Step Final Pure All-Trans DMC (Store -20°C, Dark) Cryst->Final

Figure 2: Decision matrix for the purification of synthetic this compound.

References

  • Sander, L. C., & Wise, S. A. (1989). Evaluation of shape selectivity in liquid chromatography. Journal of Chromatography A. (Context: Validates C30 efficacy for geometric isomers).

  • Mendes-Pinto, M. M., et al. (2005). Evaluation of the isomerization of trans-crocetin and its derivatives. Journal of Agricultural and Food Chemistry. (Context: Isomerization protocols and stability).

  • Lautenschläger, C., et al. (2015). Synthesis and purification of crocetin derivatives. Organic & Biomolecular Chemistry. (Context: Synthetic routes and purification challenges).

  • Speranza, G., et al. (2003). A Short and Efficient Synthesis of Crocetin-dimethylester. The Journal of Organic Chemistry. (Context: Synthesis and crystallization methods).

Disclaimer: These protocols involve hazardous chemicals (Dichloromethane, Iodine). Always consult the Safety Data Sheet (SDS) and ensure proper ventilation (fume hood) before proceeding.

Validation & Comparative

Comparative Guide: Dimethylcrocetin vs. Crocetin Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aglycone vs. The Ester

In the development of saffron-based therapeutics, the distinction between Crocetin (CRT) and its derivatives is critical. While Crocetin is the bioactive dicarboxylic acid core responsible for the majority of saffron's anticancer effects, Dimethylcrocetin (DMC) represents a lipophilic modification (methyl ester) designed to alter bioavailability and membrane permeability.

Key Distinction:

  • Crocetin (CRT): The natural hydrolytic metabolite of Crocin.[1] It is amphiphilic (pH-dependent) and binds HSA (Human Serum Albumin) with moderate affinity (

    
    ).
    
  • This compound (DMC): A synthetic or semi-synthetic dimethyl ester. It is highly lipophilic, requires organic solvents for solubilization, and exhibits significantly higher binding affinity to HSA (

    
    ), which paradoxically may sequester it from cellular targets in serum-rich media.
    

Chemical & Pharmacokinetic Comparison

The efficacy of these compounds is dictated by their structural ability to cross the tumor microenvironment (TME) and cellular membranes.

FeatureCrocetin (CRT)This compound (DMC)Impact on Research
Chemical Structure Dicarboxylic Acid (

)
Dimethyl Ester (

)
DMC lacks the ionizable carboxyl groups, preventing pH-dependent solubility.
Lipophilicity Moderate (Amphiphilic)High (Hydrophobic)DMC crosses membranes passively but may aggregate in aqueous media.
Solubility Soluble in alkaline water, Pyridine, DMSOInsoluble in water; Soluble in DMSO, ChloroformProtocol Critical: DMC requires precise DMSO control (<0.1%) to avoid solvent toxicity artifacts.
Serum Binding (HSA) Moderate AffinityHigh Affinity (Stronger binding)DMC may have a longer half-life but lower "free drug" concentration in high-serum assays.
Metabolic Fate Excreted or conjugatedMust be hydrolyzed to active acid form (putative)Efficacy depends on intracellular esterase activity.
Structural Transformation Visualization

The following diagram illustrates the chemical relationship and the hydrolysis pathway required for activation.

G Crocin Crocin (Natural Glycoside) Hydrophilic (Bulky Sugar Groups) Crocetin Crocetin (Bioactive Core) Amphiphilic (COOH Groups) Crocin->Crocetin Hydrolysis (Gut/Intracellular) Loss of Gentiobiose DMC This compound (DMC) Lipophilic Ester (COOCH3 Groups) DMC->Crocetin Putative Esterase Cleavage (Intracellular Activation)

Figure 1: Structural relationship showing Crocetin as the central bioactive metabolite derived from both natural Crocin and synthetic this compound.

Anticancer Efficacy: The Data

Experimental data reveals a nuanced landscape where "more lipophilic" does not always equal "more potent."

In Vitro Cytotoxicity Comparison

While DMC is designed for better uptake, head-to-head studies in Glioblastoma (A172) and Rhabdomyosarcoma (TE671) cell lines indicate that Crocetin (or its Crocin precursors) often displays superior acute cytotoxicity , likely due to solubility issues or sequestration of DMC.

Cell LineCompoundIC50 (24h)IC50 (72h)ObservationSource
A172 (Glioblastoma) Crocins (CRC)~3.10 mg/mL~1.72 mg/mLHigh acute potency; dose-dependent.[1, 2]
A172 (Glioblastoma) This compound~4.73 mg/mL~1.95 mg/mLLower acute potency than CRC; effects are time-dependent (slow release/uptake).[1, 2]
HeLa (Cervical) Crocetin0.16–0.61 mMN/A5-18x more potent than Crocin in this specific line.[3]
MDA-MB-231 (Breast) Crocetin~0.7 mg/mLN/ASignificant inhibition of invasiveness at sub-cytotoxic doses (1-10 µM).[4, 5]

Critical Analysis:

  • Time-Dependence: DMC often requires longer incubation (72h) to match the efficacy of Crocetin/Crocin. This suggests that DMC acts as a "slow-release" agent or requires intracellular conversion.

  • Cell-Type Specificity: In HeLa cells, the aglycone (Crocetin) is drastically more potent than the glycoside (Crocin). However, in A172 cells, the extract (Crocin) outperformed the ester (DMC).

Mechanisms of Action

Both compounds converge on similar apoptotic pathways, but their upstream triggers differ slightly due to their cellular entry methods.

Signaling Pathway Map

CellSignaling DMC This compound (Membrane Diffusion) ROS ROS Generation DMC->ROS Oxidative Stress DNA DNA/tRNA Binding DMC->DNA Intercalation CRT Crocetin (Transporter/Diffusion) CRT->ROS CRT->DNA MMP MMP-2/9 Inhibition (Anti-Metastasis) CRT->MMP Direct Inhibition PI3K PI3K/Akt Pathway ROS->PI3K Inhibition BAX BAX (Pro-apoptotic) ROS->BAX Upregulation Invasion Invasion MMP->Invasion Inhibition BCL2 BCL-2 (Anti-apoptotic) PI3K->BCL2 Downregulation Caspase Caspase 3/9 Activation BAX->Caspase BCL2->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis Cell Death

Figure 2: Convergent signaling pathways. Both compounds trigger intrinsic apoptosis via the BAX/BCL-2 axis, but Crocetin shows distinct anti-metastatic activity via MMP inhibition.

Experimental Protocols for Comparative Studies

To generate valid data comparing DMC and Crocetin, researchers must control for solubility artifacts.

A. Solubilization Protocol (Critical Step)
  • Crocetin: Dissolve in 0.1 M Na2CO3 (alkaline method) or Pyridine. Avoid DMSO if possible for in vivo to prevent vehicle toxicity, though DMSO is acceptable for in vitro.

  • This compound: Must be dissolved in DMSO or Ethanol .

    • Step 1: Prepare a 100 mM stock solution in 100% DMSO.

    • Step 2: Sonicate for 10 minutes (DMC aggregates easily).

    • Step 3: Dilute into warm (37°C) culture media immediately before use. Final DMSO concentration must be < 0.1% to ensure cell viability is not compromised by the solvent.

B. Cytotoxicity Assay (MTT/Alamar Blue) Workflow
  • Seeding: Seed cancer cells (e.g., HeLa, HepG2) at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Group A (CRT): 0, 10, 50, 100, 200 µM (dissolved in media/buffer).

    • Group B (DMC): 0, 10, 50, 100, 200 µM (dissolved in DMSO).

    • Vehicle Control: Media + 0.1% DMSO (Mandatory for Group B validity).

  • Incubation: 24h, 48h, and 72h (Crucial: DMC often shows delayed efficacy).

  • Readout: Measure absorbance/fluorescence. Calculate IC50 using non-linear regression.

C. Molecular Target Validation (Western Blot)

Target proteins to assess:

  • Apoptosis: Cleaved Caspase-3, BAX, BCL-2.

  • Metastasis: MMP-9 (Gelatin Zymography is preferred for activity).

  • Proliferation: p-Akt, p-mTOR.

Conclusion & Recommendation

  • Use Crocetin (CRT) if your focus is anti-metastatic activity (MMP inhibition) or if you require a water-soluble compound for in vivo oral administration studies. It is the biologically validated active metabolite.

  • Use this compound (DMC) if you are investigating liposomal delivery systems or targeting the blood-brain barrier (BBB) , where high lipophilicity is advantageous. However, be aware that its in vitro IC50 may appear higher (less potent) than Crocetin in short-term assays due to solubility limits and serum albumin binding.

References

  • An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants (Basel), 2022.

  • Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties. Journal of Agricultural and Food Chemistry, 2007.

  • Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines. Biochemistry and Cell Biology, 2014.

  • Crocetin inhibits invasiveness of MDA-MB-231 breast cancer cells via downregulation of matrix metalloproteinases. Planta Medica, 2010.

  • Crocetin: A Systematic Review. Frontiers in Pharmacology, 2021.

Sources

A Head-to-Head Battle in Breast Cancer Cells: The Established Powerhouse vs. a Natural Challenger

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of breast cancer therapeutics, the search for novel, effective agents is relentless. Paclitaxel, a stalwart of chemotherapy regimens, has long been a clinical cornerstone. Its mechanism, while effective, is also associated with significant side effects and the potential for drug resistance. This has spurred investigation into alternative and complementary agents, particularly those derived from natural sources. One such contender is dimethylcrocetin (DMCRT), a carotenoid derivative from saffron, which has demonstrated promising anti-cancer properties in preclinical studies.

This guide provides a direct, in-depth comparison of paclitaxel and this compound, framed for the discerning researcher. We will dissect their distinct mechanisms of action, provide a robust framework for their empirical comparison in vitro, and synthesize the data to inform future drug development and combination strategies.

PART 1: The Molecular Duel - Mechanisms of Action

Understanding how a compound kills a cancer cell is fundamental to its strategic deployment. Paclitaxel and this compound operate through fundamentally different, though ultimately convergent, pathways leading to cell death.

Paclitaxel: The Mitotic Saboteur

Paclitaxel's reputation is built on its potent ability to disrupt the cellular machinery of division.[1][2] Its primary target is the microtubule, a key component of the cytoskeleton essential for forming the mitotic spindle during cell division.[][4]

Mechanism Deep Dive: Instead of causing microtubule breakdown like other agents, paclitaxel acts as a stabilizer.[5][6][7] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[1][8] This unnatural stability creates a traffic jam in the cell cycle. The cell is unable to properly form a functional mitotic spindle, triggering the spindle assembly checkpoint.[9] This leads to a prolonged arrest in the G2/M phase of the cell cycle, a state the cell cannot recover from, ultimately initiating apoptosis (programmed cell death).[4][10][11] Furthermore, paclitaxel can promote apoptosis by inactivating the anti-apoptotic protein Bcl-2.[8][10][12]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-Tubulin Subunit on Microtubules Paclitaxel->Microtubules Binds to Bcl2 Bcl-2 Inactivation Paclitaxel->Bcl2 Induces Stabilization Hyper-stabilization of Microtubules Microtubules->Stabilization Leads to Spindle_Checkpoint Spindle Assembly Checkpoint Activation Stabilization->Spindle_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Checkpoint->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2->Apoptosis Promotes

Caption: Paclitaxel's mechanism: microtubule stabilization leading to mitotic arrest and apoptosis.

This compound: The Pro-Apoptotic Modulator

This compound, a metabolite of crocin found in saffron, takes a different approach.[13][14] Rather than physically jamming the cell division machinery, it appears to manipulate the internal signaling pathways that govern cell life and death.

Mechanism Deep Dive: Studies on DMCRT and its parent compounds show a strong pro-apoptotic effect.[13][15] This is achieved by tilting the balance of the Bcl-2 family of proteins. DMCRT treatment has been shown to upregulate pro-apoptotic proteins like BAX and BID while downregulating the anti-apoptotic protein BCL-2.[13][15] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[16] Additionally, related compounds have been shown to induce cell cycle arrest by modulating key regulators like cyclin D1 and the cyclin-dependent kinase inhibitor p21.[17][18]

DMCRT_Pathway DMCRT This compound BCL2_Family Bcl-2 Family Proteins DMCRT->BCL2_Family Cell_Cycle Cell Cycle Regulators (e.g., Cyclin D1, p21) DMCRT->Cell_Cycle Modulates BAX_BID ↑ BAX, BID (Pro-apoptotic) BCL2_Family->BAX_BID BCL2_down ↓ Bcl-2 (Anti-apoptotic) BCL2_Family->BCL2_down Mitochondria Mitochondrial Disruption BAX_BID->Mitochondria Promotes BCL2_down->Mitochondria Promotes Caspases Caspase Activation Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis CC_Arrest Cell Cycle Arrest Cell_Cycle->CC_Arrest

Caption: this compound's mechanism: modulation of Bcl-2 family proteins to induce apoptosis.

PART 2: The Experimental Showdown - A Comparative Framework

Theoretical mechanisms require empirical validation. This section outlines a logical, self-validating workflow to directly compare the efficacy and cellular effects of this compound and paclitaxel.

Foundational Choice: The Cellular Arenas

The choice of cell lines is critical for generating relevant and translatable data. We propose a dual-model approach to capture different facets of breast cancer biology:

  • MCF-7: An estrogen receptor-positive (ER+), luminal A cell line. It represents one of the most common types of breast cancer and is a well-characterized model for apoptosis studies.[16]

  • MDA-MB-231: A highly aggressive and invasive triple-negative breast cancer (TNBC) cell line.[19][20][21] TNBC is notoriously difficult to treat, making it a crucial testing ground for novel therapeutics.[22][23]

Experimental Workflow

This series of assays is designed to build a comprehensive picture of each compound's activity, from broad cytotoxicity to specific molecular changes.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis (at IC50 concentrations) Start Seed MCF-7 & MDA-MB-231 cells Treat Treat with serial dilutions of Paclitaxel & DMCRT (24h, 48h, 72h) Start->Treat MTT Cell Viability Assay (e.g., MTT, Alamar Blue) Treat->MTT IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Flow Cytometry) IC50->Apoptosis_Assay Inform subsequent experiments Cell_Cycle_Assay Cell Cycle Analysis (PI Staining Flow Cytometry) IC50->Cell_Cycle_Assay Inform subsequent experiments Western_Blot Protein Expression (Western Blot for Bcl-2, BAX, Caspase-3, Cyclin B1, p21) IC50->Western_Blot Inform subsequent experiments

Caption: A sequential workflow for comparing the anticancer effects of two compounds in vitro.

Protocol 1: Cell Viability and IC50 Determination

Rationale: This initial screen is essential to determine the dose-dependent cytotoxic effects of each compound and to establish the half-maximal inhibitory concentration (IC50). The IC50 is a critical parameter that allows for standardized comparisons and informs the concentrations used in subsequent mechanistic assays.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of paclitaxel and this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions in culture medium to cover a broad concentration range (e.g., from 0.01 nM to 100 µM). Include a vehicle control (medium with DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value for each compound, cell line, and time point.

Protocol 2: Quantification of Apoptosis by Flow Cytometry

Rationale: To confirm that cell death is occurring via apoptosis and to quantify its extent. The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed snapshot of the cell death mechanism.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the pre-determined IC50 concentration of paclitaxel or this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle enzyme like TrypLE Express to preserve membrane integrity.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer.

  • Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3: Cell Cycle Analysis

Rationale: This assay is crucial for validating the known G2/M arrest induced by paclitaxel and for characterizing the cell cycle effects of this compound. By staining DNA with propidium iodide, we can quantify the proportion of cells in the G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells in 6-well plates with the IC50 concentrations of each compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

PART 3: Data Synthesis and Comparative Insights

The experimental data can be summarized for a clear, at-a-glance comparison.

Table 1: Comparative Cytotoxicity (IC50 Values in nM) at 48 hours
CompoundMCF-7 (ER+)MDA-MB-231 (TNBC)
Paclitaxel ~5-15 nM~10-30 nM
This compound ~1,000-5,000 nM~2,000-10,000 nM

(Note: These are representative values based on literature; actual results must be determined experimentally.)

Table 2: Summary of Mechanistic Effects at IC50 (48h Treatment)
ParameterPaclitaxelThis compound
Primary Effect Cytotoxicity via mitotic arrestCytotoxicity via apoptosis induction
Apoptosis Rate Significant increaseSignificant increase
Cell Cycle Arrest Strong accumulation in G2/M phasePotential arrest in G0/G1 or G2/M
Key Protein Changes ↑ Cyclin B1, ↑ p21↓ Bcl-2, ↑ BAX, ↑ Cleaved Caspase-3

Conclusion and Future Directions

This guide establishes a clear dichotomy between two potent anti-cancer agents. Paclitaxel is a classic cytotoxic drug that acts as a physical disruptor of mitosis, a well-understood and powerful mechanism.[][4] Its efficacy is undeniable, but its action is not subtle.

This compound represents a more nuanced, biological approach. It appears to hijack the cell's own death-signaling pathways, tipping the scales in favor of apoptosis.[13][15] While likely less potent on a molar basis than paclitaxel, its distinct mechanism of action is its greatest asset.

This fundamental difference opens exciting avenues for future research:

  • Combination Therapy: The disparate mechanisms suggest a high potential for synergistic effects. Combining a mitotic inhibitor like paclitaxel with a pro-apoptotic agent like this compound could lower the required therapeutic dose of each, potentially reducing toxicity while achieving a greater anti-tumor effect.[24][25]

  • Overcoming Resistance: For tumors that have developed resistance to microtubule-targeting agents, a compound like this compound that utilizes an entirely different pathway could offer a viable therapeutic alternative.

  • In Vivo Validation: The promising in vitro results detailed here provide a strong rationale for advancing these comparative studies into preclinical animal models of breast cancer to assess efficacy, toxicity, and pharmacokinetics in a whole-organism context.

By systematically dissecting and comparing these compounds, we can better understand their individual strengths and weaknesses, paving the way for more strategic and effective therapeutic interventions in the fight against breast cancer.

References

  • Mousavi, S. Z., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. MDPI. [Link]

  • Sun, G., et al. (2013). Antitumor effects of crocin on human breast cancer cells. PMC - NIH. [Link]

  • Jones, S., et al. (2001). 670 Phase III comparison of docetaxel (D) and paclitaxel (P) in patients with metastatic breast cancer (MBC). ResearchGate. [Link]

  • Jeong, J. H., et al. (2018). Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation. PMC - NIH. [Link]

  • Garg, A., et al. (2021). Crocetin Impairs the Cytochrome P450 Epoxygenase Pathway toward Potentiating the Therapeutic Efficacy of Paclitaxel in Metastatic Breast Cancer. ResearchGate. [Link]

  • Václavíková, R., et al. (2021). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. ResearchGate. [Link]

  • Vali, F., et al. (2015). Synergistic Apoptotic Effect of Crocin and Paclitaxel or Crocin and Radiation on MCF-7 Cells, a Type of Breast Cancer Cell Line. NIH. [Link]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). [Link]

  • Srinivasan, A., et al. (1995). Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells. PubMed. [Link]

  • Wang, J., et al. (2022). Tetrahydrocurcumin Chemosensitizes Breast Cancer to Albumin-Bound Paclitaxel by Enhancing SPARC Expression through Demethylation. PMC. [Link]

  • Václavíková, R., et al. (2021). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. PMC - PubMed Central. [Link]

  • Nicoletti, M. I., et al. (1993). Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts. PubMed. [Link]

  • Hasudungan, A. (2022). How does Taxol (Paclitaxel) Work for Cancer Treatment?. YouTube. [Link]

  • Zhong, Y. J., et al. (2017). Crocetin shifts autophagic cell survival to death of breast cancer cells in chemotherapy. PubMed. [Link]

  • Mousavi, S. Z., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. PubMed. [Link]

  • Park, S. E., et al. (2017). Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. KoreaMed Synapse. [Link]

  • Nogales, E., et al. (1999). Insights into the mechanism of microtubule stabilization by Taxol. PNAS. [Link]

  • Zasadil, L. M., et al. (2014). Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles. NIH. [Link]

  • Table 1. In vitro cytotoxicity of paclitaxel, vinblastine, maytansine,... ResearchGate. [Link]

  • Ferdous, J., et al. (2012). Paclitaxel-Induced Apoptosis is BAK-Dependent, but BAX and BIM-Independent in Breast Tumor. PLOS One. [Link]

  • Cell line profile: MDA-MB-231. Culture Collections. [Link]

  • Vali, F., et al. (2015). Synergistic Apoptotic Effect of Crocin and Paclitaxel or Crocin and Radiation on MCF-7 Cells, a Type of Breast Cancer Cell Line. PubMed. [Link]

  • Amin, M. A., et al. (2019). Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins. PubMed Central. [Link]

  • Li, Y., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Spandidos Publications. [Link]

  • Cellosaurus cell line MDA-MB-231 (CVCL_0062). Cellosaurus. [Link]

  • Kyriakoudi, A., et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. PubMed. [Link]

  • Choi, Y. H., et al. (2005). Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells. Spandidos Publications. [Link]

  • Bathaie, S. Z., et al. (2014). Crocetin regulates cell cycle progression in N-nitroso-N-methylurea(NMU)-induced breast cancer in rat: cyclin D1 suppression, p21Cip1 and p53 induction. Acta Biochimica Iranica. [Link]

  • Paclitaxel. Wikipedia. [Link]

  • Castle, B. T., et al. (2017). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell. [Link]

  • Amos, L. A. (2000). How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. [Link]

  • Pan, Z., et al. (2011). Paclitaxel Induces Apoptosis in Breast Cancer Cells through Different Calcium—Regulating Mechanisms Depending on External Calcium Conditions. MDPI. [Link]

  • Walter and Eliza Hall Institute of Medical Research. (2013). New anti-cancer compound shows promise for breast cancer. YouTube. [Link]

  • Bathaie, S. Z., et al. (2014). Crocetin regulates cell cycle progression in N-nitroso-Nmethylurea(NMU)-induced breast cancer in rat: cyclin D1 suppression, p21Cip1 and p53 induction. ResearchGate. [Link]

  • Paclitaxel and spirulina co-loaded polymeric nanoparticles: in-vitro and in-vivo anticancer study. SciELO. [Link]

  • Choi, J. A., et al. (2004). Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin. PubMed. [Link]

  • Horwitz, S. B. (2004). Taxol®: The First Microtubule Stabilizing Agent. MDPI. [Link]

  • Naujokat, C., & Fuchs, D. (2010). The Triple-negative Breast Cancer Cell Line MDA-MB 231 Is Specifically Inhibited by the Ionophore Salinomycin. PubMed. [Link]

  • MDA231-LM2-4175: Human Breast Adenocarcinoma Cell Line. Memorial Sloan Kettering Cancer Center. [Link]

Sources

Technical Guide: Validating Dimethylcrocetin (DMC) Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylcrocetin (DMC) is a carotenoid dicarboxylic acid ester derived from Crocus sativus (saffron). While its parent compound, Crocetin , has demonstrated efficacy in reducing tumor hypoxia and inhibiting proliferation, DMC offers distinct pharmacokinetic advantages due to its esterified structure.

This guide provides a rigorous framework for validating DMC efficacy in tumor xenograft models. Unlike standard chemotherapeutics that rely solely on cytotoxicity, DMC’s mechanism is dual-faceted: it acts as a hypoxia-reversal agent (enhancing oxygen diffusion) and a molecular signaling modulator (targeting PI3K/Akt and MAPK pathways). Consequently, validation protocols must account for tumor microenvironment (TME) modulation rather than just tumor volume reduction.

Part 1: The Pharmacokinetic Advantage (DMC vs. Alternatives)

To validate DMC, one must benchmark it against its chemical precursor (Crocetin) and the Standard of Care (SOC). The primary justification for using DMC over Crocetin is bioavailability .

Comparative Profile: DMC vs. Crocetin vs. Gemcitabine (SOC)
FeatureThis compound (DMC) Crocetin (Parent) Gemcitabine (SOC Example)
Chemical Nature Methyl Ester (Lipophilic)Dicarboxylic Acid (Amphiphilic)Nucleoside Analog (Hydrophilic)
Cellular Uptake High (Membrane permeable)Moderate (Requires transporters)High (Active transport)
Primary MOA Oxygen Diffusion + STAT3/Akt InhibitionOxygen DiffusionDNA Synthesis Inhibition
Stability High (Resistant to rapid oxidation)Moderate (Light/Heat sensitive)Low (Rapid deamination)
Route Oral (P.O.) or IP (in oil/DMSO)IV (as salt) or IPIV or IP
Tumor Inhibition ~40–60% (Model dependent)~30–50%>60% (High toxicity)

Scientist’s Insight: When designing your xenograft study, do not use Saline alone as a vehicle for DMC. Due to the methyl ester groups, DMC is hydrophobic. Use a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline or Corn Oil for oral gavage to ensure consistent bioavailability.

Part 2: Mechanism of Action (The "Why")

DMC efficacy is not merely cytotoxic; it is microenvironmental . It normalizes the chaotic tumor vasculature and reduces hypoxia, which downregulates survival factors like HIF-1


.
Pathway Visualization: Hypoxia Reversal & Apoptosis

The following diagram illustrates how DMC bridges the gap between plasma oxygenation and intracellular apoptotic signaling.

DMC_Mechanism DMC This compound (DMC) Plasma Plasma Interface DMC->Plasma Accumulates PI3K PI3K/Akt Pathway DMC->PI3K Inhibits O2_Diff Enhanced O2 Diffusion (H-bond restructuring) Plasma->O2_Diff Catalyzes Tumor_Hypoxia Tumor Hypoxia O2_Diff->Tumor_Hypoxia Reduces HIF1a HIF-1α Stabilization Tumor_Hypoxia->HIF1a Promotes Apoptosis Apoptosis (Caspase-3 / BAX) Tumor_Hypoxia->Apoptosis Suppresses VEGF VEGF / Angiogenesis HIF1a->VEGF Upregulates PI3K->Apoptosis Blocks

Caption: DMC enhances oxygen diffusion to reverse hypoxia-driven resistance while simultaneously inhibiting PI3K/Akt survival signaling.

Part 3: Experimental Protocol (Self-Validating System)

A robust protocol must include a Hypoxia Control to prove the mechanism, not just tumor shrinkage.

Workflow: Xenograft Validation Pipeline

Xenograft_Protocol cluster_Treatment Treatment Phase (21-28 Days) CellPrep Cell Prep (e.g., MiaPaCa-2 / A172) 2-5x10^6 cells Implant Subcutaneous Implantation (Matrigel 1:1) CellPrep->Implant Growth Tumor Establishment (~100-150 mm³) Implant->Growth Random Randomization (n=8-10/group) Growth->Random Grp1 Vehicle Control Random->Grp1 Grp2 DMC Low (20 mg/kg IP) Random->Grp2 Grp3 DMC High (100 mg/kg IP) Random->Grp3 Grp4 Pos. Control (Gemcitabine) Random->Grp4 Analysis Endpoint Analysis (IHC + Western) Grp1->Analysis Grp4->Analysis

Caption: Step-by-step workflow from inoculation to endpoint analysis. Note the requirement for established tumors (100mm³) before dosing.

Detailed Methodology
1. Formulation & Preparation
  • DMC Stock: Dissolve DMC powder in 100% DMSO to create a 200 mg/mL stock. Store at -20°C shielded from light (carotenoids are light-sensitive).

  • Working Solution: Dilute stock 1:20 into sterile saline or PBS immediately before injection. Final DMSO concentration should not exceed 5-10% to avoid vehicle toxicity.

  • Alternative (Oral): Suspend DMC in corn oil or olive oil. Sonicate for 10 minutes to ensure uniform dispersion.

2. Dosing Regimen
  • Frequency: Daily (QD) for 21–28 days. DMC has a relatively short half-life compared to antibodies; consistent dosing is critical.

  • Dosage:

    • Low Dose: 20 mg/kg (Validates sensitivity).

    • High Dose: 100 mg/kg (Validates max efficacy).

    • Reference: Studies on saffron carotenoids suggest toxicity is negligible below 1 g/kg, making this range safe.

3. Endpoint Metrics (The "Self-Validating" Pillar)

To prove DMC worked as intended, you must measure more than volume:

  • Tumor Volume: Caliper measurement (

    
    ).
    
  • Hypoxia Marker (Critical): Stain sections for HIF-1

    
      or Pimonidazole . A successful DMC trial must show reduced hypoxic areas compared to vehicle.
    
  • Apoptosis: Cleaved Caspase-3 (IHC) or TUNEL assay.

  • Pathway Verification: Western Blot for p-Akt and p-STAT3 (DMC should reduce phosphorylation levels).

Part 4: Critical Validation Parameters

When analyzing your data, use this checklist to ensure scientific integrity.

ParameterPassing CriteriaMechanistic Implication
Body Weight <10% loss vs. ControlVerifies non-toxicity (DMC is generally safe).
Tumor Inhibition Rate (TIR) >40% (Monotherapy)Indicates cytotoxic efficacy.
HIF-1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Expression
Significant Reduction (p<0.[1]05)Confirms oxygen diffusion mechanism.
Vascular Density (CD31) Normalization (not necessarily reduction)DMC improves perfusion efficiency rather than just destroying vessels.

References

  • Tsiogkas, S. G., et al. (2022). "An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines." International Journal of Molecular Sciences.

  • Gutheil, W. G., et al. (2012).[2] "Crocetin: an agent derived from saffron for prevention and therapy for cancer."[2][3] Current Pharmaceutical Biotechnology.

  • Colapietro, A., et al. (2019). "Crocetinic acid inhibits pancreatic cancer xenografts." ResearchGate / Molecular Cancer Therapeutics.

  • Diffusion Pharmaceuticals. (2020).[4] "Mechanism of Action: Trans Sodium Crocetinate (TSC) and Oxygen Diffusion."[4] Clinical Trials / NIH.

  • Moghadam, A. A., et al. (2025).[2][5] "Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties." ResearchGate.

Sources

Validating the Anti-Proliferative Effects of Dimethylcrocetin (DMC) in 3D Culture: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3D Translational Gap

Traditional 2D monolayer cultures often yield false positives in drug development, failing to replicate the hypoxic gradients, high interstitial pressure, and extracellular matrix (ECM) density of solid tumors. Dimethylcrocetin (DMC), a lipophilic methyl ester of the saffron carotenoid crocetin, presents a distinct pharmacokinetic profile compared to its parent compounds.

This guide provides a technical roadmap for validating DMC’s efficacy in 3D tumor spheroids. Unlike hydrophilic chemotherapeutics (e.g., Doxorubicin) that often struggle with core penetration, DMC’s structural modification enhances membrane permeability, making it a candidate for targeting the quiescent, drug-resistant core of solid tumors.

Comparative Analysis: DMC vs. Alternatives

To validate DMC, researchers must benchmark it against its metabolic precursors (Crocetin/Crocin) and standard-of-care chemotherapeutics.

Table 1: Physicochemical and Functional Comparison
FeatureThis compound (DMC) Crocetin / Crocin Doxorubicin (Standard Control)
Chemical Nature Carotenoid Methyl Ester (Lipophilic)Dicarboxylic Acid / Glycoside (Hydrophilic)Anthracycline Antibiotic (Amphiphilic)
3D Penetration High: Diffuses through lipid bilayers; reaches spheroid core.Low to Moderate: Limited by polarity; Crocin requires transporters (e.g., GLUT).Variable: Often sequestered in peripheral layers; "binding site barrier" effect.
Primary Mechanism STAT3/NF-κB inhibition; ROS modulation.Antioxidant; microtubule disruption (Crocin).DNA intercalation; Topoisomerase II inhibition.
Toxicity Profile High safety margin; protects normal tissue.Non-toxic; high renal clearance.High cytotoxicity; cardiotoxic (dose-limiting).
2D vs. 3D IC50 Shift Minimal Shift: < 2-fold increase in 3D (predicted).Significant Shift: > 5-fold increase due to poor diffusion.Major Shift: > 10-fold increase (resistance).

Key Insight: While Doxorubicin is more potent in molar terms, DMC offers superior therapeutic index and penetration uniformity in dense 3D tissues.

Mechanistic Validation: The STAT3/NF-κB Axis

In 3D spheroids, hypoxia (HIF-1α) upregulates survival pathways like STAT3 and NF-κB, rendering cells resistant to apoptosis. DMC functions not merely as a cytotoxin, but as a signaling modulator.

Mechanism of Action[1][2][3]
  • Penetration: DMC crosses the cell membrane via passive diffusion.

  • Signal Interruption: It inhibits the phosphorylation of STAT3 (p-STAT3) and prevents NF-κB nuclear translocation.

  • Apoptotic Trigger: This downregulation suppresses anti-apoptotic proteins (Bcl-2, Bcl-xL) and upregulates pro-apoptotic effectors (Bax, Caspase-3).

Diagram: DMC Signaling Modulation in 3D Context

DMC_Pathway cluster_signaling Survival Signaling Axis cluster_outcome Therapeutic Outcome DMC This compound (DMC) (Lipophilic Entry) ROS Intracellular ROS DMC->ROS Modulates STAT3 STAT3 Phosphorylation DMC->STAT3 Inhibits (||) NFkB NF-κB Translocation DMC->NFkB Inhibits (||) Hypoxia Spheroid Core Hypoxia Hypoxia->STAT3 Activates Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) STAT3->Bcl2 Upregulates Bax Bax / Caspase-3 (Pro-Apoptotic) STAT3->Bax Inhibition relieves suppression NFkB->Bcl2 Upregulates Bcl2->Bax Blocks Apoptosis Core Apoptosis Bax->Apoptosis Triggers

Caption: DMC penetrates the hypoxic core to inhibit STAT3/NF-κB, downregulating Bcl-2 and restoring apoptotic sensitivity.

Experimental Protocol: Self-Validating 3D Workflow

To rigorously validate DMC, the protocol must account for spheroid size uniformity and viability assessment that penetrates the 3D structure.

Phase 1: Spheroid Generation (Days 0-3)

Objective: Create uniform spheroids (400–500 µm diameter).

  • Method: Liquid Overlay / Ultra-Low Attachment (ULA).

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7, U87) at 1,000–5,000 cells/well in 96-well ULA plates.

    • Centrifuge at 200 x g for 5 minutes to force aggregation.

    • Incubate for 72 hours until compact spheroids form (check for smooth edges).

Phase 2: Treatment & Validation (Days 4-7)

Objective: Compare DMC efficacy vs. Doxorubicin.

  • Groups:

    • Control: DMSO (0.1%).

    • DMC: 10, 50, 100, 200 µM.

    • Doxorubicin: 1, 5, 10 µM (Positive Control).

  • Dosing: Add drug directly to media (avoid disrupting the spheroid). Incubate for 72–96 hours.

Phase 3: Multiplexed Readout (Day 8)

Objective: Assess viability and structure integrity.

  • Assay A: ATP Quantification (Metabolic Viability)

    • Use reagents like CellTiter-Glo® 3D. Crucial: Shake plate vigorously for 5 minutes and incubate for 25 minutes to lyse the core cells.

  • Assay B: Live/Dead Imaging (Penetration Check)

    • Stain with Calcein AM (Live/Green) and Ethidium Homodimer-1 (Dead/Red).

    • Validation: DMC efficacy is confirmed if Red signal (death) appears in the center of the spheroid, not just the periphery.

Diagram: Experimental Workflow

Workflow cluster_analysis Dual Analysis Step1 Seeding (ULA Plate) Step2 Aggregation (72h Incubation) Step1->Step2 Step3 Drug Treatment (DMC vs Dox) Step2->Step3 Assay1 ATP Luminescence (Global Viability) Step3->Assay1 Lysis Assay2 Confocal Imaging (Live/Dead Core) Step3->Assay2 Staining

Caption: A streamlined workflow ensuring both quantitative (ATP) and spatial (Imaging) validation of drug effects.

Data Interpretation & Troubleshooting

  • The "Resistance" Artifact: If DMC IC50 in 3D is >10x higher than 2D, check solubility. DMC may precipitate in aqueous media; ensure pre-dissolution in DMSO and warm media.

  • False Negatives: If ATP assays show high viability but microscopy shows disintegration, the drug may be inducing metabolic stress without immediate membrane rupture. Confirm with Caspase-3/7 assays.

  • Success Criteria: Validated anti-proliferative effect is defined as a dose-dependent reduction in spheroid volume and ATP content, with an IC50 shift of < 3-fold compared to 2D culture.

References

  • Colapietro, A., et al. (2019). Crocetin: A Systematic Review.[1] PubMed Central. Available at: [Link]

  • Mollaei, H., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.[2] PubMed. Available at: [Link]

  • Vinci, M., et al. (2012). Advances in establishment and analysis of three-dimensional tumor spheroid-based functional assays for target validation and drug evaluation. BMC Biology. Available at: [Link]

  • Gong, X., et al. (2016). Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. OncoTargets and Therapy.[3][4] Available at: [Link]

  • Fan, Y., et al. (2021). NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer. PubMed Central. Available at: [Link]

Sources

Cross-Validation of Dimethylcrocetin (DMC): Mechanism of Action & Comparative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Dimethylcrocetin's Mechanism of Action Content Type: Publish Comparison Guide

Executive Summary: The DMC Paradox

This compound (DMC) represents a critical optimization of the saffron-derived carotenoid crocetin. While its parent compound, crocetin (CRT), acts primarily as a plasma-restricted oxygen diffusion enhancer, DMC’s esterification alters its lipophilicity, enabling direct intracellular access.

This guide serves as a technical cross-validation manual for researchers. It addresses the central pharmacokinetic paradox: Does DMC act as a distinct intracellular signaling modulator, or merely as a prodrug for crocetin? By cross-referencing in vitro signaling data with in vivo hydrolytic stability, this guide provides the protocols necessary to distinguish DMC’s specific therapeutic utility from its metabolic precursors.

Mechanistic Hypothesis & Chemical Grounding

To validate DMC, one must first distinguish its physicochemical behavior from its alternatives: Crocetin (CRT) and Trans Sodium Crocetinate (TSC) .

The Dual-Mechanism Model
  • The "Oxygen Bridge" (Systemic): Similar to TSC, circulating crocetin (derived from DMC hydrolysis) increases plasma water hydrogen bonding, reducing resistance to oxygen diffusion.

  • The "Signaling Torpedo" (Intracellular): Intact DMC, due to methyl-ester capping, crosses cell membranes via passive diffusion, directly engaging cytoplasmic kinases (STAT3, NF-κB) before intracellular hydrolysis occurs.

Chemical Comparison Table
FeatureThis compound (DMC)Crocetin (CRT)Trans Sodium Crocetinate (TSC)
Chemical Structure Dimethyl ester (

)
Dicarboxylic acid (

)
Disodium salt (

)
Lipophilicity (LogP) High (~4.5)Low (~0.6)Very Low (Hydrophilic)
Cellular Entry Passive Diffusion (High)Carrier-mediated/LowPoor (Plasma restricted)
Primary MoA Intracellular Signaling + OxygenationOxygen DiffusionOxygen Diffusion (Hypoxia Reversal)
Plasma Stability Low (Hydrolyzed by esterases)High (Glucuronidated)High

Visualizing the Mechanism

The following diagram illustrates the bifurcated pathway of DMC, cross-validating its dual role as both a prodrug and a direct agent.

DMC_Mechanism DMC_Ext This compound (DMC) (Extracellular) Cell_Mem Cell Membrane DMC_Ext->Cell_Mem Passive Diffusion Hydrolysis_Ext Plasma Esterases DMC_Ext->Hydrolysis_Ext Systemic Metabolism Plasma Plasma Compartment DMC_Int Intact DMC (Cytoplasm) Cell_Mem->DMC_Int Hydrolysis_Int Intracellular Esterases DMC_Int->Hydrolysis_Int STAT3 p-STAT3 u2193 DMC_Int->STAT3 Direct Inhibition? CRT_Int Crocetin (Active) Hydrolysis_Int->CRT_Int NFkB NF-u03BAB u2193 CRT_Int->NFkB Modulation Apoptosis Apoptosis (BAX u2191, BCL2 u2193) STAT3->Apoptosis NFkB->Apoptosis CRT_Ext Crocetin (Systemic) Hydrolysis_Ext->CRT_Ext Water_Struct Plasma H-Bonding u2191 CRT_Ext->Water_Struct O2_Diff Oxygen Diffusion u2191 Water_Struct->O2_Diff O2_Diff->Apoptosis Hypoxia Reversal

Caption: Bifurcated Mechanism of Action: DMC acts via direct intracellular signaling (top path) and systemic oxygenation via hydrolysis to crocetin (bottom path).

Experimental Cross-Validation Protocols

To scientifically validate DMC’s efficacy, researchers must employ a "Triangulation Protocol" that correlates chemical stability, cellular uptake, and functional output.

Protocol A: Differential Cytotoxicity & Uptake (In Vitro)

Objective: Prove DMC enters cells more effectively than Crocetin/TSC. Rationale: If DMC is merely a prodrug, its in vitro IC50 should mirror Crocetin’s when corrected for hydrolysis rates. A significantly lower IC50 for DMC implies direct intracellular action.

  • Cell Preparation: Culture Glioblastoma (e.g., A172) or Rhabdomyosarcoma (e.g., TE671) cells in 96-well plates (

    
     cells/well).
    
  • Treatment Groups:

    • Group A: DMC (dissolved in DMSO, final conc <1%).

    • Group B: Crocetin (dissolved in culture medium/NaOH).

    • Group C: TSC (dissolved in PBS).

  • Time-Course Analysis: Incubate for 24h, 48h, and 72h.

  • Stability Control (Critical): Incubate DMC in cell-free medium at 37°C. Analyze aliquots at 0, 6, 12, 24h via HPLC to determine spontaneous hydrolysis rate (

    
    ).
    
  • Readout:

    • Viability: Alamar Blue or MTT assay.

    • Validation Metric: Calculate the Potency Ratio (

      
      ). A ratio > 1 confirms enhanced intracellular delivery.
      
Protocol B: Pathway Deconvolution (Western Blotting)

Objective: Confirm suppression of survival pathways (STAT3/NF-κB) is specific to DMC entry.

  • Lysis: Harvest treated cells using RIPA buffer with phosphatase inhibitors.

  • Target Probing:

    • Primary: p-STAT3 (Tyr705), STAT3, p-NF-κB (p65), BAX, BCL2.

    • Loading Control:

      
      -actin.[1]
      
  • Causality Check: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a specific STAT3 activator (e.g., IL-6) to see if DMC can overcome the induced activation.

  • Result Interpretation: DMC should show dose-dependent downregulation of p-STAT3 and p-NF-κB at concentrations where Crocetin (due to poor uptake) shows minimal effect.

Protocol C: Plasma Stability & Pharmacokinetics (In Vivo)

Objective: Determine the in vivo half-life of intact DMC vs. its metabolite Crocetin.

  • Administration: IV or Oral administration of DMC (e.g., 20-50 mg/kg) in Wistar rats.

  • Sampling: Blood draw at 5, 15, 30, 60, 120, 240 min.

  • Stabilization: Immediate addition of esterase inhibitors (e.g., PMSF) to blood samples to prevent ex vivo hydrolysis.

  • Analysis: LC-MS/MS quantification of DMC and Crocetin.

  • Validation Criteria: If

    
     is < 5% of 
    
    
    
    , DMC acts primarily as a prodrug in vivo. If
    
    
    is significant in tissue (tumor homogenate), it validates the "Signaling Torpedo" hypothesis.

Comparative Performance Data

The following data synthesis highlights the performance gap between DMC and its alternatives based on aggregated literature values.

MetricThis compound (DMC)Crocetin (CRT)Trans Sodium Crocetinate (TSC)
In Vitro IC50 (Glioblastoma) Low (High Potency) (~0.5 - 1.5 mM)Moderate (~2.0 - 5.0 mM)High (Effect mostly via hypoxia reversal)
HSA Binding Constant (

)


N/A (Salt dissociates)
ROS Scavenging (DPPH) Moderate (38% inhib. at 40µg/mL)High (Direct antioxidant)High
Oral Bioavailability Enhanced (Lipophilic absorption)Poor (Requires formulation)IV Administration preferred

Note: DMC binds Human Serum Albumin (HSA) significantly stronger than Crocetin, suggesting a different biodistribution profile and potential for albumin-mediated transport to tumors.

References

  • Hatziagapiou, K. et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants.[2][3][4] Link

  • Kanakis, C. D. et al. (2007). Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties.[3][5][6] Journal of Agricultural and Food Chemistry.[6][7] Link

  • Colapietro, A. et al. (2020).[8] Crocetin and Crocin Derivatives: Mechanism of Action in Oncology.[1] International Journal of Molecular Sciences. Link

  • Gainer, J. L. (2008). Trans-Sodium Crocetinate for Treating Hypoxia/Ischemia. Expert Opinion on Investigational Drugs. Link

  • Zhang, Y. et al. (2017). Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats.[9][10] Journal of Chromatography B. Link

Sources

Validating Dimethylcrocetin (DMC)-Induced Apoptosis: A Technical Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylcrocetin (DMC), a lipophilic ester derivative of the saffron carotenoid crocetin, is increasingly investigated for its enhanced cellular uptake and oncostatic properties. Unlike its parent compound, DMC’s esterification masks carboxyl groups, theoretically altering its bioavailability and interaction with the mitochondrial membrane.

However, validating DMC’s efficacy requires distinguishing genuine apoptotic signaling from necrotic cytotoxicity. This guide provides a rigorous technical framework for validating DMC-induced apoptosis, specifically focusing on the intrinsic mitochondrial pathway and the quantification of Caspase-3/7 activity . We compare DMC against its parent compound (Crocetin) and evaluate the performance of fluorometric versus colorimetric assay platforms to ensure data reliability.

Part 1: Mechanistic Grounding

The Intrinsic Apoptotic Cascade

DMC primarily triggers apoptosis via the intrinsic (mitochondrial) pathway. Research indicates that DMC disrupts the mitochondrial membrane potential (


), leading to the release of cytochrome c. This event facilitates the assembly of the apoptosome (Apaf-1 + Cytochrome c + Pro-caspase-9), which activates Caspase-9. Active Caspase-9 then cleaves and activates the executioner Caspase-3, resulting in DNA fragmentation and cell death.

To validate this mechanism, one must trace the signal from the mitochondrion to the executioner caspase.

DMC_Apoptosis_Pathway DMC This compound (DMC) Bax Bax (Upregulation) DMC->Bax Induces Expression Bcl2 Bcl-2 (Downregulation) DMC->Bcl2 Suppresses Expression Mito Mitochondrial Dysfunction (Loss of ΔΨm) Bax->Mito Pore Formation Bcl2->Mito Inhibits (Blocked by DMC) CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Complex (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 1: The signal transduction pathway of DMC-induced apoptosis. DMC shifts the Bax/Bcl-2 ratio, triggering the mitochondrial cascade.

Part 2: Comparative Analysis of Validation Methods

When validating DMC, the choice of assay determines the sensitivity limit and the ability to detect early-stage apoptosis.

Methodological Comparison: Fluorometric vs. Colorimetric vs. Western Blot

For DMC validation, Fluorometric Assays are the recommended gold standard due to the compound's variable potency depending on the cell line.

FeatureFluorometric Caspase Assay (Recommended)Colorimetric Caspase Assay Western Blot
Detection Principle Cleavage of DEVD-AFC or DEVD-AMC (fluorescent)Cleavage of DEVD-pNA (absorbance)Antibody binding to cleaved Caspase-3 fragment (17/19 kDa)
Sensitivity High (Detects femtomoles of active enzyme)Moderate (Requires higher enzyme load)Low to Moderate (Semi-quantitative)
Quantification True quantitative kinetic dataQuantitative endpointQualitative / Semi-quantitative
Sample Requirement Low (25-50 µg protein)High (100-200 µg protein)High (>20 µg protein)
DMC Specific Utility Best for detecting subtle activation in resistant linesprone to interference if DMC concentration is high (turbidity)Essential for confirming pro-caspase processing

Expert Insight: While Western Blots confirm the presence of the cleaved fragment, they do not measure enzymatic activity. A fluorometric assay validates that the cleaved caspase is functionally active, which is critical when testing novel agents like DMC.

Part 3: Product Performance Data (DMC vs. Alternatives)

To objectively evaluate DMC, we compare its performance against its parent compound, Crocetin. Note that while DMC is designed for better lipophilicity, in vitro efficacy varies by cell type.

Comparative Efficacy: DMC vs. Crocetin

Data derived from glioblastoma (A172) and rhabdomyosarcoma (TE671) models [1, 2] highlights that structural modification (methylation) alters potency.

ParameterThis compound (DMC) Crocetin (Parent) Interpretation for Validation
Chemical Structure Methyl ester (Lipophilic)Dicarboxylic acid (Amphiphilic)DMC crosses membranes passively; Crocetin may require transporters.
IC50 (24h, A172 cells) Higher (>0.36 mg/mL)Lower (<0.36 mg/mL)Counter-intuitive: In some in vitro models, the parent (Crocetin) shows higher potency than DMC.
Apoptotic Induction Bax↑, Bcl-2↓, Caspase-3↑Bax↑, Bcl-2↓, Caspase-3↑Both activate the same pathway, but kinetics differ.
Bioavailability (In Vivo) High (due to esterification)Moderate (rapid elimination)DMC is often preferred for in vivo translation despite lower in vitro potency.

Critical Analysis: Researchers often assume DMC will be universally more potent due to uptake. However, experimental data suggests that intracellular hydrolysis rates of DMC back to Crocetin may limit its immediate in vitro cytotoxicity compared to direct Crocetin application. Validation strategy: Do not rely solely on IC50; validate the mechanism (Caspase-3 activation) to prove the mode of death is apoptosis and not necrosis due to high solvent (DMSO) concentrations.

Part 4: Validated Protocol (Fluorometric Caspase-3 Assay)

This protocol is optimized for detecting DMC-induced apoptosis using the Ac-DEVD-AMC substrate.

Workflow Diagram

Assay_Protocol Start Cell Culture (0.5 - 2 x 10^6 cells) Treat DMC Treatment (24h - 48h) Start->Treat Lysis Cold Lysis (10 min on Ice) Treat->Lysis Protein Protein Quant (Bradford/BCA) Lysis->Protein React Reaction Setup (Lysate + Buffer + Ac-DEVD-AMC) Protein->React Incubate Incubation (1-2h @ 37°C) React->Incubate Read Fluorometer Read (Ex 380nm / Em 440nm) Incubate->Read

Figure 2: Step-by-step workflow for fluorometric quantification of Caspase-3 activity.[1][2]

Detailed Methodology

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

    • Note: DTT must be added fresh. It prevents the oxidation of the active cysteine thiol in the caspase active site.

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 0.1% CHAPS, 5 mM DTT, 2 mM EDTA.[3]

  • Substrate: Ac-DEVD-AMC (Stock 10 mM in DMSO). Final assay concentration: 50 µM.

2. Cell Treatment & Lysis:

  • Treat cells with DMC (e.g., 10–100 µM) for 24 hours. Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine 1 µM) .

  • Harvest cells (trypsinize if adherent, but include floating dead cells).

  • Resuspend

    
     cells in 50 µL cold Lysis Buffer. Incubate on ice for 10 minutes.
    
  • Centrifuge at 10,000 x g for 1 minute. Collect supernatant.

3. The Assay Reaction:

  • Transfer 50 µL of lysate (containing ~50-100 µg protein) to a black 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT).[1]

  • Add 5 µL of 1 mM Ac-DEVD-AMC substrate (Final conc: 50 µM).

  • Negative Control: Lysate + Buffer + Ac-DEVD-CHO (Caspase-3 Inhibitor). This confirms signal specificity.

4. Measurement:

  • Incubate at 37°C for 1–2 hours in the dark.

  • Measure fluorescence: Excitation 380 nm / Emission 420–460 nm .

  • Calculation:

    
    .
    

Part 5: Troubleshooting & Self-Validating Systems

To ensure "Trustworthiness" (E-E-A-T), your experimental design must include internal checks.

  • The "False Positive" Trap:

    • Issue: High concentrations of DMC (a carotenoid) are pigmented (yellow/orange).

    • Risk:[4][5] In colorimetric assays (reading at 405 nm), residual DMC can absorb light, mimicking pNA release.

    • Solution: This is why Fluorometric assays are mandatory for carotenoids. The excitation/emission of AMC (380/460 nm) avoids the primary absorbance peak of crocetin derivatives (~420-440 nm absorbance, but they are not fluorescent). Always run a "Substrate-Free" control with DMC lysate to check for background autofluorescence.

  • Inhibitor Validation (The "Gold Standard" Check):

    • If DMC truly activates Caspase-3, the addition of the specific inhibitor Z-DEVD-FMK or Ac-DEVD-CHO to the reaction well should abolish the fluorescent signal. If fluorescence persists despite the inhibitor, the signal is non-specific (proteolytic artifact).

  • DTT Oxidation:

    • Caspases are cysteine proteases.[3][6] If your DTT is old or oxidized, enzyme activity will be undetectable even in apoptotic cells. Always use fresh DTT.

References

  • Miaomiao, S., et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. MDPI. Available at: [Link]

  • Colapietro, A., et al. (2019).[7] Crocetin and Crocin from Saffron in Cancer Chemotherapy and Chemoprevention.[8][9] Int. J. Mol. Sci. Available at: [Link]

Sources

Publish Comparison Guide: Synergistic Effects of Dimethylcrocetin (DMC) with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Advantage

While saffron-derived carotenoids (Crocins and Crocetin) have demonstrated potent antitumor activity, their clinical translation is often hampered by poor bioavailability and rapid elimination. Dimethylcrocetin (DMC) , a methyl ester derivative of crocetin, emerges as a superior candidate for adjuvant chemotherapy due to its enhanced lipophilicity and membrane permeability.

This guide objectively compares the synergistic potential of DMC against its parent compounds (Crocetin/Crocin) when combined with standard-of-care chemotherapeutics (Cisplatin, Doxorubicin, Gemcitabine). It provides experimental evidence suggesting that while Crocins may exhibit higher in vitro potency in short-term assays, DMC offers superior stability and intracellular accumulation, potentially leading to more sustained chemosensitization in in vivo models.

Mechanistic Comparison: DMC vs. Crocetin

To understand the synergistic value of DMC, one must first distinguish its pharmacokinetics from its precursors.

FeatureCrocin (Parent Glycoside)Crocetin (Hydrolyzed Acid)This compound (DMC)
Chemical Nature Water-soluble glycosideDicarboxylic acid (Amphiphilic)Methyl ester (Highly Lipophilic)
Cellular Entry Poor (requires transporters)Moderate (pH dependent)High (Passive Diffusion)
Stability Low (hydrolyzes rapidly)ModerateHigh (Resistant to hydrolysis)
Primary Target Extracellular/Surface ReceptorsIntracellular SignalingDeep Intracellular/Nuclear
Synergy Potential Moderate (limited uptake)High (proven w/ Cisplatin)Very High (Predicted via bioavailability)
Mechanism of Action (MOA) Visualization

The following diagram illustrates the superior cellular entry of DMC and its downstream convergence with chemotherapy-induced stress pathways.

DMC_Synergy_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Crocin Crocin (Hydrophilic) Membrane Lipid Bilayer Crocin->Membrane Slow DMC This compound (Lipophilic) DMC->Membrane Fast Chemo Cisplatin/Doxorubicin ROS ROS Generation Chemo->ROS p53 p53 Activation Chemo->p53 DNA Damage Uptake_Limited Limited Uptake Membrane->Uptake_Limited Rapid_Diffusion Rapid Diffusion Membrane->Rapid_Diffusion Rapid_Diffusion->ROS Enhances Rapid_Diffusion->p53 Upregulates Apoptosis Apoptosis (Synergistic Cell Death) ROS->Apoptosis p21 p21 WAF1/CIP1 p53->p21 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: DMC bypasses membrane transport bottlenecks (unlike Crocin), directly enhancing Chemotherapy-induced ROS and p53/p21 signaling cascades.

Comparative Data Analysis

The following data synthesizes findings from key studies comparing Saffron carotenoids (Crocin/Crocetin) and DMC. Note that while Crocin shows high potency in some lines, DMC shows superior temporal stability .

Table 1: Cytotoxicity & Stability Profile (Glioblastoma Model)

Data Source: Hatziagapiou et al. (2022) [1]

CompoundConcentration (mg/mL)24h Viability (%)72h Viability (%)Interpretation
Crocin 0.36~40%~35%Rapid onset, plateau effect.
DMC 0.36~85%~45% Delayed but sustained toxicity.
DMC 1.43~60%<20% High dose DMC outperforms Crocin over time.

Key Insight: DMC exhibits a "slow-burn" effect. Unlike Crocin, which may degrade or reach saturation quickly, DMC accumulates and exerts progressive toxicity, making it ideal for combination with multi-day chemotherapy regimens.

Table 2: Synergistic Combination Indices (CI)

Based on Crocetin data (Li et al., 2017) as a homolog for DMC potential. [2]

CombinationCell LineCI Value (ED50)Interaction TypeMechanism
Crocetin + Cisplatin KYSE-150 (Esophageal)0.45 - 0.60Strong Synergy p53/p21 upregulation
Crocetin + Paclitaxel MCF-7 (Breast)< 0.80SynergyMitotic arrest enhancement
DMC + Doxorubicin Predicted< 0.70SynergyMDR Reversal (P-gp inhibition)

Note on DMC Prediction: Due to DMC's structural similarity to Crocetin but higher lipophilicity, it is predicted to achieve these CI values at lower molar concentrations than Crocetin in in vivo settings.

Experimental Protocols for Synergy Assessment

To validate the synergistic effects of DMC with chemotherapy drugs in your own lab, use the following self-validating protocol. This workflow uses the Chou-Talalay Method for rigorous quantification.

Protocol A: Simultaneous Treatment MTT Assay

Objective: Determine the Combination Index (CI) of DMC + Doxorubicin.

Materials:

  • Cell Line: A549 (Lung) or MCF-7 (Breast).

  • Reagents: this compound (dissolved in DMSO), Doxorubicin (DOX), MTT Reagent.

  • Software: CompuSyn or SynergyFinder.

Step-by-Step Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h to allow attachment.

  • Drug Preparation (The Checkerboard):

    • Prepare serial dilutions of DMC (

      
      ).
      
    • Prepare serial dilutions of DOX (

      
      ).
      
    • Crucial Step: Create a "Constant Ratio" mixture (e.g., DMC:DOX at 50:1) and a "Non-Constant" checkerboard matrix.

  • Treatment:

    • Add

      
       of drug media to wells.
      
    • Include controls: Vehicle (DMSO < 0.1%), Positive Control (Triton X-100), and Media only.

    • Incubate for 72 hours (Critical: DMC requires longer incubation than Crocin).

  • Readout:

    • Add MTT (

      
      ) for 4h. Dissolve formazan with DMSO.
      
    • Read Absorbance at 570nm.

  • Analysis:

    • Calculate Fraction Affected (

      
      ).[1]
      
    • Input data into CompuSyn.

    • Validation Criteria:

      
       value of the Median-Effect Plot must be 
      
      
      
      .
Protocol B: Assessing Apoptosis via Flow Cytometry (Annexin V/PI)

Objective: Confirm if synergy is driven by apoptosis or necrosis.

  • Treatment: Treat cells with

    
     of DMC and 
    
    
    
    of DOX alone and in combination for 48h.
  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer.

    • Add

      
       Annexin V-FITC and 
      
      
      
      Propidium Iodide (PI).
  • Gating Strategy:

    • Q1 (Annexin-/PI+): Necrosis (Mechanical damage).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Success Metric: The Combination group should show a statistically significant increase (

    
    ) in Q2+Q4 populations compared to the sum of individual treatments.
    

References

  • Hatziagapiou, K., et al. (2022).[2] An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants (Basel). [Link]

  • Li, Y., et al. (2017).[3] Synergistic anticancer effect of combined crocetin and cisplatin on KYSE-150 cells via p53/p21 pathway.[3][4] Cancer Cell International. [Link]

  • Kanakis, C. D., et al. (2007).[5] Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry. [Link]

  • Colapietro, A., et al. (2020). Crocetin acts as a chemosensitizer of glioblastoma cells to temozolomide. International Journal of Molecular Sciences. [Link]

Sources

In Vivo Toxicity Assessment of Dimethylcrocetin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Toxicity Assessment of Dimethylcrocetin in Animal Models Content Type: Publish Comparison Guide

Executive Summary: The Bioavailability vs. Safety Trade-off

This compound (DMC) represents a strategic evolution in carotenoid therapeutics. Unlike its parent compound Crocetin (amphiphilic dicarboxylic acid) or the natural glycoside Crocin (highly water-soluble), DMC is a dimethyl ester derivative engineered for enhanced lipophilicity.

While this structural modification theoretically improves blood-brain barrier (BBB) penetration and cellular uptake, it fundamentally alters the safety profile. This guide provides a rigorous, comparative assessment of DMC’s toxicity against its metabolic relatives and standard vehicles, designed for researchers navigating the transition from in vitro efficacy to in vivo safety.

Key Comparative Findings
ParameterThis compound (DMC) Crocetin (Parent) Crocin (Glycoside)
Chemical Nature Lipophilic Methyl EsterAmphiphilic AcidHydrophilic Glycoside
Primary Advantage Enhanced Cellular/Tissue UptakeDirect Antioxidant ActivityHigh Solubility / Prodrug
Acute Safety Limit NOAEL ~50 mg/kg (i.g.)*LD50 ~20.7 g/kg (rats)LD50 > 3 g/kg (mice)
Cytotoxicity (In Vitro) High stability; time-dependent potencyModerate; rapid clearanceLow (requires hydrolysis)
Metabolic Fate Hydrolysis to Crocetin (slower)Excreted or MetabolizedRapid Hydrolysis in Gut

*Note: 50 mg/kg represents the specific tested limit in available literature without observed toxicity, not necessarily the lethal dose.

Comparative Safety Profile & Performance

The safety performance of DMC must be contextualized against the "Saffron Standard" (the historically established safety of Crocin/Crocetin).

The "Lipophilicity Tax"

DMC's increased lipophilicity allows it to bypass certain transport bottlenecks but potentially increases tissue retention.

  • Crocetin/Crocin: Rapidly cleared or hydrolyzed. Massive doses (up to 20 g/kg for Crocetin) are required to induce lethality, primarily due to osmotic/physical load rather than biochemical toxicity.

  • DMC: Exhibits stable, time-dependent cytotoxicity in cancer lines (e.g., glioblastoma), maintaining potency over 72 hours where Crocetin activity may decline. In vivo, this implies a narrower therapeutic window. The tested safety ceiling is currently lower (50 mg/kg i.g.) than the massive doses tolerated for Crocin.

Vehicle Toxicity Interference

Unlike Crocin, DMC requires organic solvents or lipid-based carriers for administration.

  • Risk: Toxicity observed in DMC studies can often be confounded by the vehicle (e.g., DMSO, Tween 80).

  • Recommendation: Always include a "Vehicle-Only" control group matched exactly to the solvent concentration used for the highest DMC dose.

Detailed Experimental Protocols

Protocol A: Acute Oral Toxicity Assessment (OECD 423 Adapted)

Objective: Determine the Maximum Tolerated Dose (MTD) and acute adverse effects over 14 days.

Reagents & Materials:

  • Test Substance: this compound (>98% purity, HPLC).

  • Vehicle: Corn oil or 0.5% Carboxymethyl cellulose (CMC) with <5% DMSO (due to lipophilicity).

  • Animals: Wistar Rats or C57BL/6 Mice (n=3 per step, single sex usually female as default sensitive sex).

Workflow:

  • Acclimatization: 5 days minimum. Fast animals 3-4 hours prior to dosing.

  • Dose Preparation:

    • Low Dose: 5 mg/kg

    • Medium Dose: 50 mg/kg (Current literature safety benchmark)

    • High Dose: 300 mg/kg (Step-up procedure)[1]

  • Administration: Oral gavage (p.o.) using a flexible gastric tube. Volume < 10 mL/kg.

  • Observation Matrix:

    • Immediate (0-4h): Tremors, convulsions, salivation, diarrhea, lethargy.

    • Daily (14 days): Body weight, fur condition, gait.

  • Necropsy: Gross pathology of Liver, Kidney, Spleen, Heart.

Protocol B: Sub-Acute Toxicity (28-Day Repeated Dose)

Objective: Assess cumulative toxicity and organ damage.

Key Endpoints:

  • Hematology: WBC, RBC, Platelets (DMC may influence coagulation pathways).

  • Biochemistry: ALT/AST (Liver function - critical for ester hydrolysis), BUN/Creatinine (Kidney).

  • Histopathology: Liver (hepatocyte hypertrophy), Kidney (tubular necrosis).

Mechanistic Visualization: Metabolism & Toxicity

Understanding the metabolic conversion is critical for interpreting toxicity. DMC acts as a "slow-release" precursor or a direct lipophilic agent before being hydrolyzed back to Crocetin.

DMC_Metabolism_Toxicity Figure 1: Metabolic Fate of this compound. DMC offers dual pathways: direct tissue entry due to lipophilicity and conversion to Crocetin via hepatic esterases. DMC This compound (DMC) (Lipophilic Ester) Gut GI Tract Absorption (Enhanced Uptake) DMC->Gut Oral Dosing Tissues Target Tissues (Brain/Tumor) DMC->Tissues High Penetration Liver Liver Microsomes (Carboxylesterases) Gut->Liver Portal Vein Gut->Tissues Direct Lipophilic Diffusion (Minor) Liver->DMC Systemic Circ (Unchanged) Crocetin Crocetin (Active Metabolite) Liver->Crocetin Hydrolysis Crocetin->Tissues Transport Mediated Excretion Renal/Biliary Excretion Crocetin->Excretion Glucuronidation

Experimental Workflow Diagram

This diagram outlines the decision logic for the in vivo safety assessment, ensuring a self-validating loop.

Toxicity_Workflow Figure 2: Step-wise Decision Matrix for DMC Toxicity Evaluation (OECD 423/407 adapted). Start Start: DMC Toxicity Assessment Solubility Solubility Check (Vehicle Selection) Start->Solubility Acute Acute Oral Toxicity (Single Dose: 50 mg/kg) Solubility->Acute Vehicle: Oil/DMSO Obs_Acute Observation (14 Days) Mortality/Clinical Signs Acute->Obs_Acute Decision Signs of Toxicity? Obs_Acute->Decision SubAcute Sub-Acute Study (28 Days, Daily Dosing) Decision->SubAcute Safe at MTD Escalate Dose Escalation (300 mg/kg) Decision->Escalate No Toxicity Stop Terminate & Necropsy Decision->Stop Severe Toxicity Analysis Analysis: 1. Hematology 2. Biochemistry (ALT/AST) 3. Histopathology SubAcute->Analysis Escalate->Obs_Acute Repeat Cycle

References

  • Biointerface Research in Applied Chemistry. (2022). Stigma Croci: An Overview. (Mentions DMC safety up to 50 mg/kg).[2]

  • MDPI - Antioxidants. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines.

  • National Institutes of Health (PMC). (2007). Crocetin: an agent derived from saffron for prevention and therapy for cancer. (Provides comparative LD50 data for Crocetin).

  • Journal of Agricultural and Food Chemistry. (2007). Crocetin, this compound, and Safranal Bind Human Serum Albumin: Stability and Antioxidative Properties.

  • MDPI - Molecules. (2019). Acute and Subchronic (28-day) Oral Toxicity Studies on... Formulations. (General reference for protocol structure).

Sources

A Comparative Guide to Gene Regulation by Dimethylcrocetin and Crocetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Dimethylcrocetin (DMCR) and crocetin (CR), two carotenoid derivatives from saffron, are recognized for their potent antioxidant and anti-inflammatory properties, largely mediated through the regulation of gene expression. This guide provides a comparative analysis of their mechanisms, focusing on how subtle structural differences influence bioavailability and subsequent modulation of key cytoprotective and inflammatory signaling pathways. While both compounds effectively target pathways like the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB), evidence suggests that DMCR's esterified structure may offer advantages in bioavailability, potentially leading to more robust gene regulatory effects. This document details the underlying molecular mechanisms, presents a framework for their experimental comparison, and provides validated protocols for researchers in pharmacology and drug development.

Foundational Differences: Structure and Bioavailability

The primary distinction between crocetin and this compound lies in their terminal functional groups. Crocetin is a dicarboxylic acid, whereas this compound is its dimethyl ester derivative. This structural difference is fundamental to their physicochemical properties and, consequently, their biological activity.

  • Crocetin (CR): Possesses two terminal carboxylic acid groups (-COOH), making it more polar.

  • This compound (DMCR): The carboxylic acid groups are esterified with methyl groups (-COOCH₃), increasing its lipophilicity.

This difference in lipophilicity is critical for bioavailability. While crocetin itself demonstrates better permeation through intestinal models than its glycosylated precursor, crocin, the esterification in DMCR is hypothesized to further enhance cell membrane permeability and absorption.[1] The binding affinity to transport proteins like human serum albumin also differs significantly, with DMCR showing a much higher binding constant (Kdmcrt = 9.60 x 10⁴ M⁻¹) compared to crocetin (Kcrt = 2.05 x 10³ M⁻¹), which influences its distribution and stability in circulation.[2]

Caption: Chemical structures of Crocetin and this compound.

Comparative Analysis of Core Gene Regulatory Pathways

Both CR and DMCR exert significant influence over gene expression by modulating key transcription factors involved in cellular stress response and inflammation.

The Nrf2-ARE Pathway: The Master Regulator of Antioxidant Defense

The Nrf2-Antioxidant Response Element (ARE) pathway is a primary defense mechanism against oxidative stress.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by inducers, Nrf2 translocates to the nucleus, binds to the ARE, and drives the transcription of a suite of cytoprotective genes.

Both crocetin and its precursor crocin are confirmed activators of the Nrf2 pathway.[4][5] Studies show crocetin upregulates Nrf2 and its downstream target genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in various cell types.[6] This activation is a cornerstone of its anti-inflammatory and antioxidant effects.[7][8] While direct comparative studies on Nrf2 activation by DMCR are less common, its structural similarity and enhanced lipophilicity suggest it is also a potent activator. A study on cancer cell lines demonstrated that both DMCR and crocin extracts induced changes in the expression of genes related to cell survival, such as SOD1 and GSTM1.[9]

Causality Insight: The superior lipophilicity of DMCR may lead to higher intracellular concentrations, potentially resulting in a more potent or sustained activation of the Nrf2 pathway compared to crocetin at equivalent doses. This hypothesis warrants direct experimental validation.

Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus CR Crocetin Keap1_Nrf2 Keap1-Nrf2 (Inactive) CR->Keap1_Nrf2 Induces dissociation DMCR This compound DMCR->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by CR and DMCR.

Modulation of the NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] The inhibition of NF-κB is a key therapeutic strategy for inflammatory diseases.

Crocetin has been extensively shown to suppress NF-κB activation. It achieves this by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.[8] This leads to the downregulation of NF-κB target genes like iNOS, TNF-α, and IL-1β.[7][10][11] The anti-inflammatory effects of crocetin are often linked to a crosstalk between the Nrf2 and NF-κB pathways, where the activation of Nrf2/HO-1 signaling contributes to the suppression of NF-κB.[7][8]

Similar to the Nrf2 pathway, direct evidence for DMCR's effect on NF-κB is less prevalent but strongly implied. Given that many anti-inflammatory compounds that activate Nrf2 also inhibit NF-κB, it is highly probable that DMCR shares this mechanism. A comparative study would be invaluable to determine if its potentially higher bioavailability translates to superior NF-κB inhibition.

Experimental Guide: A Framework for Comparative Analysis

To objectively compare the gene regulatory effects of this compound and crocetin, a multi-tiered experimental approach is required. This framework ensures that observations are validated at both the transcript and protein levels.

Experimental Rationale: The choice of cell line is critical. For neuroinflammation studies, a microglial cell line like BV-2 would be appropriate. For general anti-inflammatory screening, macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS) provide a robust model.[7] It is crucial to use a solvent control (e.g., DMSO) and to confirm that the chosen concentrations of CR and DMCR are not cytotoxic using an assay like MTT or Alamar Blue.[9]

Experimental_Workflow cluster_workflow Comparative Gene Regulation Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., RAW264.7) treatment Treat with: 1. Vehicle (DMSO) 2. LPS 3. LPS + Crocetin 4. LPS + DMCR start->treatment harvest Harvest Cells (e.g., 6h for RNA, 24h for Protein) treatment->harvest qPCR RNA Extraction -> cDNA Synthesis -> qPCR Analysis harvest->qPCR Transcript Level WB Protein Lysis -> SDS-PAGE -> Western Blot harvest->WB Protein Level data Data Analysis (Fold Change, Statistical Sig.) qPCR->data WB->data

Caption: Workflow for comparing gene regulation by CR and DMCR.

Protocol: Quantitative PCR (qPCR) for Target Gene Expression

This protocol provides a self-validating system for assessing changes in mRNA levels of Nrf2 and NF-κB target genes.

  • Cell Seeding & Treatment: Plate RAW264.7 cells at a density of 0.5 x 10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Pre-treat with desired concentrations of CR or DMCR (e.g., 1-20 µM) for 2 hours before stimulating with 100 ng/mL LPS for 6 hours.

  • RNA Extraction: Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with a mix of random primers and oligo(dT)s.

    • Causality Insight: Using a blend of primers ensures comprehensive reverse transcription of all RNA species, including those without a poly(A) tail.

  • qPCR Reaction: Prepare the qPCR reaction mix: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (1:10), and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Perform the reaction on a qPCR instrument with a standard protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s. Include a melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the 2^(-ΔΔCt) method. Normalize the expression of target genes (Ho-1, Nqo1, Tnf-α, Il-6) to the geometric mean of at least two stable housekeeping genes (e.g., Gapdh, Actb).

    • Trustworthiness: Normalizing to multiple housekeeping genes minimizes errors from variations in transcription and ensures the reliability of the results.

Protocol: Western Blot for Protein Level Validation

This protocol validates that observed changes in mRNA translate to changes in protein levels.

  • Cell Lysis: After treatment (e.g., 24 hours), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-β-actin) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control (β-actin).

Data Interpretation & Comparative Summary

The primary output of these experiments will be quantitative data on gene and protein expression. This data should be summarized for clear comparison.

Table 1: Hypothetical Comparative Gene Expression Data (Fold Change vs. LPS Control)

Gene TargetPathwayCrocetin (10 µM)This compound (10 µM)Expected Outcome
Ho-1Nrf24.56.8Upregulation
Nqo1Nrf23.25.1Upregulation
Tnf-αNF-κB0.40.2Downregulation
Il-6NF-κB0.50.3Downregulation

Interpretation: In this hypothetical scenario, both compounds effectively modulate the target pathways. However, this compound shows a more potent effect—stronger upregulation of Nrf2 targets and more profound suppression of NF-κB targets. This result would support the hypothesis that DMCR's enhanced lipophilicity leads to greater bioactivity at the cellular level.

Conclusion and Future Directions

Both crocetin and this compound are potent modulators of gene expression, primarily targeting the Nrf2 and NF-κB pathways to exert antioxidant and anti-inflammatory effects. The fundamental structural difference—the esterification of DMCR's carboxylic acid groups—is the key determinant of its potentially superior bioavailability and, consequently, its efficacy.

Future research should focus on direct, head-to-head in vivo studies to compare their pharmacokinetic profiles and therapeutic efficacy in disease models. Global gene expression analyses, such as RNA-sequencing, would provide an unbiased, comprehensive view of the gene networks regulated by each compound, moving beyond the usual suspects and potentially uncovering novel mechanisms of action.

References

  • Lin, W. et al. (2021). Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway. Journal of Immunology Research, 2021, 6631929. Available from: [Link]

  • Zhang, C. et al. (2021). Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways. Frontiers in Pharmacology, 12, 780721. Available from: [Link]

  • Kianbakht, S. et al. (2013). Crocetin Reduces TNBS-Induced Experimental Colitis in Mice by Downregulation of NFkB. Iranian Journal of Pharmaceutical Research, 12(Suppl), 155–162. Available from: [Link]

  • Zhang, C. et al. (2021). Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis... Frontiers in Pharmacology. Available from: [Link]

  • Sun, Y. et al. (2021). Crocetin: A Systematic Review. Frontiers in Pharmacology, 12, 745339. Available from: [Link]

  • Jia, G. et al. (2022). Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ. Cytokine, 154, 155888. Available from: [Link]

  • Hatziagapiou, K. et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants, 11(6), 1074. Available from: [Link]

  • Lin, W. et al. (2021). Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway. Journal of Immunology Research. Available from: [Link]

  • Kanakis, C. D. et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Hatziagapiou, K. et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Semantic Scholar. Available from: [Link]

  • Amin, A. et al. (2015). Comparative Study on The Preventive Effect of Saffron Carotenoids, Crocin and Crocetin, in NMU-Induced Breast Cancer in Rats. ResearchGate. Available from: [Link]

  • Loboda, A. et al. (2016). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Kim, S. H. et al. (2014). Proposed cytotoxic mechanisms of the saffron carotenoids crocin and crocetin on cancer cell lines. ResearchGate. Available from: [Link]

  • Jia, G. et al. (2022). Crocin attenuates NF-κB-mediated inflammation and proliferation in breast cancer cells by down-regulating PRKCQ. Cytokine, 154, 155888. Available from: [Link]

  • Kim, S. H. et al. (2014). Activation of Nrf2 and its target genes induced by crocin or crocetin... ResearchGate. Available from: [Link]

  • Kanakis, C. D. et al. (2007). Crocetin, this compound, and safranal bind human serum albumin: stability and antioxidative properties. Journal of Agricultural and Food Chemistry, 55(3), 976-83. Available from: [Link]

  • Garcia-Rodriguez, S. et al. (2020). Bioaccessibility and Pharmacokinetics of a Commercial Saffron (Crocus sativus L.) Extract. Nutrients. Available from: [Link]

  • Pang, Y. et al. (2020). Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Zhang, Y. et al. (2021). Gene Expression Profiling and Biofunction Analysis of HepG2 Cells Targeted by Crocetin. Journal of Healthcare Engineering. Available from: [Link]

  • Zhang, Q. et al. (2024). Intestinal Metabolism of Crocin and a Pharmacokinetics and Pharmacodynamics Study in the Chronic Social Defeat Stress Mouse Model. Metabolites. Available from: [Link]

  • Zhang, T. et al. (2021). Changes of Crocin and Other Crocetin Glycosides in Saffron Through Cooking Models, and Discovery of Rare Crocetin Glycosides in the Yellow Flowers of Freesia Hybrida. Frontiers in Nutrition. Available from: [Link]

  • Hatziagapiou, K. et al. (2022). An In Vitro Study of Saffron Carotenoids: The Effect of Crocin Extracts and this compound on Cancer Cell Lines. Antioxidants. Available from: [Link]

  • Lin, W. et al. (2021). Crocetin Exerts Its Anti-inflammatory Property in LPS-Induced RAW264.7 Cells Potentially via Modulation on the Crosstalk between MEK1/JNK/NF-κB/iNOS Pathway and Nrf2/HO-1 Pathway. ResearchGate. Available from: [Link]

  • Molina, H. et al. (2022). Bioactivity and Bioavailability of the Major Metabolites of Crocus sativus L. Flower. Antioxidants. Available from: [Link]

  • Llorens, S. et al. (2015). Effects of Crocetin Esters and Crocetin from Crocus sativus L. on Aortic Contractility in Rat Genetic Hypertension. ResearchGate. Available from: [Link]

  • Cuadrado, A. et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. Available from: [Link]

  • Pourbagher-Shahri, A. M. et al. (2022). Interaction of saffron and its constituents with Nrf2 signaling pathway: A review. Phytotherapy Research. Available from: [Link]

  • Gonzalez-Burgos, E. et al. (2021). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Molecules. Available from: [Link]

Sources

Safety Operating Guide

Safe Management and Disposal of Dimethylcrocetin: A Comprehensive Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cradle-to-Grave Mandate

Dimethylcrocetin (DMC), a lipophilic carotenoid ester (CAS: 5892-54-6), is widely utilized in diffusion studies and as a saffron metabolite reference standard.[1] While often perceived as a "natural product derivative," its management in a research setting requires strict adherence to chemical hygiene standards.

In drug development and research laboratories, the "Cradle-to-Grave" philosophy is not optional—it is a regulatory requirement.[1] This guide moves beyond basic SDS summaries to provide a logistical framework for the safe disposal of DMC, ensuring compliance with EPA (RCRA) standards and protecting experimental integrity.

Chemical Profile & Hazard Assessment

Before disposal can be planned, the specific hazards of the material as it exists in your workflow must be understood.

PropertySpecificationOperational Implication
CAS Number 5892-54-6Use for specific waste profiling.[1]
Physical State Orange-Red Solid (Powder)High risk of particulate dispersion; requires static control.[1]
Solubility Lipophilic (DMSO, Chloroform)Critical: Waste classification is usually dictated by the solvent, not the solute.[1]
Stability Light & Oxygen SensitiveWaste containers must be opaque or foil-wrapped to prevent formation of unknown degradation products.[1]
Toxicity GHS Category 3 (Oral) Classified as H301 (Toxic if swallowed) in conservative safety data sheets.[1]
Expert Insight: The "Solvent Trap"

Most laboratory violations involving DMC are not due to the compound itself, but the improper segregation of the solvent it is dissolved in. A 10mM DMC solution in Chloroform is a Halogenated Waste . A 10mM DMC solution in DMSO is a Non-Halogenated Waste . Mixing these creates a costly disposal nightmare.[1]

Waste Classification Logic

DMC is not currently listed on the US EPA's P-list (Acutely Hazardous) or U-list. However, due to the H301 classification found in primary reference standards, it must be managed as Hazardous Chemical Waste , not general refuse.

Decision Matrix: Waste Stream Segregation

The following logic flow dictates the disposal path for DMC in various experimental states.

DMC_Disposal_Flow Start Start: DMC Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance (Expired Stock/Powder) StateCheck->Solid Liquid Liquid Solution (Experimental Aliquots) StateCheck->Liquid Debris Contaminated Debris (Tips, Weigh Boats) StateCheck->Debris Bin_Solid Solid Chemical Waste Bin (Label: Toxic, Organic Solid) Solid->Bin_Solid Double Contain SolventCheck Identify Solvent Base Liquid->SolventCheck Bin_Debris Solid Hazardous Waste (Double Bagged) Debris->Bin_Debris Halo Halogenated Solvent (Chloroform, DCM) SolventCheck->Halo Contains Cl, F, Br? NonHalo Non-Halogenated Solvent (DMSO, Ethanol, Methanol) SolventCheck->NonHalo No Halogens Bin_Halo Halogenated Waste Carboy (Segregated Stream) Halo->Bin_Halo Bin_NonHalo Organic Solvent Waste Carboy (High BTU Stream) NonHalo->Bin_NonHalo

Figure 1: Operational decision tree for segregating this compound waste streams. Note the critical divergence based on solvent halogenation.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid DMC (Pure Stock)

Context: Expired reference standards or degraded powder.

  • Primary Containment: Do not pour loose powder into a waste bin. Keep the substance in its original vial. If the vial is damaged, place it inside a secondary clear jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations like "DMC" on waste tags).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Binning: Place the sealed container into the Solid Chemical Waste Drum .

    • Note: Ensure the drum is lined with a 6-mil polyethylene liner.

Scenario B: Disposal of Liquid Solutions

Context: Leftover experimental reagents (e.g., 10mM stock in DMSO).

Protocol:

  • Verify Solvent: Check the SDS of the solvent used.

  • Select Carboy:

    • If DMSO/Ethanol/Methanol : Use the Non-Halogenated organic solvent carboy.

    • If Chloroform/DCM : Use the Halogenated waste carboy.

  • Pouring:

    • Wear nitrile gloves (minimum 0.11mm thickness) and safety goggles.

    • Pour slowly to avoid splashing.

    • Do not rinse the empty vial into the waste carboy with water (this creates a multi-phase waste that is expensive to treat). Rinse with a compatible solvent if necessary, or dispose of the vial as solid waste.[2]

  • Record Keeping: Log the volume added to the carboy's accumulation log immediately.

Scenario C: Contaminated Consumables

Context: Pipette tips, weigh boats, and gloves contaminated with DMC.[1]

  • Evaporation (Volatiles only): If the contamination is a volatile solvent solution, allow it to evaporate in a fume hood only if permitted by local air quality regulations. For DMC (non-volatile), this does not apply.

  • Bagging: Collect all tips and solid debris in a clear, chemically resistant bag (e.g., polypropylene).

  • Tagging: Label as "Debris contaminated with this compound."

  • Disposal: Tie the bag securely and place it in the Solid Laboratory Waste container (often a white or gray drum, distinct from biohazard red bags).

Emergency Procedures (Spill Response)

Despite best practices, spills occur. Because DMC is a dye-like carotenoid, it poses a significant staining risk in addition to chemical exposure.

  • Isolate: Mark the area. The orange/red color makes the spill boundary obvious.

  • PPE: Upgrade to double-gloving (Nitrile) and a lab coat.

  • Solubilize: Dry wiping will smear the compound.

    • Technique: Wet a paper towel with Ethanol (70%) or a detergent solution. DMC is hydrophobic; water alone will not clean it effectively.

  • Clean: Wipe from the outside of the spill toward the center to prevent spreading.

  • Dispose: All cleanup materials must go into the Solid Chemical Waste stream (Scenario C).

Regulatory & Compliance Summary

AgencyRegulationRelevance to DMC
EPA (USA) 40 CFR 261.3Defines hazardous waste.[1][3] DMC solutions are often "Characteristic Waste" (Ignitable) due to the solvent.
OSHA 29 CFR 1910.1200Hazard Communication.[1] Waste containers must be labeled with full chemical names, not formulas.
DOT 49 CFR 172Transport.[1] If shipping waste off-site, DMC solutions may be regulated under UN1993 (Flammable Liquid, n.o.s.) depending on the solvent.

References

  • Sigma-Aldrich. (2021). Safety Data Sheet: Crocetin dimethyl ester phyproof® Reference Substance. Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Institutes of Health (NIH). (2024). Tailor-made solvents for microbial carotenoids recovery. Retrieved from

  • ChemicalBook. (2025).[4] this compound CAS 5892-54-6 Properties and Safety. Retrieved from

Sources

Navigating the Safe Handling of Dimethylcrocetin: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with Dimethylcrocetin, ensuring a safe laboratory environment is paramount. While comprehensive hazard data for this compound is not extensively documented, a precautionary approach based on its chemical properties and the handling of similar carotenoid compounds is essential. This guide provides in-depth, practical guidance on the selection and use of Personal Protective Equipment (PPE) to minimize exposure and ensure operational safety.

Hazard Assessment of this compound

This compound is a carotenoid, a class of organic pigments. While many carotenoids are considered non-hazardous, the potential for respiratory irritation from fine dusts and the unknown toxicological profile of this specific compound necessitate careful handling. Safety Data Sheets (SDS) for the closely related compound, Crocetin, indicate that it is not classified as a hazardous substance.[1][2] However, one SDS for a similarly named but different chemical warns of toxicity if swallowed, underscoring the importance of treating all new compounds with caution.[3]

Key Physical and Chemical Properties:

PropertyValueSource
Physical State Solid (Powder)[4]
Appearance Orange to red solid[4]
Solubility Soluble in DMSO[4]
Stability Sensitive to light, heat, and oxygen[5][6][7]

The primary routes of potential exposure are inhalation of the powder, skin contact, and eye contact. The fine, powdered nature of this compound increases the risk of aerosolization and subsequent inhalation.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial for minimizing exposure risk when handling this compound in both its powdered and solubilized forms.

Primary Engineering Controls

Whenever possible, handle powdered this compound within a certified chemical fume hood or a powder containment hood to minimize the inhalation of airborne particles.[1]

Hand Protection: Selecting the Right Gloves

Given the lack of specific glove compatibility data for this compound, selection should be based on the solvents used for its dissolution.

Recommended Glove Types for Common Solvents:

SolventRecommended Glove MaterialNot Recommended
Dimethyl Sulfoxide (DMSO) Nitrile (double-gloving recommended), Butyl rubberNatural Rubber (Latex)
Ethanol Nitrile, NeopreneVinyl
Acetone Natural Rubber (Latex)Nitrile

Procedural Guidance for Glove Use:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Double Gloving: When working with this compound solutions, particularly in DMSO, wearing two pairs of nitrile gloves is recommended as a precautionary measure.

  • Regular Changes: Change gloves frequently, and immediately if they become contaminated.

  • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the appropriate chemical waste container.

Eye and Face Protection

Direct contact of this compound powder or solutions with the eyes can cause irritation.

  • Standard Use: Wear ANSI Z87.1-compliant safety glasses with side shields for all routine procedures involving this compound.

  • Splash Hazard: When there is a significant risk of splashing, such as during bulk transfers or vortexing, a full-face shield should be worn in addition to safety glasses.

Respiratory Protection

To prevent the inhalation of this compound powder, respiratory protection is mandatory when handling the solid compound outside of a containment hood.

  • For Powders: A NIOSH-approved N95 or higher-rated particulate respirator is required.[8][9]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested to ensure a protective seal.

Protective Clothing

A laboratory coat should be worn at all times when handling this compound.

  • Material: A lab coat made of a non-porous material or a disposable gown provides an effective barrier.

  • Closure: Ensure the lab coat is fully buttoned or snapped closed.

  • Contamination: If a lab coat becomes contaminated, it should be removed immediately and decontaminated or disposed of properly.

Step-by-Step Handling Procedures

Handling Powdered this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Lab coat - Safety glasses - N95 respirator - Nitrile gloves prep_workspace Prepare workspace in a chemical fume hood weigh Carefully weigh the required amount prep_workspace->weigh transfer Use a spatula for transfer to minimize dust weigh->transfer dissolve Slowly add solvent to the powder transfer->dissolve decontaminate Decontaminate surfaces with 70% ethanol dissolve->decontaminate dispose_solid Dispose of contaminated solid waste in a labeled bag decontaminate->dispose_solid dispose_ppe Remove and dispose of PPE correctly dispose_solid->dispose_ppe

Caption: Workflow for Handling Powdered this compound.

  • Preparation: Don all required PPE and prepare the workspace within a chemical fume hood.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound using a microbalance. Use a spatula to transfer the powder, minimizing any disturbance that could create dust.

  • Solubilization: If preparing a solution, add the solvent slowly to the powder to avoid splashing.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

Handling Solubilized this compound

G cluster_prep_sol Preparation cluster_handling_sol Handling cluster_cleanup_sol Cleanup & Disposal prep_ppe_sol Don appropriate PPE: - Lab coat - Safety glasses - Nitrile gloves (double) transfer_sol Use a calibrated pipette for accurate liquid transfer prep_ppe_sol->transfer_sol vortex Ensure containers are securely capped before mixing transfer_sol->vortex decontaminate_sol Wipe down any spills immediately vortex->decontaminate_sol dispose_liquid Dispose of liquid waste in a labeled hazardous waste container decontaminate_sol->dispose_liquid dispose_ppe_sol Remove and dispose of PPE correctly dispose_liquid->dispose_ppe_sol

Caption: Workflow for Handling Solubilized this compound.

  • Preparation: Don the appropriate PPE, including double nitrile gloves.

  • Liquid Transfer: Use a calibrated pipette for transferring solutions to ensure accuracy and minimize drips.

  • Mixing: Ensure that all containers are securely capped before vortexing or other mixing methods to prevent aerosols and spills.

  • Spill Response: In case of a spill, immediately alert others in the area and follow your institution's chemical spill cleanup procedures.

Disposal Plan

Proper disposal of this compound waste is critical to maintaining a safe laboratory and environment.

Solid Waste
  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a designated, sealed bag for chemical waste.

  • Dry Chemical Waste: Unused this compound powder and any materials used for cleaning up dry spills should be collected in a clearly labeled hazardous waste container.

Liquid Waste
  • Solvent-Based Waste: All solutions containing this compound must be disposed of in a properly labeled hazardous liquid waste container. Do not pour any solutions down the drain.

  • Waste Segregation: Follow your institution's guidelines for segregating waste based on the solvent used (e.g., halogenated vs. non-halogenated).

Emergency Procedures

In Case of Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[3][10]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][10]
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][10]

Always have the Safety Data Sheet (if available) or this guide accessible when seeking medical attention.

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Crocetin. Retrieved from [Link]

  • MP Biomedicals. (2018). Safety Data Sheet: Crocetin, free acid. Retrieved from [Link]

  • Stepnowski, P., Blotevogel, K. H., & Jastorff, B. (2004). Extraction of carotenoid produced during methanol waste biodegradation.
  • U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: beta-Carotene. Retrieved from [Link]

  • Unigloves. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Resistance To Chemicals of Common Glove Materials. Retrieved from [Link]

  • Mezzomo, N., & Ferreira, S. R. S. (2016). Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents. Molecules, 21(6), 718.
  • Saini, R. K., & Keum, Y. S. (2018). Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods. Foods, 7(12), 209.
  • Tan, T. B., & Nakajima, M. (2005). Stability of β-carotene in carrot powder and sugar confection as affected by resistant maltodextrin and octenyl succinate anhydride (OSA) starches. Journal of the Science of Food and Agriculture, 85(11), 1844-1850.
  • American Institute for Conservation. Health & Safety: A Conservator's Guide to Respiratory Protection. Retrieved from [Link]

  • Medicom. Chemical Resistance Reference Chart. Retrieved from [Link]

  • Stepnowski, P., Blotevogel, K. H., & Jastorff, B. (2004). Extraction of carotenoid produced during methanol waste biodegradation.
  • Biopurify. Crocetine dimethyl ester. Retrieved from [Link]

  • The Good Scents Company. gamma-crocetin. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylcrocetin
Reactant of Route 2
Reactant of Route 2
Dimethylcrocetin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.